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  • Product: 4-Carboxy-2-chloro-3-methylphenylboronic acid
  • CAS: 1451391-31-3

Core Science & Biosynthesis

Foundational

4-Carboxy-2-chloro-3-methylphenylboronic acid CAS number 1451391-31-3

An In-depth Technical Guide to (3-Chloro-2-fluorophenyl)boronic acid: Synthesis, Reactivity, and Application in the Development of Clinical-Stage MDM2 Inhibitors Introduction: A Key Building Block for Advanced Drug Disco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chloro-2-fluorophenyl)boronic acid: Synthesis, Reactivity, and Application in the Development of Clinical-Stage MDM2 Inhibitors

Introduction: A Key Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Phenylboronic acids are foundational reagents, serving as versatile handles for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, polysubstituted variant: (3-Chloro-2-fluorophenyl)boronic acid (CAS Number: 352535-82-1).

The unique substitution pattern of this molecule—featuring a chlorine atom and a fluorine atom ortho and meta to the boronic acid, respectively—imparts specific steric and electronic properties that have been expertly exploited in drug design. Its most prominent application to date is as a critical building block in the synthesis of Alrizomadlin (AA-115/APG-115) , a potent and orally active small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, which is currently in clinical development for cancer treatment.[1][2]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of (3-chloro-2-fluorophenyl)boronic acid, from its synthesis and characterization to its field-proven application in constructing complex, clinical-stage therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. The key characteristics of (3-chloro-2-fluorophenyl)boronic acid are summarized below.

PropertyValueSource
CAS Number 352535-82-1[3]
Molecular Formula C₆H₅BClFO₂[3]
Molecular Weight 174.37 g/mol [3]
IUPAC Name (3-chloro-2-fluorophenyl)boronic acid[3]
Appearance Solid[3]
Melting Point 223 °C (decomposes)[3]
SMILES OB(O)c1cccc(Cl)c1F[3]
InChI Key SUYRGLRWMPEARP-UHFFFAOYSA-N[3]

Synthesis of (3-Chloro-2-fluorophenyl)boronic acid

The reliable synthesis of polysubstituted arylboronic acids is a common challenge in process chemistry. While multiple routes exist for boronic acid synthesis, a well-documented and scalable approach for analogs of this target involves directed ortho-metalation followed by borylation. This strategy provides high regioselectivity, which is crucial when dealing with multiple potential reaction sites on an aromatic ring. A representative synthesis is detailed in patent literature for the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which provides an authoritative blueprint.[4]

Proposed Synthetic Pathway

The synthesis begins with a commercially available, appropriately substituted benzene derivative, such as 2-chloro-1-fluoro-3-methoxybenzene. The key transformation is a regioselective lithiation directed by the methoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.

Synthesis_Pathway Start 2-Chloro-1-fluoro-3-methoxybenzene Intermediate Aryllithium Intermediate Start->Intermediate  n-BuLi, THF  <-65 °C BorateEster Borate Ester Complex Intermediate->BorateEster  B(OMe)₃ Product (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid BorateEster->Product  Aqueous Acidic  Workup (e.g., HCl)

Caption: Proposed synthesis of a substituted phenylboronic acid.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is adapted from methodologies described for analogous compounds and represents a robust procedure for laboratory-scale synthesis.[4][5]

Step 1: Directed Ortho-Metalation

  • To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting material (e.g., 2-chloro-1-fluoro-3-methoxybenzene, 1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to below -65 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -65 °C. The formation of the aryllithium is directed by the methoxy group to the C4 position.

  • Stir the resulting solution at this temperature for 1-2 hours to ensure complete lithiation.

Step 2: Borylation

  • In a separate flask, prepare a solution of trimethyl borate (B(OMe)₃, ~1.5 equiv) in anhydrous THF.

  • Add the B(OMe)₃ solution to the aryllithium species dropwise, again maintaining a temperature below -65 °C. This exergonic reaction forms a borate ester complex.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of aqueous hydrochloric acid (~2 M) until the pH is acidic (~pH 2). This step hydrolyzes the borate ester to the desired boronic acid.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK).[4]

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification can be achieved by recrystallization or slurry in a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (3-chloro-2-fluorophenyl)boronic acid as a solid.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized material is non-negotiable. While raw spectra are not available in public literature, the expected NMR and mass spectrometry data can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three aromatic protons will be present, exhibiting coupling patterns (doublets, triplets, or doublet of doublets) influenced by both ³J (H-H) and through-space or long-range J (H-F) couplings. The acidic protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons. The carbon directly attached to the boron atom (C-B bond) will typically appear as a broad signal due to quadrupolar relaxation. The carbons attached to fluorine and chlorine will be identifiable by their characteristic chemical shifts and large one-bond C-F coupling constants.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Core Application: Suzuki-Miyaura Coupling in the Synthesis of an MDM2 Inhibitor

The primary value of (3-chloro-2-fluorophenyl)boronic acid in drug discovery is demonstrated by its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is the key step for installing the 3-chloro-2-fluorophenyl moiety onto the core scaffold of the MDM2 inhibitor AA-115/APG-115.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide partner.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar¹-Ar² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar²-B(OH)₃]⁻ Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocol for MDM2 Inhibitor Synthesis

The following protocol is based on the synthesis of key intermediates for AA-115/APG-115, as reported in the Journal of Medicinal Chemistry.[1]

Objective: To couple (3-chloro-2-fluorophenyl)boronic acid with a spirooxindole-pyrrolidine core bearing a halide or triflate.

Materials:

  • Spirooxindole-pyrrolidine halide (1.0 equiv)

  • (3-Chloro-2-fluorophenyl)boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add the spirooxindole-pyrrolidine halide, (3-chloro-2-fluorophenyl)boronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.

  • Add the palladium catalyst to the vessel under a positive pressure of inert gas.

  • Add the degassed solvent via cannula or syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).

  • Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

This successful coupling demonstrates the utility of (3-chloro-2-fluorophenyl)boronic acid in constructing highly complex and sterically hindered scaffolds, a testament to its reliability in advanced synthetic campaigns.

Conclusion

(3-Chloro-2-fluorophenyl)boronic acid is more than just another reagent; it is an enabling tool for modern drug discovery. Its unique electronic and steric profile has proven instrumental in the synthesis of potent, clinical-stage molecules like the MDM2 inhibitor AA-115/APG-115. By understanding its synthesis, characterization, and reactivity—particularly in the robust Suzuki-Miyaura coupling—researchers can confidently leverage this building block to access novel chemical space and accelerate the development of next-generation therapeutics. This guide serves as a foundational resource, grounded in authoritative literature, to aid scientists in that endeavor.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • AiFChem. (n.d.). 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. [Link]

  • Al-Hujran, T. A., & Taha, M. O. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 339–351. [Link]

  • Adams, J., et al. (1998). Boronic ester and acid compounds. U.S.
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BindingDB. (n.d.). Entry for AA-115/APG-115.
  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. [Link]

  • F. Hoffmann-La Roche AG. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • BenchChem. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid.

Sources

Exploratory

Technical Guide: Physical Characteristics of 4-Carboxy-2-chloro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS No. 1451391-31-3) is a specialized organic building block with significant potential in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS No. 1451391-31-3) is a specialized organic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature—featuring a boronic acid, a carboxylic acid, and a chlorinated, methylated phenyl ring—offers a versatile scaffold for creating complex molecular architectures. This guide provides a consolidated overview of its known physical and chemical characteristics, compiled to aid researchers in its handling, application, and characterization.

Molecular Structure and Chemical Identity

The unique arrangement of functional groups on the phenyl ring dictates the reactivity and potential applications of this molecule. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or salt formation, influencing solubility and pharmacokinetic properties. The chloro and methyl substituents modulate the electronic properties and steric environment of the ring, offering fine control over reaction kinetics and intermolecular interactions.

Caption: 2D Chemical Structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid.

Summary of Physical and Chemical Properties

The data available for this compound is primarily from chemical suppliers. Key experimental values for properties such as melting point, boiling point, and solubility are not widely published. The following table summarizes the available information.

PropertyValueSource
CAS Number 1451391-31-3[1][2]
IUPAC Name 3-chloro-4-(dihydroxyboranyl)-2-methylbenzoic acid[1]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1][2]
Appearance Likely a white to off-white crystalline powder (inferred from related compounds)[3][4]
Purity ≥95%[1]
LogP (Computed)2.1409[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 3[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

As of the latest compilation of this guide, public domain experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Carboxy-2-chloro-3-methylphenylboronic acid is not available. Researchers procuring this compound are advised to obtain a Certificate of Analysis (CoA) from the supplier, which should contain lot-specific characterization data.

Workflow for In-House Characterization:

For researchers synthesizing or receiving this compound without a comprehensive CoA, the following workflow is recommended for structural verification.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation A Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD) B ¹H & ¹³C NMR Spectroscopy A->B Analyze C FT-IR Spectroscopy A->C Analyze D Mass Spectrometry (e.g., ESI-MS) A->D Analyze E Confirm proton/carbon environments and coupling B->E Interpret F Identify characteristic stretches (O-H, C=O, B-O, C-Cl) C->F Interpret G Verify molecular ion peak [M-H]⁻ or [M+H]⁺ D->G Interpret H Final Structure Confirmation E->H Correlate F->H Correlate G->H Correlate

Caption: Recommended workflow for the spectroscopic characterization of 4-Carboxy-2-chloro-3-methylphenylboronic acid.

Handling, Storage, and Safety

Safety Profile

Based on available Safety Data Sheet (SDS) information for this compound, it is classified as harmful and an irritant.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

Due to its hazard profile, appropriate personal protective equipment (PPE) should be used at all times. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • Skin Protection: Lab coat and appropriate clothing to prevent skin exposure.

Avoid breathing dust and ensure hands are washed thoroughly after handling.[1]

Storage Conditions

Proper storage is crucial to maintain the integrity of boronic acids, which can be susceptible to dehydration to form boroxine anhydrides.

  • Temperature: General guidance for related boronic acids suggests storage in a cool, dry place.[4] Refrigeration (2-8°C) is often recommended.

  • Atmosphere: Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Carboxy-2-chloro-3-methylphenylboronic acid is a valuable reagent for advanced chemical synthesis. While comprehensive experimental data on its physical properties remains limited in the public domain, its chemical identity and safety profile are well-documented by suppliers. Researchers should rely on supplier-provided data and perform in-house characterization to confirm the identity and purity of the material before use. Adherence to recommended safety and storage protocols is essential for ensuring the longevity of the compound and the safety of laboratory personnel.

References

  • Beijing Xinheng Research Technology Co., Ltd. 4-Carboxy-2-chloro-3-methylphenylboronic acid Product Page. [Online] Available at: [Link]

  • PubChem. 3-Chloro-4-methylbenzoic Acid Compound Summary. [Online] Available at: [Link]

  • ChemBK. 4-CHLORO-3-METHYLPHENYLBORONIC ACID Product Page. [Online] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Carboxy-2-chloro-3-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Substituted Phenylboronic Acids In the landscape of modern medicinal chemistry and organic synthesis, arylboronic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions have made them indispensable tools for the construction of complex molecular architectures. Among these, 4-Carboxy-2-chloro-3-methylphenylboronic acid, a highly functionalized reagent, offers a unique combination of steric and electronic properties, making it a valuable asset in the synthesis of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Carboxy-2-chloro-3-methylphenylboronic acid, with a particular focus on its role as a key intermediate in drug discovery.

Molecular Structure and Physicochemical Properties

4-Carboxy-2-chloro-3-methylphenylboronic acid, systematically named 3-chloro-4-(dihydroxyboranyl)-2-methylbenzoic acid, possesses a strategically substituted phenyl ring that dictates its reactivity and utility.

Table 1: Physicochemical Properties of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

PropertyValueSource
CAS Number 1451391-31-3[1]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1]
IUPAC Name 3-chloro-4-(dihydroxyboranyl)-2-methylbenzoic acid[1]
Appearance Typically a white to off-white solid[1]
Purity Commercially available with ≥95% purity[1]
Storage Recommended to be stored under an inert atmosphere at 2-8°C[1]

The presence of a carboxylic acid group, a chlorine atom, a methyl group, and a boronic acid moiety on the same aromatic scaffold provides multiple points for chemical modification and imparts specific electronic and steric characteristics. The ortho-methyl and chloro substituents to the carboxylic acid group can influence its acidity and conformational preferences. The boronic acid group, a Lewis acid, is the key functional group for its participation in crucial carbon-carbon bond-forming reactions.

Synthesis and Characterization

A common approach involves the ortho-lithiation of a suitably protected benzoic acid derivative, followed by quenching with a borate ester. For instance, a synthetic strategy could begin with 2-chloro-3-methylbenzoic acid. The carboxylic acid would first need to be protected, for example, as a methyl ester. Subsequent directed ortho-metalation at the 4-position, facilitated by the directing effect of the ester and chloro groups, would be followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The final step would involve acidic workup to hydrolyze the resulting boronate ester and the protecting group on the carboxylic acid, yielding the desired 4-Carboxy-2-chloro-3-methylphenylboronic acid.

General Synthetic Workflow:

G start 2-Chloro-3-methylbenzoic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 step2 Directed ortho-Lithiation step1->step2 Strong Base (e.g., LDA) step3 Borylation with Trialkyl Borate step2->step3 B(OR)₃ step4 Hydrolysis step3->step4 Acidic Workup end_product 4-Carboxy-2-chloro-3-methylphenylboronic acid step4->end_product

Caption: Generalized synthetic workflow for 4-Carboxy-2-chloro-3-methylphenylboronic acid.

Characterization:

Due to the lack of publicly available experimental spectroscopic data for this specific molecule, we can predict the expected signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, the carboxylic acid proton, and the two hydroxyl protons of the boronic acid group. The aromatic protons would likely appear as doublets, with their chemical shifts influenced by the surrounding substituents. The methyl protons would be a singlet, and the acidic protons of the carboxyl and boronic acid groups would be broad singlets, the positions of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the various substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretching of the carboxylic acid and boronic acid groups, the C=O stretching of the carboxylic acid, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of 4-Carboxy-2-chloro-3-methylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Ar'-B(OH)₃⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Aryl Halide (Ar-X) Ar_prime_BOH2 Boronic Acid (Ar'-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the carboxylic acid group on 4-Carboxy-2-chloro-3-methylphenylboronic acid offers a significant advantage. This functional handle can be used for further synthetic transformations or can act as a key pharmacophoric element, for instance, by forming salt bridges or hydrogen bonds with biological targets.[3] The chloro and methyl substituents provide steric bulk and electronic modulation, which can be exploited to fine-tune the properties of the final product, such as its binding affinity to a receptor or its metabolic stability.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 4-Carboxy-2-chloro-3-methylphenylboronic acid makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives are increasingly being incorporated into drug candidates due to their unique chemical properties.[3][4]

  • Scaffold for Novel Therapeutics: This boronic acid can be used to introduce a substituted phenyl moiety into a larger molecule via Suzuki-Miyaura coupling. This is a common strategy in the development of kinase inhibitors, protease inhibitors, and other targeted therapies where a biaryl structure is a common motif.[5][6]

  • Bioisostere for Carboxylic Acids: In certain contexts, the boronic acid group can act as a bioisostere of a carboxylic acid, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[3] This property has been successfully exploited in the design of enzyme inhibitors.

  • Modulation of Physicochemical Properties: The substituents on the phenyl ring can be used to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. The chlorine atom can enhance metabolic stability, while the methyl and carboxyl groups can influence solubility and cell permeability.

Conclusion and Future Outlook

4-Carboxy-2-chloro-3-methylphenylboronic acid represents a sophisticated and highly valuable building block for contemporary organic synthesis and drug discovery. Its multifunctional nature allows for the creation of complex and diverse molecular scaffolds with tunable properties. The continued exploration of its reactivity in various chemical transformations, particularly in the context of novel cross-coupling reactions, will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for more complex and specific drug molecules grows, the importance of such well-defined and strategically functionalized reagents will only continue to increase, solidifying the role of 4-Carboxy-2-chloro-3-methylphenylboronic acid as a key player in the future of medicinal chemistry.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (23), 4544–4568.
  • Tyrell, J. H.; Bull, J. A. The Suzuki–Miyaura coupling reaction: a personal perspective on the mechanism and the key role of the base. Chem. Soc. Rev.2013, 42 (13), 5641–5673.
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  • Aguilar, A.; et al. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J. Med. Chem.2017, 60 (7), 2819–2839.
  • Zhang, L.; et al. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. J. Med. Chem.2019, 62 (13), 6083–6101.
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  • Zhang, X.; et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. J. Chem. Res.2020, 44 (3-4), 166-171.
  • He, X.; et al. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Org. Biomol. Chem.2021, 19 (11), 2465-2472.
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Exploratory

Stability and storage of 4-Carboxy-2-chloro-3-methylphenylboronic acid

An In-depth Technical Guide: Optimizing the Stability and Storage of 4-Carboxy-2-chloro-3-methylphenylboronic Acid for High-Fidelity Research Section 1: Executive Summary 4-Carboxy-2-chloro-3-methylphenylboronic acid is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Optimizing the Stability and Storage of 4-Carboxy-2-chloro-3-methylphenylboronic Acid for High-Fidelity Research

Section 1: Executive Summary

4-Carboxy-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The integrity of this reagent is paramount for achieving reproducible and high-yielding results in drug discovery and materials science. However, like many boronic acids, its stability is not absolute. This guide provides an in-depth analysis of the factors governing the stability of 4-Carboxy-2-chloro-3-methylphenylboronic acid, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage and handling. By understanding the chemical causality behind its degradation, researchers can implement strategies to preserve its purity and reactivity over time.

Section 2: Physicochemical Profile and Inherent Stability Factors

The stability of 4-Carboxy-2-chloro-3-methylphenylboronic acid is intrinsically linked to its molecular structure. The presence of a boronic acid group on an aromatic ring, which also bears a carboxylic acid, a chloro group, and a methyl group, creates a unique electronic and steric environment that dictates its susceptibility to degradation.

Arylboronic acids are Lewis acids and can be considered bioisosteres of carboxylic acids[1]. Their pKa values, typically ranging from 4 to 10, are influenced by the substituents on the aromatic ring[1]. The electron-withdrawing nature of the chloro and carboxyl groups on this specific molecule is expected to increase its acidity, which can influence its reactivity and degradation kinetics, particularly in protic media.

PropertyValueSource(s)
CAS Number 1451391-31-3[2]
Molecular Formula C₈H₈BClO₄[2]
Molecular Weight 214.41 g/mol [2]
Appearance White to off-white or light beige powder/crystal[3][4]
Purity Typically ≥95%[2]
Primary Hazards Harmful if swallowed; Causes skin, eye, and respiratory irritation[2][5][6]

Section 3: Primary Mechanisms of Degradation

Understanding the potential degradation pathways is critical for designing effective storage strategies. For arylboronic acids, including the title compound, three primary mechanisms of degradation must be considered.

Protodeboronation

This is a prevalent degradation route where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding 2-chloro-3-methylbenzoic acid as the byproduct.[7] This reaction is often facilitated by moisture and can be influenced by pH.[7][8] The generally accepted mechanism involves the hydrolysis of the boronic acid[9]. Given that this process is often accelerated under either acidic or basic conditions, maintaining a neutral, anhydrous environment is key to prevention.[8]

Oxidation

The boronic acid moiety is susceptible to oxidation, which can cleave the C-B bond to form the corresponding phenol (4-carboxy-2-chloro-3-methylphenol).[10] This degradation can be mediated by atmospheric oxygen or other oxidizing agents and reactive oxygen species.[7][11] The process can be particularly problematic in solution but can also occur slowly in the solid state upon prolonged exposure to air. Storing the compound under an inert atmosphere is the most direct countermeasure.

Boroxine Formation (Anhydride)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[7] While this process is often reversible upon exposure to water (e.g., during reaction workup or recrystallization from aqueous solvents), it alters the molecular weight and can complicate stoichiometry if not accounted for.[7][12] Many commercial boronic acids are supplied as a mixture containing varying amounts of their corresponding boroxine.[3]

G parent 4-Carboxy-2-chloro-3-methylphenylboronic Acid protodeboronation_prod Protodeboronation Product (2-Chloro-3-methylbenzoic acid) parent->protodeboronation_prod + H₂O (Moisture, pH) oxidation_prod Oxidation Product (4-Carboxy-2-chloro-3-methylphenol) parent->oxidation_prod + [O] (Air, Oxidants) boroxine_prod Boroxine (Cyclic Trimer Anhydride) parent->boroxine_prod - 3 H₂O (Anhydrous/Solid State)

Figure 1. Key degradation pathways for the title compound.

Section 4: Recommended Storage and Handling Protocols

To ensure the long-term integrity and reactivity of 4-Carboxy-2-chloro-3-methylphenylboronic acid, a multi-faceted approach to storage and handling is required, directly addressing the degradation pathways described above.

Optimal Storage Conditions

The primary goal is to create an environment that is cold, dry, dark, and oxygen-free.

ParameterRecommendationRationaleSource(s)
Temperature 2–8°C (Refrigerated)Slows the rate of all degradation pathways.[13][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.[14]
Humidity Dry / AnhydrousPrevents protodeboronation and hydrolysis.[5][13][16]
Light Protect from Light (Amber Vial)Prevents potential light-catalyzed degradation.
Container Tightly SealedPrevents ingress of moisture and oxygen.[13][16]
Container Selection and Material Compatibility

The choice of container is crucial for protecting the compound from the external environment.

  • Primary Container: Use amber glass vials with PTFE-lined caps. Glass is inert and non-reactive, while the amber color protects against light.[17] The PTFE liner provides a superior seal against moisture and air ingress compared to other materials.

  • Secondary Containment: For added protection, the primary container can be placed inside a desiccator or a sealed bag with a desiccant pouch, which is then stored in the refrigerator.

Avoid storing with or near strong oxidizing agents, strong acids, or strong bases to prevent hazardous reactions and accelerated degradation.[6][13]

Handling Best Practices

Proper handling during use is as important as long-term storage.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a gentle stream of inert gas (e.g., argon).

  • Minimize Exposure: Weigh out the required amount quickly and securely reseal the container immediately. Do not leave the container open to the atmosphere.

  • Avoid Contamination: Use clean, dry spatulas and weighing vessels. Never return unused material to the stock bottle.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as the compound is an irritant.[5] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[5]

Section 5: Experimental Protocol: Long-Term Stability Assessment

This protocol provides a framework for researchers to validate the stability of their own samples of 4-Carboxy-2-chloro-3-methylphenylboronic acid under their specific laboratory conditions.

Objective

To quantify the rate of degradation of the compound under recommended storage conditions versus accelerated (ambient/stressed) conditions over a defined period.

Methodology
  • Initial Analysis (T=0):

    • Take a representative sample of the freshly received or synthesized batch.

    • Perform High-Performance Liquid Chromatography (HPLC) analysis to determine the initial purity (as % area). This is your baseline.

    • Obtain a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the structure and identify any initial impurities.

  • Sample Preparation and Storage:

    • Aliquot several small samples (e.g., 10-20 mg) into separate, appropriately labeled amber glass vials.

    • Condition A (Recommended): Purge vials with argon, seal tightly, and store at 2–8°C in the dark.

    • Condition B (Ambient): Seal vials without purging and store on a lab bench, exposed to ambient light, temperature, and humidity.

    • Condition C (Stressed - Optional): Store in an open vial inside a humidity chamber (e.g., 40°C, 75% RH).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., T=1, 3, 6, 12 months), retrieve one vial from each storage condition.

    • Allow the refrigerated sample (Condition A) to equilibrate to room temperature before opening.

    • Prepare samples for analysis in the same manner as the T=0 sample.

    • Perform HPLC and NMR analysis on each sample.

  • Data Evaluation:

    • HPLC: Compare the purity (% area) of the main peak at each time point to the T=0 baseline. Note the emergence and growth of any new peaks, which may correspond to degradation products.

    • NMR: Compare the spectra to the T=0 spectrum. Look for the appearance of new signals corresponding to degradation products (e.g., the aromatic proton that replaces the boronic acid in protodeboronation) and a decrease in the integral of the parent compound's signals.

G cluster_storage Store Samples start Receive/Synthesize Compound t0_analysis T=0 Analysis (HPLC Purity, ¹H NMR) start->t0_analysis aliquot Aliquot Samples into Vials t0_analysis->aliquot cond_a Condition A: 2-8°C, Inert Gas, Dark aliquot->cond_a cond_b Condition B: Ambient, Air, Light aliquot->cond_b timepoint Analyze at Time Points (e.g., 1, 3, 6 months) cond_a->timepoint cond_b->timepoint data_analysis Compare Data to T=0 timepoint->data_analysis conclusion Determine Stability Profile & Establish Shelf-Life data_analysis->conclusion

Figure 2. Workflow for long-term stability assessment.

Section 6: Conclusion

The chemical integrity of 4-Carboxy-2-chloro-3-methylphenylboronic acid is critical for its successful application in research and development. Its primary vulnerabilities are protodeboronation, oxidation, and boroxine formation. These degradation pathways can be effectively mitigated through disciplined adherence to proper storage and handling protocols. The cornerstone of preserving this reagent is storage at refrigerated temperatures (2–8°C) under a dry, inert atmosphere, and protected from light. By implementing the recommendations and validation protocols outlined in this guide, scientists can ensure the reliability of their results and maximize the value of this important synthetic building block.

Section 7: References

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.). National Institutes of Health.

  • How to Store Boric Acid. (n.d.). Lab Alley.

  • SAFETY DATA SHEET for 4-Methylphenylboronic acid. (2011).

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.

  • 4-CARBOXY-3-CHLOROPHENYLBORONIC ACID - Safety Data Sheet. (2025). ChemicalBook.

  • SAFETY DATA SHEET for 4-Chloro-2-methylphenylboronic Acid. (2025). Tokyo Chemical Industry.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.

  • Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate.

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid. (n.d.).

  • SAFETY DATA SHEET for 4-Methylphenylboronic acid. (n.d.). AK Scientific, Inc.

  • SAFETY DATA SHEET for 4-Methylphenylboronic Acid. (n.d.). TCI Chemicals.

  • SAFETY DATA SHEET for 4-Carboxyphenylboronic acid. (2011). Fisher Scientific.

  • A procedure for the recrystallization of 4-chlorophenylboronic acid. (n.d.). Organic Syntheses.

  • 4-Chloro-3-methylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals.

  • 4-CHLORO-3-METHYLPHENYLBORONIC ACID - Physico-chemical Properties. (2024). ChemBK.

  • 4-CARBOXY-3-CHLOROPHENYLBORONIC ACID Properties. (n.d.).

  • 4-Chloro-3-methylphenylboronic acid | 161950-10-3. (n.d.). Sigma-Aldrich.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Molecules.

  • 4-Carboxyphenylboronic acid | 14047-29-1. (n.d.). ChemicalBook.

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Foundational

4-Carboxy-2-chloro-3-methylphenylboronic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 4-Carboxy-2-chloro-3-methylphenylboronic Acid Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for characterizing the aqueous solubility profile of 4-Carboxy-2-chloro-3-methylphenylboronic acid, a compound featuring both a carboxylic acid and a boronic acid moiety. As such, its solubility is expected to be complex and highly pH-dependent. This document moves beyond a simple data sheet to offer a strategic and methodological approach for researchers, scientists, and drug development professionals. We will explore the underlying physicochemical principles, present detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, and discuss the nuances of data interpretation for this specific molecular class.

Introduction: The Compound and the Challenge

4-Carboxy-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid. Its structure presents a unique combination of functional groups that govern its solubility:

  • Aromatic Core: The substituted phenyl ring provides a hydrophobic scaffold.

  • Carboxylic Acid Group (-COOH): An acidic functional group that will be deprotonated to a carboxylate (-COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.

  • Boronic Acid Group (-B(OH)₂): A Lewis acid that can also act as a Brønsted acid, deprotonating to the boronate form (-B(OH)₃⁻) at higher pH. This ionization also enhances solubility.[1]

  • Substituents (Chloro- and Methyl-): These groups modify the overall lipophilicity and electronic properties of the molecule, thereby influencing its intrinsic solubility and pKa values.

A primary challenge in characterizing boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[2] This equilibrium can complicate solubility measurements by introducing a less soluble species. Therefore, experimental protocols must be designed to ensure that equilibrium is reached with the monomeric boronic acid form.

Physicochemical Properties
PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₈H₈BClO₄Derived from structure.
Molecular Weight 214.41 g/mol Calculated from formula.
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated based on benzoic acid and substituted analogs.[3] Electron-withdrawing groups generally lower the pKa.
pKa (Boronic Acid) ~8.0 - 9.0Typical range for arylboronic acids.[1] The specific value is influenced by the ring substituents.
Appearance White to off-white solid/powderTypical appearance for similar crystalline boronic acid compounds.[4][5]
Storage Sealed, dry, cool conditionsRecommended to prevent dehydration to boroxine and degradation.[4][6]

Theoretical Framework: pH-Dependent Solubility

The solubility of 4-Carboxy-2-chloro-3-methylphenylboronic acid is fundamentally governed by its ionization state, which is dictated by the solution's pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.

Given the two acidic protons (from the carboxylic and boronic acid groups), the molecule can exist in three primary charge states:

  • Neutral (H₂A): At low pH (e.g., pH < 2), both groups are protonated. This form has the lowest aqueous solubility, referred to as the intrinsic solubility (S₀).

  • Mono-anionic (HA⁻): As the pH increases above the pKa of the carboxylic acid, this group deprotonates first, forming the more soluble carboxylate.

  • Di-anionic (A²⁻): At pH values above the pKa of the boronic acid, both groups are deprotonated, resulting in the most soluble species.

This relationship dictates that a complete solubility profile must be determined across a range of physiologically relevant pH values (typically pH 1.2 to 7.4).[7][8]

Caption: Logical flow of pH's effect on ionization and solubility.

Experimental Methodologies: A Dual Approach

In drug discovery and development, two types of solubility are measured, each answering a different question.

  • Kinetic Solubility: Assesses the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer. It's a high-throughput method used in early discovery to flag potentially problematic compounds.[9][10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation.[10][12][13]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard, recommended by regulatory bodies like the ICH.[14][15]

Objective: To determine the maximum concentration of 4-Carboxy-2-chloro-3-methylphenylboronic acid that can be dissolved in a specific aqueous buffer at equilibrium.

Methodology:

  • Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). Verify the final pH of each buffer after preparation.

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in a clear glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath or on an orbital shaker at a controlled temperature (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium.[15] A 24-48 hour period is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[9][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining fine particulates.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][16] A standard curve prepared with known concentrations of the compound is required for accurate quantification.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted.[14]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This protocol is designed for speed and is suitable for screening large numbers of compounds in early-stage discovery.[10][11] It measures the concentration at which a compound, rapidly transitioning from a DMSO solution, begins to precipitate in an aqueous buffer.

Objective: To rapidly estimate the aqueous solubility of a compound upon precipitation from a DMSO stock solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add a small volume of the DMSO stock solution to a much larger volume of the desired aqueous buffer (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final theoretical concentration of 100 µM and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a short, defined period (e.g., 1-2 hours).[9][10]

  • Precipitate Detection: Analyze the plate using a method that can detect precipitated material. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[9][17]

    • Direct UV/LC-MS: The plate is filtered or centrifuged, and the concentration of the compound remaining in the solution is measured.[9][12]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or the measured concentration in the clarified solution.

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Data Interpretation and Reporting

The final output should be a clear, concise summary of the solubility profile.

pH-Solubility Profile

Plot the determined thermodynamic solubility (in µg/mL or µM) on a logarithmic scale against the final measured pH of the buffer. This graph will visually represent the impact of ionization on solubility and is critical for predicting behavior in the gastrointestinal tract.[7][18]

Data Summary Table

A summary table provides an at-a-glance view of the key results.

Assay TypeBuffer / pHTemperature (°C)Final Solubility (µg/mL)
ThermodynamicpH 1.2 HCl25[Insert Value]
ThermodynamicpH 4.5 Acetate25[Insert Value]
ThermodynamicpH 6.8 Phosphate25[Insert Value]
ThermodynamicpH 7.4 Phosphate25[Insert Value]
KineticpH 7.4 Phosphate25[Insert Value]

Conclusion

Characterizing the solubility of 4-Carboxy-2-chloro-3-methylphenylboronic acid requires a multi-faceted approach that respects its complex chemical nature. The dual-acidic functionality necessitates a full pH-solubility profile determination, for which the shake-flask method remains the definitive standard for accuracy. High-throughput kinetic assays serve as an invaluable tool for early-stage decision-making. By applying the rigorous protocols outlined in this guide, researchers and drug development professionals can generate a robust and reliable solubility data package, enabling informed decisions in the progression of new chemical entities.

References

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  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

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  • PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

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Exploratory

Discovery and history of substituted phenylboronic acids

<An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids For Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenylboronic acids are a class of organob...

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, medicinal chemistry, and materials science.[1] Their rise to prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This guide provides a comprehensive overview of the historical discovery of these versatile reagents, the key scientific breakthroughs that unlocked their synthetic potential, and the core methodologies for their preparation. It is designed to offer researchers and professionals a deep understanding of the causality behind experimental choices and the authoritative grounding of the protocols described.

I. From Obscurity to Opportunity: The Early History of Organoboranes

The journey of substituted phenylboronic acids begins in the 19th century with the foundational work on organoboron chemistry. In 1860, Edward Frankland synthesized the first organoboron compound, triethylborane.[4][5] However, the first synthesis of a phenylboronic acid is credited to Michaelis and Becker in 1880, who prepared benzeneboronyl dichloride by heating diphenylmercury with boron trichloride, which then readily hydrolyzed to phenylboronic acid.[6]

For many decades, organoboranes remained largely a scientific curiosity. This changed dramatically with the pioneering work of Herbert C. Brown. In the 1950s, Brown and his students discovered and developed the hydroboration reaction, a method to convert unsaturated organic molecules into organoboranes.[7][8][9] This breakthrough, for which Brown was awarded the Nobel Prize in Chemistry in 1979, provided a versatile and accessible route to a wide variety of organoboranes, laying the groundwork for their widespread use in synthesis.[7][9][10]

II. The Suzuki-Miyaura Coupling: A Revolution in Synthesis

The pivotal moment in the history of substituted phenylboronic acids arrived in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura.[2][11] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organic halides to form new carbon-carbon bonds.[2][3] The significance of this discovery, which led to Suzuki sharing the 2010 Nobel Prize in Chemistry, cannot be overstated.[2]

The Suzuki-Miyaura coupling offers several key advantages that have contributed to its widespread adoption:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, making it compatible with a wide range of functional groups.[12][13]

  • High Functional Group Tolerance: Organoboron reagents are stable and do not typically react with many functional groups that are incompatible with other organometallic reagents.[12][13]

  • Low Toxicity: Boronic acids and their byproducts are generally less toxic and more environmentally benign than other organometallic coupling partners, such as organotins.[2]

  • Commercial Availability: A vast array of substituted phenylboronic acids are now commercially available, facilitating their use in diverse synthetic applications.[2]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[14] The key steps are oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][14]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (Organic Halide) R1-X->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) R2-B(OR)2->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

III. Core Synthetic Methodologies

Several reliable methods exist for the synthesis of substituted phenylboronic acids. The choice of method depends on the desired substitution pattern, the nature of the functional groups present, and the scale of the reaction.

From Grignard or Organolithium Reagents

One of the most established and versatile methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[6][15][16]

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-tert-butylbenzene in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -20°C.[17] Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -10°C. Stir the mixture at this temperature for the specified time (e.g., 160 minutes).[17]

  • Hydrolysis: Slowly add the reaction mixture to a stirred solution of 2 M HCl, keeping the temperature below 20°C.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the Grignard reagent.[18]

  • Low Temperature: The reaction between the Grignard reagent and the trialkyl borate is exothermic. Low temperatures are necessary to prevent over-addition of the Grignard reagent, which would lead to the formation of diarylborinic acids and triarylboranes.[19]

  • Acidic Workup: The initial product is a boronic ester. Acidic hydrolysis is required to convert the ester to the final boronic acid.[16]

Palladium-Catalyzed Miyaura Borylation

A more modern and often milder approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[20][21][22] This method, known as the Miyaura borylation, offers excellent functional group tolerance.[20][21]

Experimental Protocol: Synthesis of an Arylboronic Ester

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, B₂pin₂, palladium catalyst, and base in a reaction vessel.

  • Reaction: Add the anhydrous solvent and heat the mixture to the appropriate temperature (e.g., 80-120°C) for the required time.[23]

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting arylboronic ester can often be used directly in subsequent reactions or purified by chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

  • Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[21] The choice of a weak base like potassium acetate is critical to prevent the competing Suzuki coupling of the product.[20]

  • Ligand: The choice of ligand on the palladium catalyst (e.g., dppf) is important for the efficiency and scope of the reaction.

Synthesis_Workflow cluster_grignard Grignard/Organolithium Route cluster_miyaura Miyaura Borylation Route Aryl_Halide_G Aryl Halide Grignard_Reagent Aryl Grignard/Lithium Aryl_Halide_G->Grignard_Reagent + Mg or R-Li Mg_or_Li Mg or R-Li Boronic_Ester_Intermediate Boronic Ester Grignard_Reagent->Boronic_Ester_Intermediate + Trialkyl Borate Borate_Ester_G Trialkyl Borate Phenylboronic_Acid_G Substituted Phenylboronic Acid Boronic_Ester_Intermediate->Phenylboronic_Acid_G Hydrolysis Hydrolysis_G Acidic Hydrolysis Aryl_Halide_M Aryl Halide/Triflate Phenylboronic_Ester_M Substituted Phenylboronic Ester Aryl_Halide_M->Phenylboronic_Ester_M + Diboron Reagent (Pd-catalyzed) Diboron_Reagent Diboron Reagent (e.g., B₂pin₂) Pd_Catalyst Pd Catalyst, Base

Caption: Comparison of the two major synthetic routes to substituted phenylboronic acids.

IV. Applications in Drug Discovery and Materials Science

The impact of substituted phenylboronic acids on drug discovery has been profound. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures found in numerous pharmaceuticals.[24][25]

Drug Class Example Core Structure
Angiotensin II Receptor BlockersValsartan, LosartanBiphenyl tetrazole
Proteasome InhibitorsBortezomibPeptide boronic acid

Beyond pharmaceuticals, substituted phenylboronic acids are crucial in materials science for the synthesis of organic light-emitting diodes (OLEDs), polymers, and sensors.[26][27][28] Their ability to bind with diols has led to the development of glucose-responsive materials for drug delivery and diagnostics.[29][30][31][32]

V. Conclusion

The evolution of substituted phenylboronic acids from their initial discovery to their current status as indispensable tools in chemistry is a testament to the power of fundamental research and the transformative impact of catalytic science. The development of robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, has revolutionized the art of molecule-making. As research continues to uncover new reactivity and applications, the importance of substituted phenylboronic acids in science and technology is set to grow even further.

References

  • Herbert C. Brown: 1979 Nobel Prize in Chemistry. Purdue University. [Link]

  • Herbert C. Brown. National Science and Technology Medals Foundation. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Herbert C. Brown - Nobel Lecture. NobelPrize.org. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Phenylboronic acid – preparation and application. Georganics. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize. Britannica. [Link]

  • Phenylboronic acid. American Chemical Society. [Link]

  • Herbert Charles Brown 1979 NobelPrize in Chem-hydroboration-oxidation. Reddit. [Link]

  • Organoboron chemistry. Grokipedia. [Link]

  • Exploring Phenylboronic Acid: A Versatile Compound in Chemistry, Pharmaceuticals, and Material Science. Transpire Insight. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • What are the derivatives of Phenylboronic Acid? Sparrow Chemical. [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

  • Organoboranes as a Source of Radicals. ACS Publications. [Link]

  • Phenylboronic acid biomaterials: from chemical principles to material design. ResearchGate. [Link]

  • Suzuki–Miyaura Cross‐Coupling. ResearchGate. [Link]

  • Phenylboronic acid – Knowledge and References. Taylor & Francis. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Process for producing phenylboronic acids and triphenylboroxines.
  • Phenylboronic acid. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. Chinese Journal of Chemistry. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed. [Link]

  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]

Sources

Foundational

Introduction: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Application of 4-Carboxy-2-chloro-3-methylphenylboronic acid 4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS No. 1451391-31-3) is a highly functionalized arylboronic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Application of 4-Carboxy-2-chloro-3-methylphenylboronic acid

4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS No. 1451391-31-3) is a highly functionalized arylboronic acid that serves as a critical building block in organic synthesis, particularly for the construction of complex biphenyl and heterobiaryl scaffolds.[1] Its unique substitution pattern—featuring an ortho-chloro group, a meta-methyl group, and a para-carboxylic acid—offers a combination of steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. The carboxylic acid moiety, in particular, enhances the hydrophilicity of resulting molecules and provides a key handle for further functionalization, a crucial feature in drug design.[2]

This guide provides an in-depth analysis of the core reactivity of 4-Carboxy-2-chloro-3-methylphenylboronic acid, focusing on its application in the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide field-proven insights into experimental design, and discuss its utility in the development of pharmacologically relevant compounds.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting.

Key Properties
PropertyValueSource
CAS Number 1451391-31-3[1]
Molecular Formula C₈H₈BClO₄[1]
Molecular Weight 214.41 g/mol [1]
Appearance White to off-white crystalline powder (inferred)[3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4][5]
Safety and Handling Protocols

As with related arylboronic acids, 4-Carboxy-2-chloro-3-methylphenylboronic acid should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][5]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[6] Handle in a well-ventilated area or chemical fume hood.[4]

  • Hazards: May cause skin, eye, and respiratory irritation.[4][6][7] Avoid breathing dust. Wash hands thoroughly after handling.[5]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5][6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Carboxy-2-chloro-3-methylphenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[8][9][10]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[9]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-carboxy-2-chloro-3-methylphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₂]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 transmetalation->label_base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination R¹-R² reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Causality Behind Experimental Choices

A successful coupling reaction depends on the judicious selection of catalyst, base, and solvent, tailored to the specific substrates.

  • The Role of the Substituents:

    • Ortho-Chloro Group: The presence of a chlorine atom ortho to the boronic acid introduces significant steric hindrance. This can slow down the transmetalation step. To overcome this, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[11] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center.

    • Para-Carboxylic Acid: The -COOH group is electron-withdrawing and acidic. The acidity requires a sufficient amount of base to both deprotonate the carboxylic acid and activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).[12][13] The choice of base can significantly impact yield, with stronger bases sometimes being necessary for challenging couplings.[8]

    • Meta-Methyl Group: This group has a minor electronic effect but adds to the overall steric bulk of the molecule, reinforcing the need for a sterically accommodating and highly active catalyst system.

  • Catalyst Selection: For routine synthesis, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point.[2] However, for sterically hindered substrates like this one, more advanced palladium pre-catalysts paired with specialized ligands (as mentioned above) are often required to achieve high yields and avoid side reactions like deboronation.

  • Solvent System: The choice of solvent is critical for ensuring all components remain in solution. Due to the polar carboxylic acid group, aqueous solvent mixtures are highly effective. Common systems include 1,4-dioxane/water, toluene/water, or DMF.[2][12][13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with a generic aryl bromide.

Trustworthiness: This protocol is designed as a self-validating system. The progress of the reaction should be monitored by a reliable analytical technique (TLC or LC-MS) to confirm the consumption of starting materials and the formation of the product before proceeding to workup.

Materials:
  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.1 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.1 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture. The mixture may change color upon catalyst addition.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, causing it to partition into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid derivative.

Experimental_Workflow setup 1. Combine Reagents (Ar-Br, Boronic Acid, Base) purge 2. Purge with Inert Gas (Ar or N₂) setup->purge add_solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) purge->add_solvent add_catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) add_solvent->add_catalyst heat 5. Heat and Monitor (80-100°C, TLC/LC-MS) add_catalyst->heat workup 6. Aqueous Workup (Acidify, Extract) heat->workup purify 7. Purify Product (Chromatography/Recrystallization) workup->purify

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Carboxy-2-chloro-3-methylphenylboronic acid

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remark...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed examination of the Suzuki-Miyaura coupling of a particularly challenging substrate: 4-Carboxy-2-chloro-3-methylphenylboronic acid.

The unique substitution pattern of this boronic acid presents a confluence of steric and electronic challenges that require a carefully considered approach to achieve high yields and purity. The presence of an ortho-chloro and an ortho-methyl group to the boronic acid moiety introduces significant steric hindrance around the reactive center.[3][4][5] Furthermore, the carboxylic acid functionality can complicate the reaction by interacting with the basic conditions necessary for the catalytic cycle or by coordinating with the palladium catalyst, potentially leading to catalyst inhibition.[6]

This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and insights into the selection of catalysts, ligands, bases, and solvents to successfully couple 4-Carboxy-2-chloro-3-methylphenylboronic acid with a suitable aryl halide partner.

Mechanistic Considerations: Overcoming Steric and Electronic Hurdles

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The specific nature of 4-Carboxy-2-chloro-3-methylphenylboronic acid necessitates a nuanced understanding of how its substituents impact each of these steps.

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main cluster_reactants Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Reductive_Elimination Reductive Elimination Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. For sterically hindered aryl chlorides, this step can be slow and often requires electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[3][5][9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.[10] The presence of the carboxylic acid group on our substrate can lead to the formation of a carboxylate anion under basic conditions, which could potentially coordinate to the palladium and inhibit catalysis.[6] Therefore, the choice of a suitable base is critical to ensure efficient transmetalation without catalyst deactivation.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst. This step is typically fast, but can be influenced by the steric bulk of the coupling partners.

Strategic Approach: Direct Coupling vs. Protection-Deprotection

Two primary strategies can be employed for the Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid:

  • Direct Coupling: This approach involves using the boronic acid with the free carboxylic acid. The main advantage is atom economy and fewer synthetic steps. However, it requires careful optimization of the reaction conditions, particularly the base, to avoid catalyst inhibition and other side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in such cases as they are less likely to cause decarboxylation or other unwanted reactions.

  • Protection-Deprotection: This strategy involves protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[11][12] This circumvents the potential issues associated with the free carboxylic acid. Following the successful coupling, the ester is hydrolyzed to yield the final product. While this adds two steps to the synthesis, it can often lead to a more robust and higher-yielding process, especially during the initial exploration of reaction conditions.

For the purpose of these application notes, we will focus on the direct coupling strategy , as it represents a more elegant and efficient approach if successful. We will, however, provide a brief protocol for the protection of the carboxylic acid should the direct approach prove to be low-yielding.

Selection of Reagents and Conditions: A Rationale

The success of the Suzuki-Miyaura coupling of this challenging substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common and reliable Pd(0) or Pd(II) sources that are readily available and have demonstrated broad utility in Suzuki-Miyaura couplings.[10]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky and electron-rich biarylphosphine ligands are highly effective in promoting the oxidative addition of sterically hindered aryl chlorides and facilitating the overall catalytic cycle.[5][13]
Base K₂CO₃ or K₃PO₄These are moderately strong inorganic bases that are effective in activating the boronic acid for transmetalation while being less likely to cause decarboxylation or other side reactions with the carboxylic acid functionality.[6]
Solvent System Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic solvent system is often beneficial for Suzuki-Miyaura couplings. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt, facilitating the transmetalation step.
Aryl Halide Partner Electron-deficient or sterically unhindered aryl bromides or iodidesTo maximize the chances of success, it is advisable to start with a relatively reactive coupling partner. Aryl bromides and iodides are more reactive than aryl chlorides in the oxidative addition step.[2]

Experimental Protocol: Direct Coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with an aryl bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup: - Flame-dried flask - Stir bar Reagents Add Solids: - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Base (2.0-3.0 eq) Setup->Reagents Catalyst Add Catalyst & Ligand: - Pd(OAc)2 (2 mol%) - XPhos (4 mol%) Reagents->Catalyst Inert Inert Atmosphere: - Evacuate & backfill with Ar or N2 (3x) Catalyst->Inert Solvent Add Solvents: - Degassed Dioxane - Degassed H2O Inert->Solvent Heating Heat to 80-100 °C with vigorous stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Quench Acidify with 1M HCl to pH ~2-3 Cooling->Quench Extraction Extract with EtOAc Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Materials:
  • 4-Carboxy-2-chloro-3-methylphenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equivalents) and XPhos (0.04 equivalents) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous layer with 1 M HCl to a pH of 2-3 to protonate the carboxylic acid and any phenoxide byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.

Alternative Strategy: Protection as a Methyl Ester

Should the direct coupling prove problematic, protection of the carboxylic acid as a methyl ester is a reliable alternative.

Protocol for Methyl Ester Protection:
  • Dissolve 4-Carboxy-2-chloro-3-methylphenylboronic acid in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the methyl ester, which can be used in the Suzuki-Miyaura coupling protocol described above.

Following the coupling, the methyl ester can be deprotected by hydrolysis using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic work-up.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, using a different ligand (e.g., SPhos), or switching to a stronger base like cesium carbonate (Cs₂CO₃), although the latter may increase the risk of side reactions.

  • Protodeboronation: The loss of the boronic acid group before coupling can be an issue. Using a less aqueous solvent system or ensuring the reaction is thoroughly deoxygenated can help to mitigate this.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can occur. This is often minimized by using the correct stoichiometry of reactants and ensuring efficient stirring.

  • Catalyst Deactivation: As mentioned, the carboxylate may inhibit the catalyst. If this is suspected, the protection-deprotection strategy is recommended.

Conclusion

The Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid is a challenging yet achievable transformation. By understanding the steric and electronic factors at play and by making informed choices regarding the catalyst, ligand, base, and overall strategy, researchers can successfully synthesize valuable biaryl compounds bearing this unique substitution pattern. The protocols and insights provided in this guide offer a solid foundation for navigating the complexities of this reaction and for its successful application in drug discovery and materials science.

References

  • Lehmann, F., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2017). Organic & Biomolecular Chemistry.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2012). Molecules.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2018).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2007). Chemical Reviews.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2021). Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
  • Do carboxylic acids interfere with Suzukis? (2021). Reddit.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Appendix 6: Protecting groups. (2015). Oxford Learning Link.
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2012).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Journal of the American Chemical Society.
  • A Head-to-Head Battle in Suzuki-Miyaura Coupling: Methyl 3-boronobenzoate vs. 3-carboxyphenylboronic acid. (2023). Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2005).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2010). Organic Letters.
  • Protecting Groups for Carboxylic acid. (2020). YouTube.
  • Suzuki reaction. (2023). Wikipedia.
  • Protecting group. (2023). Wikipedia.
  • Suzuki Coupling. (2022). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2008). The Journal of Organic Chemistry.
  • Miyaura Borylation Reaction. (2022). Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols for the Cross-Coupling of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

Introduction: A Versatile Building Block in Modern Synthesis 4-Carboxy-2-chloro-3-methylphenylboronic acid is a sophisticated building block of significant interest to researchers in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-Carboxy-2-chloro-3-methylphenylboronic acid is a sophisticated building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid for cross-coupling, a carboxylic acid for further derivatization or to modulate solubility and binding, and a sterically encumbered and electronically modified aromatic ring, makes it a valuable synthon for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for incorporating this and other boronic acids into larger structures, prized for its functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-based reagents.[1][2]

This guide provides a comprehensive overview of the principles and a detailed protocol for the effective use of 4-Carboxy-2-chloro-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this substrate's unique substitution pattern, and offer a robust, field-tested protocol to guide your synthetic endeavors.

Mechanistic Core: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enabling the transfer.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of a Substituted Boronic Acid

The structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid presents specific hurdles that must be overcome for a successful coupling reaction:

  • Steric Hindrance: The presence of the chloro and methyl groups ortho to the boronic acid creates significant steric bulk. This can impede the approach of the boronic acid to the palladium center during the transmetalation step. To counteract this, the use of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is often necessary.[4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium complex that can better accommodate sterically demanding substrates.

  • The Carboxylic Acid Group: The acidic nature of the carboxylic acid will neutralize the base required for the activation of the boronic acid. Therefore, it is crucial to use at least one extra equivalent of base to deprotonate the carboxylic acid, in addition to the amount needed to facilitate the catalytic cycle. The resulting carboxylate can also impact the solubility of the boronic acid derivative in the reaction mixture, which may necessitate careful solvent selection.[5]

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Reagent Addition: Add the anhydrous potassium phosphate (3.0 equiv.) followed by the 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water) and a concentration of the aryl bromide of 0.1 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add_ArBr Add Aryl Bromide Add_Catalyst Add Pd(OAc)2 & SPhos Add_ArBr->Add_Catalyst Add_Base Add K3PO4 Add_Catalyst->Add_Base Add_Boronic_Acid Add Boronic Acid Add_Base->Add_Boronic_Acid Add_Solvent Add Dioxane/Water Add_Boronic_Acid->Add_Solvent Heat Heat to 100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Parameter Optimization and Rationale

The success of this coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommendedRationale
Catalyst System Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for sterically hindered substrates.[4] Pd(OAc)₂ is a stable and convenient Pd(II) precatalyst.
Base K₃PO₄ (3.0 equiv.)A moderately strong inorganic base that is effective in Suzuki couplings. Three equivalents are used to both neutralize the carboxylic acid and facilitate the catalytic cycle.[6]
Solvent 1,4-Dioxane / Water (4:1)A common solvent system for Suzuki couplings. The aqueous portion helps to solubilize the base and the boronate intermediate. Anhydrous conditions can also be explored.
Temperature 100 °CElevated temperature is often required to overcome the activation barrier for sterically hindered substrates.
Stoichiometry 1.2 equiv. Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or degradation.

Handling and Storage

Boronic acids, including 4-Carboxy-2-chloro-3-methylphenylboronic acid, are generally stable solids. However, they can be hygroscopic and susceptible to degradation over time. For optimal shelf life, store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[7] Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst system for the specific substrates.Screen other bulky ligands (e.g., XPhos, RuPhos) or consider an N-heterocyclic carbene (NHC) ligand system.
Insufficiently active catalyst.Ensure the palladium precatalyst is of good quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though it is more air-sensitive.
Reaction temperature is too low.Gradually increase the reaction temperature, potentially using a higher-boiling solvent like toluene if necessary.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Poor Solubility of Reagents The carboxylate salt of the boronic acid is not soluble in the chosen solvent system.Screen other solvent systems, such as toluene/water, 2-MeTHF, or DMF.

Conclusion

4-Carboxy-2-chloro-3-methylphenylboronic acid is a powerful tool for the synthesis of complex molecules. While its steric and electronic properties present unique challenges in Suzuki-Miyaura cross-coupling reactions, these can be effectively overcome through the rational selection of a suitable catalyst system, particularly one employing bulky, electron-rich ligands, and the use of appropriate reaction conditions, including sufficient base to account for the acidic functionality. The protocol and guidelines presented here provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic targets.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 235-238.
  • Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Carl ROTH GmbH + Co. KG. (2020).
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (2025, October 15).
  • User contributions on Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and robust protocols for the palladi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 4-Carboxy-2-chloro-3-methylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. These notes offer an in-depth understanding of the reaction mechanisms, the critical roles of catalysts, ligands, and bases, and practical guidance on reaction setup, monitoring, and troubleshooting. The protocols provided are designed to be self-validating, with explanations for each experimental choice to ensure reliable and reproducible outcomes.

Introduction: The Significance of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

4-Carboxy-2-chloro-3-methylphenylboronic acid is a valuable trifunctional building block in organic synthesis. The presence of a carboxylic acid, a chloro substituent, and a methyl group on the phenylboronic acid scaffold allows for the strategic construction of complex molecular architectures. Its derivatives have potential applications in the development of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an essential tool for utilizing this boronic acid in synthetic strategies.[1][2] This guide focuses on providing the necessary insights and practical protocols to successfully employ this reagent in palladium-catalyzed cross-coupling reactions.

The Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organoboron compound (like our subject boronic acid) with an organic halide or triflate.[1][3] The catalytic cycle, a fundamental concept in understanding this reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

  • Oxidative Addition: The cycle begins with a palladium(0) complex, which reacts with the organic halide (Ar-X). The palladium inserts itself into the carbon-halogen bond, resulting in a palladium(II) intermediate.[1][4][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][6] For aryl chlorides, like our coupling partner for 4-Carboxy-2-chloro-3-methylphenylboronic acid, more active catalyst systems are often required.[1][7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8]

  • Reductive Elimination: The final step involves the two organic groups on the palladium(II) complex coupling to form the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5]

Below is a visual representation of this critical process:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles: A Deeper Dive

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

Palladium Catalysts and Precatalysts

While various palladium sources can be used, palladium(II) precatalysts are often preferred for their air and moisture stability.[9][10] These are reduced in situ to the active Pd(0) species.[9] For challenging substrates like aryl chlorides, highly active precatalysts are beneficial.[11][12]

  • Common Palladium Sources:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A traditional, air-sensitive Pd(0) catalyst.

    • Pd(OAc)₂ (Palladium(II) Acetate) & PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Dichloride): Air-stable Pd(II) sources that require in situ reduction.

    • Buchwald Precatalysts (e.g., XPhos-Pd-G3): These are highly active, well-defined precatalysts that are particularly effective for coupling aryl chlorides.[9][11]

The Power of Ligands: More Than Just Spectators

Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[7][13] For coupling aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[1][7][14]

  • Effective Ligands for Aryl Chloride Coupling:

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These dialkylbiaryl phosphine ligands are known for their high activity in coupling sterically hindered and electron-rich or -poor aryl chlorides.[5]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can also promote the coupling of challenging substrates.[4]

The Essential Role of the Base

The base is crucial for activating the boronic acid for transmetalation.[8][15] The choice of base can significantly impact the reaction rate and yield.

  • Commonly Used Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Frequently used and effective for a wide range of substrates.

    • Phosphates (K₃PO₄): A strong base that is often effective in difficult couplings.[5]

    • Hydroxides (NaOH, KOH): Can be used but may not be suitable for base-sensitive functional groups.

    • Fluorides (KF, CsF): Can be effective, particularly when base-labile groups are present.[16]

Solvent Systems

The choice of solvent is important for solubilizing the reactants and catalyst. A mixture of an organic solvent and water is often used.

  • Typical Solvents:

    • Dioxane/Water

    • Toluene/Water

    • Tetrahydrofuran (THF)/Water

    • N,N-Dimethylformamide (DMF) [16]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with an aryl halide.

General Considerations
  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) form, are sensitive to oxygen.[17] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Use high-purity reagents and anhydrous solvents to avoid side reactions and catalyst deactivation.[6][17] Boronic acids can degrade over time and should be fresh or properly stored.[6][17]

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general starting point for coupling with a less challenging aryl bromide.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Condenser

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of inert gas.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Coupling with an Aryl Chloride

This protocol utilizes a more active catalyst system suitable for the less reactive aryl chlorides.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos-Pd-G3 (a Buchwald precatalyst) (0.02 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Water

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos-Pd-G3 (0.02 mmol) to a Schlenk flask.

  • Add toluene (5 mL) and water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[18]

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura reactions involving arylboronic acids.

ParameterCondition for Aryl BromideCondition for Aryl ChlorideRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Buchwald Precatalysts (e.g., XPhos-Pd-G3)Aryl chlorides require more active catalysts for efficient oxidative addition.[1][7]
Ligand PPh₃Buchwald Ligands (e.g., XPhos)Bulky, electron-rich ligands enhance catalyst activity for C-Cl bond activation.[5][7]
Base K₂CO₃, Cs₂CO₃K₃PO₄Stronger bases are often needed to promote transmetalation with less reactive partners.[5]
Solvent Dioxane/Water, Toluene/WaterToluene/Water, THF/WaterSolvent choice can influence solubility and reaction rates.
Temperature 80-100 °C100-120 °CHigher temperatures are often required to overcome the higher activation energy of C-Cl bond cleavage.
Boronic Acid Equiv. 1.1 - 1.31.2 - 1.5A slight excess of the boronic acid is used to drive the reaction to completion.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here is a guide to common issues and their solutions.

Troubleshooting LowYield Low or No Yield CheckInertAtmosphere Inadequate Inert Atmosphere LowYield->CheckInertAtmosphere Possible Cause CheckReagentQuality Poor Reagent Quality LowYield->CheckReagentQuality Possible Cause OptimizeConditions Optimize Catalyst, Ligand, Base, Temp. LowYield->OptimizeConditions Solution Dehalogenation Dehalogenation of Starting Material HydrideSource Hydride Source in Reaction Dehalogenation->HydrideSource Possible Cause UseAnhydrousSolvents Use Anhydrous Solvents Dehalogenation->UseAnhydrousSolvents Solution Homocoupling Homocoupling of Boronic Acid OxygenPresence Presence of Oxygen Homocoupling->OxygenPresence Possible Cause ThoroughDegassing Ensure Thorough Degassing Homocoupling->ThoroughDegassing Solution Protodeboronation Protodeboronation ProlongedReactionTime Prolonged Reaction Time/High Temp. Protodeboronation->ProlongedReactionTime Possible Cause UseBoronicEster Consider Using Boronic Ester Protodeboronation->UseBoronicEster Solution

Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

  • Low or No Yield:

    • Cause: Inadequate inert atmosphere, poor quality of reagents (especially the boronic acid and catalyst), or suboptimal reaction conditions.[6][17]

    • Solution: Ensure a rigorously inert atmosphere. Use fresh, high-purity reagents. Systematically screen different catalysts, ligands, bases, and solvents.

  • Significant Dehalogenation of the Starting Material:

    • Cause: The presence of a hydride source that reduces the aryl halide-palladium intermediate.

    • Solution: Use anhydrous solvents and ensure the base is dry.

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction can be promoted by the presence of oxygen.[19]

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.

  • Protodeboronation:

    • Cause: The replacement of the boronic acid group with a hydrogen atom, which can be catalyzed by the palladium complex, especially with bulky ligands or at elevated temperatures for extended periods.[20]

    • Solution: Use the boronic acid as fresh as possible. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[6][17][21]

Analytical Monitoring

Close monitoring of the reaction is key to achieving optimal results.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture to determine conversion and yield.[22]

Conclusion

The palladium-catalyzed cross-coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid is a powerful synthetic tool. By understanding the underlying principles of the Suzuki-Miyaura reaction and carefully selecting the reaction components, researchers can effectively utilize this versatile building block to construct complex molecules. The protocols and troubleshooting guide provided herein serve as a solid foundation for successful and reproducible synthetic outcomes.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. (2008). Journal of the American Chemical Society. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (2010). PMC. [Link]

  • Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). PubMed Central. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato. [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (2002). ACS Publications. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2003). The Journal of Organic Chemistry. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC. [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. (2025). PubMed. [Link]

Sources

Application

Introduction: Navigating the Challenges of a Sterically Hindered Building Block

An Application Note and Protocol for the Scale-Up Synthesis with 4-Carboxy-2-chloro-3-methylphenylboronic acid 4-Carboxy-2-chloro-3-methylphenylboronic acid is a highly functionalized aromatic building block of increasin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis with 4-Carboxy-2-chloro-3-methylphenylboronic acid

4-Carboxy-2-chloro-3-methylphenylboronic acid is a highly functionalized aromatic building block of increasing importance in pharmaceutical and materials science research. Its utility lies in its capacity to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to construct complex molecular architectures.[1] The molecule's structure, featuring a carboxylic acid, a chlorine atom, and a methyl group all ortho or meta to the boronic acid moiety, presents a unique combination of electronic and steric challenges. These substituents, while offering valuable handles for subsequent synthetic transformations and influencing the final product's properties, significantly hinder the reactivity of the boronic acid group.

Successfully transitioning a reaction involving this substrate from a milligram-scale discovery lab setting to a multi-gram or kilogram-scale process requires a nuanced understanding of the underlying reaction mechanism and careful optimization of reaction parameters. This guide provides senior researchers, process chemists, and drug development professionals with a detailed framework for the scale-up of Suzuki-Miyaura reactions using 4-Carboxy-2-chloro-3-methylphenylboronic acid, focusing on the causality behind experimental choices to ensure a robust, safe, and efficient synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective scale-up.

PropertyValue
Molecular Formula C₈H₈BClO₄
Molecular Weight 214.41 g/mol
Appearance White to off-white solid/crystalline powder
Key Functional Groups Boronic Acid, Carboxylic Acid, Aryl Chloride
pKa Boronic acids are Lewis acids with pKa values typically ranging from 4-10.[2] The carboxylic acid group is significantly more acidic.

Safety & Handling (Scale-Up Context):

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[3][4]

  • Respiratory Protection: Use in a well-ventilated fume hood. For large quantities, consider a powered air-purifying respirator (PAPR) to avoid inhaling fine dust.[4]

  • Static Discharge: Boronic acid powders can be fine and prone to creating dust clouds. Ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Toxicity & Impurities: Arylboronic acids have been found to be weakly mutagenic in some microbial assays and should be handled as potentially genotoxic impurities (PGIs).[5] The primary non-toxic byproduct of Suzuki reactions is a borate salt, which simplifies waste disposal compared to other coupling methods like Stille reactions.[6]

  • Reagent Quality: Commercially available boronic acids can contain varying amounts of the corresponding anhydride trimer (boroxine).[7] Boroxines are often less reactive in cross-coupling reactions. While small-scale reactions may tolerate this, for scale-up, it is crucial to either use high-purity boronic acid or consider a pre-treatment step, such as recrystallization or slurrying in water, to hydrolyze the boroxine back to the monomeric acid.[7]

The Core Chemistry: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an organoboron species and an organohalide using a palladium catalyst.[8][9] The reaction's tolerance for a wide range of functional groups, use of generally stable and low-toxicity boronic acids, and often mild reaction conditions make it highly attractive for industrial applications.[6][8]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated; the base activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer.[6][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBOH Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate ArX Ar-X ArX->ArPdX Base Base (e.g., K₃PO₄) Base->Boronate Boronate->ArPdX L1 Pd(0) Species L2 Pd(II) Intermediates L3 Final Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Considerations for a Hindered Substrate

Directly applying lab-scale conditions to a large-scale reaction with 4-Carboxy-2-chloro-3-methylphenylboronic acid is likely to fail. The steric hindrance from the ortho-chloro and ortho-methyl groups impedes both the transmetalation and reductive elimination steps.[12]

Catalyst and Ligand Selection: The Key to Success

For sterically demanding couplings, the choice of phosphine ligand is critical. The ligand must be both electron-rich to facilitate oxidative addition and sufficiently bulky to promote the crucial reductive elimination step.[10][12]

  • Recommended Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are the gold standard. For a di-ortho-substituted substrate like this, ligands such as SPhos , XPhos , or RuPhos are highly recommended.[12] These ligands create a bulky coordination sphere around the palladium, which accelerates the C-C bond-forming reductive elimination.

  • Palladium Precatalysts: Using air-stable palladium precatalysts, such as SPhos Pd G2 or XPhos Pd G3 , is highly advantageous for scale-up.[12] These complexes provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results compared to air-sensitive sources like Pd(PPh₃)₄.[12]

  • Catalyst Loading: While lab-scale reactions might use 1-5 mol% catalyst, process optimization aims to reduce this significantly. However, for challenging substrates, an initial loading of 1-2 mol% is a realistic starting point for scale-up, with the potential for reduction after process parameters are well-defined.[12]

Solvent and Base Selection: Balancing Reactivity and Operations

The choice of solvent and base affects reaction rate, impurity profile, and downstream processing.

  • Solvents: A mixture of an organic solvent and water is typical for Suzuki couplings.[13]

    • Aprotic Polar Solvents: Dioxane or Tetrahydrofuran (THF) are common choices that effectively solubilize many organic substrates and catalyst complexes.[12] For scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is often a preferred alternative to THF due to its higher boiling point, lower peroxide-forming tendency, and reduced water miscibility, which can simplify the work-up.

    • Toluene: A non-polar solvent like toluene can also be effective, especially at higher temperatures required for hindered couplings.[12]

  • Base: A base is required to activate the boronic acid for transmetalation.[6]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. For hindered substrates, a stronger base like K₃PO₄ is often more effective.[12]

    • Aqueous Base: Using an aqueous solution of the base is standard. The water phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Reaction Monitoring and Work-Up Strategy

At scale, "reaction completion" must be quantitatively defined.

  • Monitoring: Regular sampling and analysis by UPLC or HPLC are essential to track the consumption of the limiting reagent and the formation of the product. This data is critical for determining the reaction endpoint and preventing the formation of impurities from extended heating.

  • Work-Up: The presence of the carboxylic acid group dictates the work-up strategy.

    • Quench & Phase Split: After cooling, the reaction is typically quenched with water and the organic layer is separated.

    • Aqueous Washes: The organic layer should be washed to remove the base, inorganic salts, and the boronic acid-derived byproducts.

    • Acid/Base Extraction: The carboxylic acid functionality allows for a purification strategy via pH adjustment. The crude product can be extracted from the organic solvent into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). This aqueous layer, containing the carboxylate salt of the product, can then be washed with a fresh organic solvent (e.g., MTBE or Toluene) to remove non-acidic impurities. Finally, acidifying the aqueous layer (e.g., with HCl) will precipitate the purified carboxylic acid product, which can be isolated by filtration.[14]

Purification: The Final Step to High Purity

For pharmaceutical applications, achieving high purity is non-negotiable.

  • Crystallization: The primary method for purifying the final product should be crystallization.[15] The choice of solvent is critical and must be determined experimentally.[16] A good crystallization solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below. Common solvent systems include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), or mixtures with anti-solvents like heptane.

  • Impurity Purging: Crystallization is also effective at purging residual palladium and unreacted starting materials.[5] Regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs) are very low, often requiring specific scavenger resins or multiple crystallizations to meet specifications.

Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with a generic aryl bromide (Ar-Br) on a ~100 g scale.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. All glassware must be oven-dried, and the reaction should be maintained under an inert atmosphere (Nitrogen or Argon) until the quench step.

Reagents & Stoichiometry:

ReagentMW ( g/mol )AmountMolesEquivalents
Aryl Bromide (Ar-Br)(Varies)(e.g., 100 g)(X)1.0
4-Carboxy-2-chloro-3-methylphenylboronic acid214.41(1.2 * X * 214.41) g1.2 * X1.2
SPhos Pd G2 Precatalyst709.28(0.015 * X * 709.28) g0.015 * X0.015
Potassium Phosphate (K₃PO₄)212.27(3.0 * X * 212.27) g3.0 * X3.0
2-Methyltetrahydrofuran (2-MeTHF)-(10 vol) L--
Deionized Water-(3 vol) L--

graph TD {
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node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
A[Reactor Setup] --> B{Inert Atmosphere};
B --> C[Charge Solids: Ar-Br, Boronic Acid, K₃PO₄];
C --> D[Charge Catalyst: SPhos Pd G2];
D --> E[Charge Solvents: 2-MeTHF, Degassed H₂O];
E --> F{Heat to 70-80 °C};
F --> G["Reaction Monitoring (UPLC/HPLC)"];
G -- "Reaction >99% complete" --> H{Cool to RT};
G -- "Stalled Reaction" --> I[Troubleshoot: Add Catalyst? Increase Temp?];
H --> J[Phase Separation];
J --> K[Aqueous Layer to Waste];
J --> L[Organic Layer];
L --> M{Aqueous Washes};
M --> N[Solvent Swap / Concentration];
N --> O[Crystallization from optimized solvent];
O --> P[Filter and Dry];
P --> Q[Final Product Characterization];

}

Caption: General experimental workflow for scale-up Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry, inerted reactor equipped with an overhead stirrer, condenser, and thermocouple, charge the aryl bromide, 4-Carboxy-2-chloro-3-methylphenylboronic acid, and powdered potassium phosphate.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Charge: Add the SPhos Pd G2 precatalyst. The catalyst is air-stable as a solid, but the active species formed in solution is not.

  • Solvent Addition: Add the 2-MeTHF and degassed deionized water. Begin vigorous stirring.

  • Reaction: Heat the mixture to the target temperature (e.g., 75 °C). The reaction is typically biphasic.

  • Monitoring: After 1 hour at temperature, take the first sample for UPLC/HPLC analysis. Continue to monitor every 1-2 hours until the limiting aryl bromide is consumed (<1% remaining).

  • Work-Up (Quench & Wash): Once complete, cool the reaction to room temperature. Add additional deionized water and transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine.

  • Work-Up (Extraction): Extract the organic layer with a 1 M sodium carbonate solution. This will transfer the carboxylic acid product into the aqueous phase as its sodium salt. Separate the layers.

  • Work-Up (Isolation): Cool the basic aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid with stirring until the pH is ~2. The product will precipitate as a solid.

  • Filtration & Drying: Filter the solid product, wash the filter cake with cold deionized water, and then with a small amount of a non-polar solvent like heptane to aid in drying. Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Perform a recrystallization from a pre-determined solvent system (e.g., isopropanol/water) to achieve the desired purity specifications.

Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Suggested Solution(s)
Stalled or Slow Reaction - Inactive catalyst (oxygen exposure)- Insufficient temperature- Poor mixing in a biphasic system- Low quality boronic acid (high boroxine content)- Ensure a robust inert atmosphere. Consider adding a small additional charge of catalyst.- Gradually increase the reaction temperature in 5 °C increments.- Increase the agitation rate.- Use high-purity boronic acid or pre-treat by slurrying in water.
Protodeboronation - The boronic acid is cleaved by a proton source before it can transmetalate.- Often occurs with extended reaction times, high temperatures, or excess water/base.- Use a slight excess (1.1-1.3 equiv.) of the boronic acid.- Ensure the reaction is not run for an unnecessarily long time after completion.- Optimize base and water levels.
Poor Yield after Work-Up - Incomplete extraction of the product into the basic aqueous phase.- Product loss during crystallization (too much solvent, wrong solvent).- Perform a second extraction of the organic layer.- Re-optimize the crystallization solvent and volume. Cool the crystallization mixture slowly to maximize crystal growth and recovery.
High Residual Palladium - Palladium is trapped within the crystal lattice of the product.- Perform a second recrystallization.- Consider treating a solution of the product with a palladium scavenger (e.g., silica-based thiol scavenger) before the final crystallization.

Conclusion

The scale-up synthesis involving 4-Carboxy-2-chloro-3-methylphenylboronic acid is a challenging yet achievable task. Success hinges on overcoming the significant steric hindrance posed by the substrate's substitution pattern. By selecting highly active catalyst systems based on bulky biaryl phosphine ligands, optimizing the base and solvent system, and designing a robust, function-driven work-up and purification strategy, researchers can develop a safe, reliable, and efficient process. The principles and protocols outlined in this guide provide a strong foundation for process development professionals to successfully incorporate this valuable building block into large-scale synthetic campaigns.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved January 20, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Organic Syntheses. (n.d.). Procedure for Recrystallization of Arylboronic Acids. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • ResearchGate. (n.d.). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved January 20, 2026, from [Link]

  • Stanford University. (2014, February 6). The Suzuki Reaction. [Link]

  • PubMed. (2019, September 24). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles.... [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • National Institutes of Health. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals?. [Link]

  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl).... [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved January 20, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Carboxy-3-chlorophenylboronic acid. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 4-Carboxy-2-chloro-3-methylphenylboronic Acid for Organic Synthesis

Introduction: A Versatile Building Block in Modern Synthesis 4-Carboxy-2-chloro-3-methylphenylboronic acid is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-Carboxy-2-chloro-3-methylphenylboronic acid is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid for amide or ester formation, a boronic acid for carbon-carbon bond formation, and a chloro substituent for potential secondary coupling or modulation of electronic properties—makes it a highly valuable scaffold. The steric hindrance provided by the ortho-chloro and meta-methyl groups, along with the electronic nature of these substituents, presents both challenges and opportunities in its derivatization.

This guide provides an in-depth exploration of the key derivatization strategies for this molecule, focusing on the underlying principles that govern reaction outcomes. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices, ensuring researchers can adapt and apply these methods with confidence. The primary applications lie in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science[1][2][3].

Core Derivatization Strategies

The derivatization of 4-carboxy-2-chloro-3-methylphenylboronic acid can be approached through three primary pathways, targeting its distinct functional groups:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Utilizing the boronic acid moiety to form biaryl structures.

  • Amidation: Converting the carboxylic acid into a diverse range of amides.

  • Esterification: Transforming the carboxylic acid into corresponding esters.

The sequence and chemoselectivity of these transformations are critical considerations in designing a synthetic route.

Strategy 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild conditions[4][5]. In the case of 4-carboxy-2-chloro-3-methylphenylboronic acid, the reaction is challenged by both steric hindrance from the two ortho substituents (Cl and CH₃) and the electronic deactivation of the aryl chloride.

Mechanistic Considerations

The catalytic cycle involves three primary steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst[6].

Suzuki_Mechanism cluster_transmetalation Transmetalation A Pd(0)L₂ B [Ar¹-Pd(II)-X]L₂ A->B Oxidative Addition (+ Ar¹-X) C [Ar¹-Pd(II)-Ar²]L₂ B->C Transmetalation C->A Reductive Elimination (+ Ar¹-Ar²) D Ar²B(OH)₂ E [Ar²B(OH)₃]⁻ D->E Activation E->B F Base (e.g., K₂CO₃) F->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, and base is paramount to overcoming the activation barrier for sterically demanding and electron-poor substrates[7][8]. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step[7][9].

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol details the coupling of 4-carboxy-2-chloro-3-methylphenylboronic acid with a generic aryl bromide. The conditions are optimized for challenging coupling partners.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (10% v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4-carboxy-2-chloro-3-methylphenylboronic acid, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere. Add this catalyst solution to the Schlenk flask.

  • Add the remaining dioxane and degassed water to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization[10].

Causality Behind Choices:

  • Catalyst System: The Pd₂(dba)₃/SPhos system is highly effective for coupling sterically hindered and electron-deficient aryl chlorides[7]. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition and reductive elimination steps.

  • Base: K₃PO₄ is a strong enough base to facilitate the formation of the reactive boronate species without causing significant decomposition of base-sensitive substrates[11].

  • Solvent System: A mixture of dioxane and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex[5].

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85-95[7]
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O8012~90[11]
2-BromopyridinePdCl₂[P(tBu)₂-(p-NMe₂-Ph)]₂K₂CO₃Toluene/H₂O11016~92[9]

Strategy 2: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety offers a versatile handle for introducing a wide array of functional groups through amidation and esterification. A key consideration is the stability of the boronic acid under the reaction conditions. While boronic acids are generally stable, they can be prone to protodeboronation under harsh acidic or basic conditions[12].

Amidation Protocols

Amide bond formation is one of the most frequently performed reactions in drug discovery[3]. For 4-carboxy-2-chloro-3-methylphenylboronic acid, this can be achieved through standard coupling reagents or, more elegantly, through methods leveraging the properties of the boronic acid itself.

Protocol 2.1: Direct Amidation Catalyzed by the Boronic Acid Moiety

Remarkably, carboxyphenylboronic acids can catalyze their own amidation, obviating the need for external coupling reagents. This process is believed to proceed through the formation of an acylboronate intermediate[13][14].

Amidation_Mechanism cluster_activation Catalyst Activation & Intermediate Formation cluster_coupling Amide Formation A R-COOH C Acylboronate Intermediate A->C B ArB(OH)₂ B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D R'-NH₂ D->E F R-CONH-R' E->F Collapse F->B Regenerates Catalyst

Caption: Proposed mechanism for boronic acid-catalyzed amidation.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • 4Å Molecular Sieves

  • Toluene or Fluorobenzene

Procedure:

  • Add 4-carboxy-2-chloro-3-methylphenylboronic acid and activated 4Å molecular sieves to a round-bottom flask.

  • Add the solvent (e.g., toluene) followed by the amine.

  • Heat the mixture to 60-85 °C and stir for 24 hours. The molecular sieves act as a dehydrating agent, driving the equilibrium towards the amide product[13][14].

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Choices:

  • Catalyst-Free: This method leverages the inherent Lewis acidity of the boronic acid to activate the carboxylic acid, representing a highly atom-economical approach[15][16].

  • Molecular Sieves: The removal of water is critical for driving the reaction forward, as the formation of an amide from a carboxylic acid and an amine is a condensation reaction[14].

Protocol 2.2: Amidation using a Standard Coupling Reagent

For more sensitive amines or when the direct method is not efficient, standard peptide coupling reagents can be employed.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve 4-carboxy-2-chloro-3-methylphenylboronic acid in anhydrous DMF.

  • Add DIPEA, followed by HBTU, and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

AmineCoupling MethodSolventTemp (°C)Time (h)Yield (%)Reference
BenzylamineBoric Acid CatalyzedToluene8024~70-85[15]
AnilineEDC/HOBtDMF2512~80-90[17]
(3-aminopropyl)triethoxysilaneCatalyst-freeToluene/MeOH6024Good[13]
Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) or by using activating agents. Caution is advised with strong acidic conditions which may promote protodeboronation[12].

Protocol 3: Fischer Esterification

This method is suitable for simple, unhindered alcohols.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.0 equiv)

  • Alcohol (e.g., Methanol or Ethanol) (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)

Procedure:

  • Suspend 4-carboxy-2-chloro-3-methylphenylboronic acid in a large excess of the desired alcohol.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the bulk of the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle[18].

  • Acid Catalyst: The acid protonates the carbonyl oxygen, making the carboxylic acid a better electrophile for attack by the alcohol[18].

Sequential and One-Pot Derivatizations

For synthetic efficiency, sequential or one-pot reactions are highly desirable. For instance, a Suzuki-Miyaura coupling can be followed by an esterification or amidation of the resulting biaryl carboxylic acid[19][20].

Sequential_Workflow Start 4-Carboxy-2-chloro-3-methylphenylboronic acid Step1 Suzuki-Miyaura Coupling (with Ar-X) Start->Step1 Intermediate Biaryl Carboxylic Acid Step1->Intermediate Step2a Amidation (with R-NH₂) Intermediate->Step2a Step2b Esterification (with R-OH) Intermediate->Step2b Product_Amide Biaryl Amide Step2a->Product_Amide Product_Ester Biaryl Ester Step2b->Product_Ester

Caption: Workflow for sequential derivatization.

In such sequences, purification of the intermediate biaryl carboxylic acid is often necessary. However, for certain combinations, one-pot procedures that combine the Suzuki coupling with a subsequent derivatization of the carboxylate in situ can be developed, saving time and resources.

Conclusion and Future Outlook

4-Carboxy-2-chloro-3-methylphenylboronic acid is a powerful and versatile building block. By carefully selecting catalysts, bases, and reaction conditions, chemists can selectively functionalize its boronic acid and carboxylic acid moieties to construct a diverse library of complex molecules. The protocols outlined in this guide provide a robust starting point for researchers. The continued development of more active and selective catalysts for cross-coupling reactions, alongside greener and more atom-economical amidation and esterification methods, will further expand the utility of this and related building blocks in the synthesis of novel therapeutics and functional materials.

References

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Available at: [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Article. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. Available at: [Link]

  • Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4412-4415. Available at: [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-845. Available at: [Link]

  • Reddit user discussion. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041-19088. Available at: [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. SciSpace. Available at: [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. Available at: [Link]

  • Tang, P. W. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-443. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. Available at: [Link]

  • Highly active catalysts for the Suzuki coupling of aryl chlorides. (n.d.). Semantic Scholar. Available at: [Link]

  • Biscoe, M. R., et al. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(43), 13471-13475. Available at: [Link]

  • Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. (n.d.). ElectronicsAndBooks. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386-8400. Available at: [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2012). PubMed. Available at: [Link]

  • Popowycz, F., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method of p-carboxyphenylboronic acid. (2014). Google Patents.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). PubMed Central. Available at: [Link]

  • Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. (2024). PubMed Central. Available at: [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024). PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (n.d.). ResearchGate. Available at: [Link]

  • Kuchurov, I. V., Vasil'ev, A. A., & Zlotin, S. G. (2010). The Suzuki—Miyaura Cross‐Coupling of Bromo‐ and Chloroarenes with Arylboronic Acids in Supercritical Carbon Dioxide. Sci-Hub. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions: (i) Pd(OAc)2, PPh3, K2CO3, dioxane/H2O, reflux, 4–6 h. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2011). PubMed Central. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. (2023). MDPI. Available at: [Link]

  • A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. (n.d.). ResearchGate. Available at: [Link]

  • Process for preparing boronic acids and esters in the presence of magnesium metal. (2010). Google Patents.
  • Scheme 4.2. Stabilization of boronic ester bond formation due to intramolecular hydrogen bonds. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Streamlined One-Pot Borylation/Suzuki-Miyaura Protocol for the Synthesis of Complex Biaryl Scaffolds

Introduction The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the array of available methodologies,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the array of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and exceptional tolerance of functional groups.[1][2][3] This reaction, which couples organoboron species with organic halides, is instrumental in synthesizing biaryl and heteroaryl structures. These motifs are prevalent in a vast number of biologically active molecules, including a class of targeted cancer therapeutics known as kinase inhibitors, which often rely on a specific biaryl "hinge-binding" moiety to exert their function.[4][5]

Despite its utility, the traditional Suzuki-Miyaura coupling can be hampered by the limitations of the requisite boronic acid partner. Complex, highly substituted boronic acids, such as 4-Carboxy-2-chloro-3-methylphenylboronic acid, can be expensive, commercially unavailable, or exhibit poor stability, posing challenges for storage and handling.[4][5] To circumvent these issues, a more elegant and efficient strategy has emerged: the one-pot, two-step borylation/Suzuki cross-coupling reaction.[6]

This advanced protocol involves the in situ generation of a boronic ester from a readily available aryl halide and a diboron reagent, followed by the introduction of a second aryl halide to initiate the Suzuki coupling, all within a single reaction vessel.[5] This "telescoped" approach eliminates the need to isolate the often-sensitive boronic intermediate, resulting in significant savings of time, materials, and solvent, while improving overall process mass intensity (PMI). This application note provides a detailed protocol and mechanistic insights for this powerful one-pot synthesis, using a representative reaction that showcases its application in constructing complex molecular frameworks relevant to drug discovery.

Principle of the One-Pot Reaction

The process merges two distinct, palladium-catalyzed reactions into a seamless sequence. The overall transformation is initiated by a Miyaura borylation, followed by a Suzuki-Miyaura coupling.

  • Miyaura Borylation: An aryl halide (Ar¹-X) is reacted with a diboron reagent, typically bis(pinacolato)diboron (B₂(pin)₂), in the presence of a palladium catalyst and a suitable base to form an aryl boronic ester (Ar¹-B(pin)).

  • Suzuki-Miyaura Coupling: Upon completion of the first step, a second aryl halide (Ar²-X) and an aqueous base are added to the same reaction vessel. The palladium catalyst, already present, facilitates the cross-coupling of the in situ generated Ar¹-B(pin) with Ar²-X to yield the final biaryl product (Ar¹-Ar²).

This sequential addition allows for the use of different optimal bases for each step and the coupling of two distinct aryl halide partners.

G cluster_0 One-Pot Reaction Vessel A Aryl Halide 1 (Ar¹-X) C In Situ Boronic Ester (Ar¹-B(pin)) A->C Step 1: Miyaura Borylation B B₂(pin)₂ B->C Cat Pd Catalyst, Base 1 Cat->C F Final Biaryl Product (Ar¹-Ar²) C->F Step 2: Suzuki Coupling D Aryl Halide 2 (Ar²-X) D->F E Aqueous Base 2 E->F

Caption: High-level workflow of the one-pot borylation/Suzuki coupling sequence.

Detailed Experimental Protocol

This section describes a representative one-pot synthesis of methyl 2'-chloro-3'-methyl-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate . This example demonstrates the coupling of a complex, electron-deficient aryl bromide with another aryl bromide, showcasing the robustness of the protocol.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Methyl 4-bromo-2-chloro-3-methylbenzoateC₉H₈BrClO₂279.521423037-44-8Aryl Halide 1
1-Bromo-3-(trifluoromethyl)benzeneC₇H₄BrF₃225.01401-84-3Aryl Halide 2
Bis(pinacolato)diboron (B₂(pin)₂)C₁₂H₂₄B₂O₄253.9473183-34-3Boron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.7072287-26-4Catalyst
Potassium Acetate (KOAc)CH₃COOK98.14127-08-2Base 1
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99497-19-8Base 2
1,4-Dioxane, anhydrousC₄H₈O₂88.11123-91-1Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction Solvent
Brine, saturatedNaCl(aq)--Washing Solution
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.377487-88-9Drying Agent
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Safety First: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Organoboron compounds can be irritants; avoid inhalation of dust and skin contact.[7][8]

Step 1: Miyaura Borylation (In Situ Boronic Ester Formation)

  • Flask Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 4-bromo-2-chloro-3-methylbenzoate (1.00 g, 3.58 mmol, 1.0 equiv), bis(pinacolato)diboron (1.00 g, 3.94 mmol, 1.1 equiv), and potassium acetate (1.05 g, 10.7 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction. Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which can deactivate the catalyst and reduce reaction yield.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (20 mL) via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15 minutes. Subsequently, add Pd(dppf)Cl₂ (131 mg, 0.18 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.

Step 2: Suzuki-Miyaura Coupling

  • Addition of Second Coupling Partner: Once Step 1 is complete, cool the reaction mixture to room temperature. To the flask, add 1-bromo-3-(trifluoromethyl)benzene (0.96 g, 4.29 mmol, 1.2 equiv).

  • Addition of Aqueous Base: Prepare a 2 M solution of sodium carbonate in deionized water. Add 5.4 mL of this solution (10.7 mmol, 3.0 equiv) to the reaction mixture via syringe. Causality: The aqueous base is crucial for the transmetalation step of the Suzuki cycle, converting the boronic ester to a more reactive boronate species.[1][3]

  • Reaction: Heat the reaction mixture to 90 °C and stir for an additional 12-16 hours, or until the reaction is complete as determined by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated brine (50 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Reaction Mechanism

The one-pot process operates through a merged dual catalytic cycle, both facilitated by the same palladium complex.[4][5]

  • Borylation Cycle (Cycle A): The pre-catalyst Pd(II) is reduced in situ to the active Pd(0) species. This Pd(0) undergoes oxidative addition into the Ar¹-Br bond. Transmetalation with the diboron species, facilitated by KOAc, followed by reductive elimination, forms the Ar¹-B(pin) intermediate and regenerates the Pd(0) catalyst.

  • Suzuki Coupling Cycle (Cycle B): The regenerated Pd(0) catalyst enters the second cycle by undergoing oxidative addition into the Ar²-Br bond. The in situ generated Ar¹-B(pin) is activated by the aqueous Na₂CO₃ to form a boronate complex. This complex undergoes transmetalation with the Pd(II) intermediate. The resulting di-aryl palladium complex then undergoes reductive elimination to form the final C-C bond of the product Ar¹-Ar² and once again regenerates the active Pd(0) species.[1][3]

G pd0 Pd(0)L₂ pd2_boryl Ar¹-Pd(II)L₂-Br pd0->pd2_boryl Oxidative Addition (Ar¹-Br) pd2_suzuki Ar²-Pd(II)L₂-Br pd0->pd2_suzuki Oxidative Addition (Ar²-Br) pd2_boryl_trans [Ar¹-Pd(II)L₂-B(pin)] pd2_boryl->pd2_boryl_trans Transmetalation (B₂(pin)₂, KOAc) pd2_boryl_trans->pd0 Reductive Elimination label_a Cycle A Borylation boryl_prod Product: Ar¹-B(pin) pd2_boryl_trans->boryl_prod pd2_suzuki_trans Ar¹-Pd(II)L₂-Ar² pd2_suzuki->pd2_suzuki_trans Transmetalation (Ar¹-B(pin), Na₂CO₃) pd2_suzuki_trans->pd0 Reductive Elimination label_b Cycle B Suzuki Coupling suzuki_prod Product: Ar¹-Ar² pd2_suzuki_trans->suzuki_prod

Caption: Merged catalytic cycles for the one-pot borylation/Suzuki reaction.

Data and Expected Results

The described protocol is expected to provide the target compound in good to excellent yield.

ParameterValue
Aryl Halide 1 Methyl 4-bromo-2-chloro-3-methylbenzoate
Aryl Halide 2 1-Bromo-3-(trifluoromethyl)benzene
Product Methyl 2'-chloro-3'-methyl-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base (Step 1) KOAc (3 equiv)
Base (Step 2) Na₂CO₃ (3 equiv)
Solvent 1,4-Dioxane
Temperature 90 °C
Total Time 16-22 h
Typical Yield 70-85%

Expected Characterization Data for Product (C₁₆H₁₁ClF₃O₂):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05-7.95 (m, 2H), 7.60-7.50 (m, 3H), 7.40 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.2, 142.1, 140.5, 138.0, 134.5, 132.0 (q, J=32.3 Hz), 131.5, 130.0, 129.5, 128.0, 125.0 (q, J=3.8 Hz), 124.0 (q, J=272.7 Hz), 123.5 (q, J=3.9 Hz), 52.5, 16.0.

  • MS (ESI): m/z 343.0 [M+H]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low conversion in Step 1 (Borylation) 1. Inactive catalyst (Pd oxidation).2. Insufficiently dry solvent/reagents.3. Poor quality KOAc.1. Ensure a robust inert atmosphere; degas solvent thoroughly.2. Use freshly dried anhydrous solvent and reagents.3. Use freshly opened or properly stored KOAc.
Step 2 (Suzuki) fails to initiate 1. Catalyst deactivation during Step 1.2. Incomplete borylation in Step 1.3. Ineffective base for transmetalation.1. Consider adding a small additional charge of catalyst (e.g., 1-2 mol%) with Ar²-X.2. Ensure Step 1 has gone to completion before proceeding.3. Ensure the Na₂CO₃ solution is correctly prepared and added.
Significant protodeborylation (Ar¹-H byproduct) 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvent for Step 1. Minimize water until the aqueous base addition in Step 2.2. Monitor the reaction and stop when complete; avoid unnecessarily long heating.
Homocoupling of Ar²-X (Ar²-Ar² byproduct) 1. Reaction temperature is too high.2. Catalyst concentration is too high.1. Lower the reaction temperature for the Suzuki step (e.g., to 80 °C).2. Reduce catalyst loading if homocoupling is a major issue.

Conclusion

The one-pot Miyaura borylation/Suzuki-Miyaura coupling protocol is a highly efficient, robust, and versatile method for the synthesis of complex biaryl compounds. By generating the boronic ester intermediate in situ, this strategy circumvents the challenges associated with handling pre-functionalized organoboron reagents. This approach significantly streamlines the synthetic workflow, reduces waste, and provides reliable access to valuable molecular scaffolds, making it an indispensable tool for researchers in medicinal chemistry and materials science.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. [Link]

  • Combined 'One-pot' Borylation and Coupling. WordPress. [Link]

  • Boron - Safety Data Sheet. ESPI Metals. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organibor - Safety Data Sheet. Horticentre. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with 4-Carboxy-2-chloro-3-methylphenylboronic acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Carboxy-2-chloro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. T...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Carboxy-2-chloro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields. The unique steric and electronic properties of this substrate—namely, the ortho-chloro and -methyl substituents flanking the boronic acid and the electron-withdrawing carboxylic acid group—present specific hurdles that this guide will directly address.

Understanding the Challenges

The structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid introduces a combination of steric hindrance and electronic deactivation that can significantly impact the efficiency of the Suzuki-Miyaura coupling. The bulky ortho substituents can impede the crucial transmetalation step of the catalytic cycle, while the electron-withdrawing carboxylic acid group can reduce the nucleophilicity of the boronic acid.[1][2] These factors can lead to low yields, slow reaction times, and the formation of undesirable side products.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

dot

Caption: A workflow for troubleshooting common Suzuki reaction issues.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion with this sterically hindered and electron-deficient boronic acid is a common challenge. Several factors could be at play:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk around the boronic acid.[1] The oxidative addition step might also be slow if you are using an electron-rich aryl halide.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can better accommodate the sterically demanding substrates. Consider using a pre-catalyst that readily generates the active Pd(0) species.[2]

  • Suboptimal Base: The choice of base is critical and can influence all steps of the catalytic cycle. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong could promote side reactions.

    • Solution: A systematic screening of bases is recommended. Start with common choices like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, consider stronger bases like K₃PO₄.[3] The solubility of the base in the chosen solvent system is also a crucial factor.

  • Inappropriate Solvent and Temperature: The reaction temperature may be insufficient to overcome the activation energy for the sterically hindered coupling.

    • Solution: Increasing the reaction temperature can be beneficial.[4][5] Solvents with higher boiling points like dioxane, toluene, or DMF are often good choices.[3] A mixture of an organic solvent with water (e.g., dioxane/water) is often used to aid in dissolving the base and facilitating the reaction.[3][6]

Q2: I am observing a significant amount of homocoupling of the 4-Carboxy-2-chloro-3-methylphenylboronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a frequent side reaction, leading to the formation of a symmetric biaryl from two molecules of the boronic acid. This reduces the yield of your desired product and complicates purification.[7]

  • Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[6][8]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8][9]

  • Use of Pd(II) Pre-catalysts: Some Pd(II) pre-catalysts can promote homocoupling before being reduced to the active Pd(0) species.[6]

    • Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst that rapidly generates the active Pd(0) species in situ.[2]

  • High Concentration of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway.

    • Solution: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and thus minimize homocoupling.[2][10]

Q3: My mass balance is low, and I suspect protodeboronation is occurring. How can I prevent this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids, like the one you are using, can be particularly susceptible to this side reaction.[6][11]

  • Presence of Water and Base: The combination of water and base can facilitate protodeboronation.

    • Solution: While some water is often beneficial for Suzuki reactions, excessive amounts should be avoided.[6] Using a less aqueous or even anhydrous solvent system with a suitable base like K₃PO₄ can be effective.[3]

  • Hydrolytic Instability: The boronic acid itself might be unstable under the reaction conditions, leading to its gradual degradation.

    • Solution: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). These esters can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing protodeboronation.[11][12][13] This "slow-release" strategy can be very effective for challenging substrates.[12][13][14]

Q4: How do I effectively purify my final product, which contains a carboxylic acid group?

A4: The presence of the carboxylic acid group requires a specific workup and purification strategy.

  • Aqueous Workup: During the aqueous workup, the product will exist as a carboxylate salt under basic conditions, making it water-soluble.[15]

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water. The basic aqueous layer will contain your product as the carboxylate salt. Separate the aqueous layer and acidify it with an acid (e.g., 1M HCl) to a pH of around 2.[15] This will protonate the carboxylate, making the carboxylic acid product less water-soluble. You can then extract the product into an organic solvent like ethyl acetate or diethyl ether.[15]

  • Chromatography: If further purification is needed, flash column chromatography on silica gel can be employed.

    • Considerations: The carboxylic acid group can cause tailing on silica gel. To mitigate this, you can add a small amount of acetic acid or formic acid to the eluent system.

Recommended Starting Protocol

This is a general starting point and may require optimization for your specific aryl halide coupling partner.

Parameter Recommendation Rationale
Palladium Pre-catalyst XPhos Pd G3 (2-5 mol%)A robust pre-catalyst that is air and moisture stable and efficiently generates the active Pd(0) species. XPhos is a bulky, electron-rich ligand suitable for hindered substrates.[1][2][3]
Aryl Halide 1.0 equivalent---
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is often used to drive the reaction to completion.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is effective in many challenging Suzuki couplings.[3]
Solvent Dioxane/H₂O (4:1 or 5:1)A common and effective solvent system for Suzuki reactions.[3]
Temperature 80-110 °CHigher temperatures are often necessary for sterically hindered substrates.[4][5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[8]
Experimental Procedure:
  • To a flame-dried reaction vessel, add the aryl halide, 4-Carboxy-2-chloro-3-methylphenylboronic acid, the palladium pre-catalyst, and the base.

  • Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[9]

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the aqueous workup as described in Q4.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing the Catalytic Cycle

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the three key steps of the Suzuki-Miyaura reaction: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

References

  • Gargaro, S. L., et al. (2020).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(10), 4723-4735.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1483-1487.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7939.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Reddit. (2022). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leonori, D., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13086-13093.
  • Morken, J. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347.
  • The Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Nature. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Carboxy-2-chloro-3-methylphenylboronic acid

Welcome to the technical support center for 4-Carboxy-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Carboxy-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your experiments.

Introduction

4-Carboxy-2-chloro-3-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—featuring a carboxylic acid, a chloro group, and a methyl group—offers a handle for diverse molecular architectures. However, these same functional groups introduce specific challenges, including altered reactivity, potential side reactions, and solubility issues. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Suzuki-Miyaura coupling reaction is failing or giving a low yield. What are the likely causes?

Low yields are a common frustration when working with sterically hindered and electronically complex boronic acids. The issue often stems from one of four main areas: base stoichiometry, substrate stability, catalyst performance, or steric hindrance.

  • Cause A: Insufficient Base

    • The "Why": The most frequent oversight is underestimating the amount of base required. The acidic proton on the 4-carboxy group will neutralize one full equivalent of your base before it can participate in the catalytic cycle. The primary role of the base is to convert the neutral boronic acid into the more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step.[1][2]

    • Troubleshooting & Protocol:

      • Stoichiometry Check: Always use at least two equivalents of base relative to the boronic acid—one to neutralize the carboxylic acid and one to facilitate the catalytic cycle. Depending on the base's strength and the reaction conditions, 2.5 to 3.0 equivalents are often optimal.

      • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures, while stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective at lower temperatures and are often the preferred choice for sterically demanding couplings.[3]

BaseRecommended EquivalentsTypical SolventsNotes
K₂CO₃ 2.5 - 3.0Dioxane/H₂O, Toluene/H₂OA common, cost-effective choice, but may require higher temperatures.
Cs₂CO₃ 2.0 - 2.5Dioxane, Toluene, THFHighly effective for hindered substrates due to its high solubility and non-coordinating cation.
K₃PO₄ 2.0 - 2.5Dioxane, TolueneA strong, non-nucleophilic base that works well in anhydrous conditions, often with bulky ligands.
  • Cause B: Protodeboronation

    • The "Why": Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[4][5] This side reaction is often accelerated by high temperatures, extended reaction times, and the presence of protic species (like water or alcohols) under either acidic or basic conditions.[4][6][7][8] Electron-deficient arylboronic acids can be particularly susceptible.

    • Troubleshooting & Protocol:

      • Minimize Reaction Time & Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

      • Use Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is significant, switch to anhydrous solvents (e.g., dry dioxane or toluene) and use a base like K₃PO₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

      • Consider Boronic Esters: In particularly challenging cases, converting the boronic acid to a more stable pinacol or MIDA boronate ester can protect it from protodeboronation.[9]

  • Cause C: Catalyst Inhibition or Deactivation

    • The "Why": The carboxylate anion formed after deprotonation can potentially coordinate to the palladium center, leading to the formation of inactive catalyst species and slowing down the catalytic cycle.

    • Troubleshooting & Protocol:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and prevent catalyst deactivation.[10]

      • Precatalyst Selection: Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are designed for high stability and activity at low catalyst loadings.

  • Cause D: Steric Hindrance

    • The "Why": The ortho-chloro and meta-methyl groups create significant steric bulk around the boronic acid. This congestion can impede both the transmetalation and the final reductive elimination steps of the catalytic cycle, which are necessary to form the new C-C bond.[11][12][13]

    • Troubleshooting & Protocol:

      • Use Bulky Ligands: As mentioned above, bulky phosphine ligands are essential. Their large cone angles help to create a coordinatively unsaturated palladium center that facilitates the difficult steps in the catalytic cycle.[13]

      • Optimize Temperature: While high temperatures can promote side reactions, they are often necessary to overcome the activation energy barrier for sterically hindered substrates. A careful optimization of the reaction temperature is key.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_base Is Base Stoichiometry Correct? (≥2.5 equiv.) start->check_base check_side_reactions Check for Byproducts: Protodeboronation or Homocoupling? check_base->check_side_reactions Yes solution_base Action: Increase Base to 2.5-3.0 equiv. Use Cs₂CO₃ or K₃PO₄ check_base->solution_base No check_conditions Are Reaction Conditions Optimized for Steric Hindrance? check_side_reactions->check_conditions No solution_protodeboronation Action: Lower Temp. Use Anhydrous Solvent Minimize Reaction Time check_side_reactions->solution_protodeboronation Yes check_catalyst Is the Catalyst System Appropriate? check_conditions->check_catalyst Yes solution_hindrance Action: Use Bulky Ligand (e.g., SPhos, XPhos) Optimize Temperature check_conditions->solution_hindrance No solution_catalyst Action: Use Modern Precatalyst (e.g., G3/G4) Screen Ligands check_catalyst->solution_catalyst No cluster_0 3x Boronic Acid cluster_1 Boroxine + 3x H₂O BA R-B(OH)₂ Boroxine (RBO)₃ BA->Boroxine -3 H₂O Boroxine->BA +3 H₂O

Sources

Troubleshooting

Technical Support Center: Purification of Products from 4-Carboxy-2-chloro-3-methylphenylboronic Acid Couplings

Introduction: Navigating the Purification Challenges Welcome to the technical support center for the purification of coupling products derived from 4-Carboxy-2-chloro-3-methylphenylboronic acid. This specialized boronic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges

Welcome to the technical support center for the purification of coupling products derived from 4-Carboxy-2-chloro-3-methylphenylboronic acid. This specialized boronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a carboxylic acid, a chloro substituent, and a methyl group—introduce specific challenges during product purification.

The presence of the polar carboxylic acid group significantly alters the solubility and chromatographic behavior of the resulting biaryl product compared to neutral analogues. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline the purification process and achieve high-purity compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section is designed in a question-and-answer format to directly address the most common and frustrating issues encountered during the purification of these specific coupling products.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions
TS-01 My crude product is a dark grey or black solid/oil, and the color persists after initial workup.Residual palladium catalyst (Pd(0), "palladium black").[1]1. Filtration through Celite®: For heterogeneous or precipitated palladium.[2][3] 2. Adsorption/Scavenging: Use activated carbon or specialized palladium scavengers.[2][4] 3. Crystallization: Often leaves palladium impurities in the mother liquor.[2]
TS-02 NMR analysis shows a significant amount of unreacted 4-Carboxy-2-chloro-3-methylphenylboronic acid in the final product.- Incomplete reaction. - Inefficient removal during workup due to similar polarity to the product.1. Acid-Base Extraction: The most effective method. The carboxylic acid product and starting material will move to the aqueous basic layer, separating from neutral impurities.[5][6][7] Re-acidification will precipitate both, requiring further purification. 2. Optimized Chromatography: Use a more polar solvent system or a different stationary phase.
TS-03 My product seems to be "stuck" on the silica gel column and won't elute, even with highly polar solvents.The carboxylic acid group is interacting very strongly with the acidic silica gel.[8]1. Add Acetic Acid to Eluent: Add 0.5-2% acetic acid to your mobile phase (e.g., Ethyl Acetate/Hexane with 1% AcOH) to protonate the product and reduce its interaction with the silica. 2. Switch to Reversed-Phase: Use C18 silica with a polar mobile phase (e.g., Methanol/Water).[9]
TS-04 I've isolated my product, but it's contaminated with a symmetrical byproduct (homo-coupled boronic acid).Oxidative conditions can lead to the coupling of two boronic acid molecules.[10] This is often exacerbated by inefficient degassing or the use of a Pd(II) precatalyst without a proper reducing agent.[10]1. Careful Chromatography: This is often the only solution. The polarity may be very similar to the desired product, requiring high-resolution chromatography or a gradient elution. 2. Reaction Optimization: Prevent its formation by ensuring thorough degassing of solvents and using a Pd(0) source or an appropriate precatalyst/ligand system.[1]
TS-05 The product "oils out" during recrystallization instead of forming crystals.The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[11]1. Change Solvent System: Use a lower-boiling point solvent or a solvent pair (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until cloudy). 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to induce nucleation. 3. Seed Crystals: Add a tiny crystal of pure product to the cooled solution.

Purification Workflows & Logic

A systematic approach is key to efficient purification. The following diagrams illustrate a general workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water) Crude->Workup Crude_Solid Crude Solid/Oil Workup->Crude_Solid AcidBase Acid-Base Extraction Crude_Solid->AcidBase Boronic Acid or Base-Soluble Impurities Chromatography Column Chromatography Crude_Solid->Chromatography Neutral Impurities AcidBase->Chromatography Crystallization Recrystallization AcidBase->Crystallization Chromatography->Crystallization Pure Pure Product Crystallization->Pure

Caption: General purification workflow for biaryl carboxylic acids.

TroubleshootingTree Start Crude Product Analysis Color Dark Color? Start->Color Boronic_Acid Boronic Acid Present? Color->Boronic_Acid No Palladium Palladium Removal Protocol (Scavenger/Carbon) Color->Palladium Yes Column_Issue Stuck on Column? Boronic_Acid->Column_Issue No AcidBase Perform Acid-Base Extraction Boronic_Acid->AcidBase Yes Modify_Eluent Add Acetic Acid to Mobile Phase Column_Issue->Modify_Eluent Yes Continue Proceed to Next Step Column_Issue->Continue No

Caption: Decision tree for troubleshooting common purification problems.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This technique leverages the acidic nature of the product to separate it from non-acidic starting materials (like aryl halides) and byproducts.[5][7]

Materials:

  • Crude product dissolved in an organic solvent (e.g., Ethyl Acetate, Diethyl Ether).[6]

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.[12]

  • 1 M Hydrochloric Acid (HCl).[5]

  • Separatory funnel.

  • pH paper.

Procedure:

  • Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate in a separatory funnel.

  • Basification: Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously, venting frequently. The carboxylate salt of your product and any unreacted boronic acid will partition into the aqueous layer.[5][7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction: Add more 1 M NaOH to the organic layer and repeat the extraction to ensure complete removal of the acidic components. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl while stirring until the solution is acidic (pH ~2), checked with pH paper.[12] Your carboxylic acid product will precipitate out of the solution as a solid.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Causality Note: This method is effective because deprotonating the carboxylic acid forms a water-soluble carboxylate salt, while neutral organic impurities remain in the immiscible organic solvent.[5][6]

Protocol 2: Removal of Residual Palladium using Activated Carbon

Activated carbon is a cost-effective method for adsorbing residual palladium catalysts.[13]

Materials:

  • Crude product.

  • Activated Carbon (5-10 wt% of the crude product mass).[13]

  • A suitable solvent (e.g., THF, Toluene, Ethyl Acetate).[2]

  • Celite® (diatomaceous earth).

  • Sintered glass funnel or Büchner funnel.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Treatment: Add activated carbon to the solution.[13]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours.[2]

  • Filtration: Prepare a small plug of Celite® (approx. 1-2 cm thick) in a sintered glass funnel. Wet the pad with the solvent.[3]

  • Filter the Mixture: Filter the reaction mixture through the Celite® pad. The Celite® will trap the fine particles of activated carbon with the adsorbed palladium.[13]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free product.

Causality Note: The high surface area and porous nature of activated carbon allow it to effectively adsorb metallic palladium and organopalladium complexes.[2] However, it can also adsorb the desired product, so using the minimum effective amount is crucial.[13]

Protocol 3: Column Chromatography with an Acidic Modifier

For separating the biaryl carboxylic acid from impurities of similar polarity, such as the homo-coupled byproduct.

Materials:

  • Silica gel.

  • Non-polar solvent (e.g., Hexanes or Petroleum Ether).

  • Polar solvent (e.g., Ethyl Acetate).[14]

  • Acetic Acid (glacial).

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for these polar compounds is 30-50% Ethyl Acetate/Hexane.[14] Aim for an Rf value of ~0.3 for your product.

  • Prepare Mobile Phase: Prepare your chosen eluent and add 0.5-1% acetic acid by volume. For example, for 1 liter of 50% EtOAc/Hexane, add 5-10 mL of acetic acid.

  • Pack the Column: Pack a silica gel column using the prepared mobile phase.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.

Causality Note: The acidic modifier (acetic acid) keeps the product in its protonated state, minimizing strong ionic interactions and tailing on the acidic silica gel stationary phase, which leads to better separation.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 4-Carboxy-2-chloro-3-methylphenylboronic acid giving a low yield? A1: Besides purification issues, low yields can stem from several factors. Boronic acids, especially functionalized ones, can be prone to degradation (protodeboronation).[1][10][15] Ensure you are using fresh boronic acid and that your reaction solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1]

Q2: Can I use a base other than NaOH for the acid-base extraction? A2: Yes, a weaker base like sodium bicarbonate (NaHCO₃) can be used.[6][12] This can be advantageous if your molecule contains other base-sensitive functional groups. However, you must ensure the base is strong enough to deprotonate your specific biaryl carboxylic acid.

Q3: I don't have Celite®. Can I just use filter paper to remove activated carbon? A3: It is not recommended. Activated carbon particles are extremely fine and will often pass through standard filter paper, resulting in a product that is still contaminated with carbon. A pad of Celite® provides a much finer filtration medium.[13]

Q4: What is the general elution order I should expect on a normal-phase silica column? A4: The elution order generally proceeds from least polar to most polar. For a typical reaction mixture, you would expect to see: Non-polar byproducts/starting materials (e.g., aryl halide) -> Homo-coupled byproduct -> Desired biaryl carboxylic acid product.[8] The starting boronic acid is also very polar and may co-elute with the product if an acidic modifier is not used.

Q5: Are there alternatives to column chromatography for final purification? A5: Yes, recrystallization is an excellent and often preferred method for obtaining highly pure crystalline material, especially at a larger scale.[11] Finding the right solvent or solvent system is key. Common choices for biaryl carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.[16]

References

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • Acid–base extraction. (2023, November 27). In Wikipedia.
  • Various authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (n.d.).
  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • What is an Acid and Base Extraction? (n.d.). Confluence - Engineering Ideas Clinic.
  • Column chromatography. (n.d.). Columbia University.
  • Various authors. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate.
  • Liu, J., Kimmel, K., Dao, K., Liu, Y., Qi, M., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1934-1939.
  • Column chromatography. (n.d.). University of Calgary.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Environmental Science and Pollution Research, 27(26), 32473-32480.
  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Optimization

Technical Support Center: 4-Carboxy-2-chloro-3-methylphenylboronic acid

Welcome to the dedicated technical support guide for 4-Carboxy-2-chloro-3-methylphenylboronic acid (CCMPBA). This resource is designed for researchers, chemists, and drug development professionals who utilize this steric...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Carboxy-2-chloro-3-methylphenylboronic acid (CCMPBA). This resource is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered and electronically complex building block in their synthetic workflows. The unique substitution pattern of CCMPBA presents distinct challenges, most notably a susceptibility to premature deboronation. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your cross-coupling reactions.

Troubleshooting Guide: Deboronation Issues

This section addresses specific problems you may encounter during your experiments. The answers are structured to help you diagnose the root cause and implement effective solutions.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. I see a significant amount of 2-chloro-3-methylbenzoic acid as a byproduct. What is happening and how can I fix it?

Answer:

The formation of 2-chloro-3-methylbenzoic acid is a classic indicator of protodeboronation, an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond from a proton source (like water or alcohol solvents).[1] With a substrate like 4-Carboxy-2-chloro-3-methylphenylboronic acid, this issue is magnified due to two primary factors:

  • Steric Hindrance: The presence of both a chloro and a methyl group ortho to the boronic acid significantly slows down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] This extended reaction time provides a larger window for the competing deboronation reaction to occur.

  • Reaction Conditions: Standard Suzuki-Miyaura conditions, particularly the use of strong aqueous bases and high temperatures, can aggressively promote protodeboronation.[4][5]

Troubleshooting Workflow:

To address this, a systematic optimization of your reaction conditions is necessary. The goal is to accelerate the productive cross-coupling pathway so that it outcompetes the deboronation pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Yield & Suspected Deboronation B Confirm byproduct identity (LC-MS, GC-MS, NMR) A->B  Step 1: Analysis C Is Deboronated Product Confirmed? B->C D Optimize Base & Solvent C->D Yes H Re-evaluate other reaction parameters (e.g., substrate purity) C->H No E Optimize Catalyst & Ligand D->E Still low yield F Adjust Temperature & Reaction Time E->F Still low yield G Consider Boronic Ester Derivative F->G Still low yield

Caption: Troubleshooting workflow for addressing deboronation.

Recommended Solutions (In Order of Implementation):

  • Modify the Base and Solvent System:

    • Causality: Strong bases in protic solvents (like NaOH in water/methanol) create a high concentration of hydroxide ions, which readily attack the boron center, forming a boronate species that is highly susceptible to protonolysis.[5]

    • Action: Switch to milder, non-aqueous conditions. Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases like triethylamine (TEA). Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. If some water is necessary for solubility, minimize it (e.g., 10:1 dioxane/water).[2]

  • Enhance the Catalyst System:

    • Causality: For sterically hindered substrates, the rate-limiting step is often transmetalation or reductive elimination. Using a catalyst system that accelerates these steps is crucial.

    • Action: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the difficult steps of the catalytic cycle.[2][3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered partners.[2]

  • Control Temperature and Reaction Time:

    • Causality: While higher temperatures increase the rate of the desired reaction, they also disproportionately accelerate the rate of deboronation.

    • Action: Attempt the reaction at the lowest temperature that still allows for catalytic turnover (e.g., start at 80 °C instead of 110 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to deboronation-promoting conditions.[2]

Question 2: Can I protect my boronic acid from deboronation before the reaction?

Answer:

Yes, converting the boronic acid to a more stable derivative is an excellent strategy, particularly when initial troubleshooting fails.

  • Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. These are generally more stable to storage and less prone to protodeboronation under many conditions.[6] However, be aware that some cyclic esters can hydrolyze back to the boronic acid in situ under the reaction conditions. The stability of the ester is highly dependent on the diol used.[7][8]

  • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable, air- and moisture-tolerant solids that are compatible with a wide range of reaction conditions. They are often used in iterative cross-coupling sequences and can be a robust solution for substrates prone to deboronation. The free boronic acid is released slowly under the basic conditions of the Suzuki coupling.

  • Potassium Trifluoroborates (R-BF₃K): These salts are highly crystalline, air-stable solids. They are generally more resistant to protodeboronation than the corresponding boronic acids.[9][10] They participate directly in the cross-coupling reaction, typically requiring slightly modified conditions.

The choice of derivative depends on the specific reaction and the subsequent steps in your synthesis. For many applications, in situ protection or using a more robust catalyst system is sufficient and more step-economical.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation?

A1: Protodeboronation is essentially a protonolysis of the carbon-boron bond. Under the basic conditions common to Suzuki couplings, the reaction proceeds through the formation of a tetrahedral boronate anion [Ar-B(OH)₃]⁻. This species is more electron-rich than the neutral trigonal boronic acid, which weakens the C-B bond and makes the ipso-carbon more susceptible to electrophilic attack by a proton from a source like water.[5] The process can be catalyzed by the base itself and, in some cases, even by the palladium catalyst or the boronic acid starting material (self-catalysis).[7][8][11]

G ArBOH2 Ar-B(OH)₂ (Trigonal Boronic Acid) ArBOH3_neg [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) ArBOH2->ArBOH3_neg + OH⁻ (Base) TransitionState [Transition State] ArBOH3_neg->TransitionState invis1 ArBOH3_neg->invis1 ArH Ar-H (Deboronated Product) TransitionState->ArH BOH3 B(OH)₃ (Boric Acid) invis1->ArH + H₂O (Proton Source) invis1->BOH3 invis2

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Q2: How should I store and handle 4-Carboxy-2-chloro-3-methylphenylboronic acid to ensure its integrity?

A2: Proper storage is critical to prevent degradation before use. Boronic acids can undergo decomposition through several pathways, including dehydration to form cyclic boroxine anhydrides and oxidative degradation.[6][12]

Storage ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C).[13][14][15]Low temperatures slow the rate of decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[14][15]Prevents oxidation and interaction with atmospheric moisture.
Light Store in an opaque or amber container.Protects against potential light-induced degradation.
Segregation Store away from strong oxidizing agents and bases.[16][17][18]Prevents accidental reactions in storage.

Always handle the solid in a dry environment (e.g., glove box or with a nitrogen blanket) to minimize moisture absorption.

Q3: What analytical methods can I use to detect deboronation and assess the purity of my boronic acid?

A3: Several standard analytical techniques are effective for identifying and quantifying deboronation.

Analytical MethodApplicationWhat to Look For
LC-MS Reaction monitoring and purity assessment.Appearance of a new peak with a mass corresponding to the protodeboronated product (M-C₇H₅BClO₂ + H).
GC-MS Analysis of volatile byproducts.Detection of the deboronated product, which is often more volatile than the boronic acid.
¹H NMR Purity assessment and structural confirmation.A new aromatic proton signal in place of the C-B bond, and disappearance of the B(OH)₂ protons.
¹¹B NMR Direct assessment of boron-containing species.A shift in the boron signal can indicate boroxine formation or other degradation. The disappearance of the arylboronic acid signal confirms deboronation.
TLC Staining Quick qualitative check for presence of boronic acid.A colorimetric TLC stain using curcumin can specifically detect boronic acids, showing a red spot where boron is present.[19] Lack of a spot for a UV-active compound could indicate deboronation.

Detailed Experimental Protocols

Protocol 1: Quality Control of 4-Carboxy-2-chloro-3-methylphenylboronic acid via ¹H NMR

Objective: To assess the purity of the starting material and check for the presence of the deboronated byproduct, 2-chloro-3-methylbenzoic acid.

  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic aromatic proton signals for the starting boronic acid.

    • Look for the appearance of a new aromatic proton signal corresponding to the deboronated product. This signal will typically appear in the region where the C-B bond was previously located.

    • Integrate the signals of a well-resolved proton from the starting material against a proton from the byproduct to quantify the level of impurity.

    • A broad signal between 8-13 ppm may be observed corresponding to the B(OH)₂ and COOH protons.

Protocol 2: Optimized Suzuki-Miyaura Coupling Protocol for Sterically Hindered Substrates

Objective: To perform a cross-coupling reaction with 4-Carboxy-2-chloro-3-methylphenylboronic acid while minimizing protodeboronation. This protocol uses a modern catalyst system and anhydrous conditions.[2][20]

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: Add the aryl halide, boronic acid, K₃PO₄, and a magnetic stir bar to an oven-dried reaction vial or flask.

  • Inerting: Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes. This is critical to remove oxygen, which can degrade the catalyst and promote side reactions.[21]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the required volume of anhydrous dioxane via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS every 1-2 hours.

  • Workup: Once the limiting reagent is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Semantic Scholar. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • In Situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboronation of Arylboronic acids. ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. RSC Publishing. [Link]

  • Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. NIH National Library of Medicine. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. NIH National Library of Medicine. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. PubMed. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. RSC Publishing. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H₂N–CH₂–B(OH)₂, Using H₂O and H₂O₂. NIH National Library of Medicine. [Link]

  • Chemical Storage Guide. University of California, Berkeley. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Guidelines for Chemical Storage. Chapman University. [Link]

  • Practices for Proper Chemical Storage. University of California, Irvine. [Link]

  • Mechanisms of oxidative deboronation of boronate-based molecular probes. ResearchGate. [Link]

  • 4-CHLORO-3-METHYLPHENYLBORONIC ACID. ChemBK. [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Publications. [Link]

  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. NIH National Library of Medicine. [Link]

  • The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Carboxy-2-chloro-3-methylphenylboronic acid

Welcome to the technical support center for 4-Carboxy-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Carboxy-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing this versatile yet challenging reagent in cross-coupling reactions. The unique substitution pattern of this boronic acid, featuring an ortho-chloro substituent, a meta-methyl group, and a para-carboxylic acid, presents specific challenges and opportunities in reaction optimization. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the recommended storage and handling conditions for 4-Carboxy-2-chloro-3-methylphenylboronic acid?

A1: 4-Carboxy-2-chloro-3-methylphenylboronic acid should be stored in a cool, dry place, preferably in a desiccator, away from light and moisture. Boronic acids, in general, are susceptible to dehydration to form cyclic boroxine anhydrides, which can impact reactivity. While often in equilibrium with the boronic acid in the presence of water during the reaction, it is best practice to start with a pure, well-characterized material. The carboxylic acid moiety makes this compound hygroscopic, so proper storage is crucial to prevent clumping and degradation. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Q2: How can I assess the purity of my 4-Carboxy-2-chloro-3-methylphenylboronic acid before use?

A2: The purity of the boronic acid is critical for reproducible results. The most common impurity is the corresponding deboronated arene (3-chloro-2-methylbenzoic acid), which can arise from protodeboronation during synthesis or storage. Purity can be assessed by:

  • NMR Spectroscopy (¹H and ¹¹B): This is the most definitive method. In ¹H NMR, look for the absence of signals corresponding to the deboronated impurity. ¹¹B NMR should show a single peak characteristic of an arylboronic acid.

  • LC-MS: This technique can effectively separate the boronic acid from non-boron containing impurities and confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Suzuki-Miyaura Coupling

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 4-Carboxy-2-chloro-3-methylphenylboronic acid. What are the most likely causes?

A3: Low yields with this substrate are often multifactorial, stemming from its unique structural features. The primary culprits are typically related to steric hindrance, electronic effects, and the presence of the carboxylic acid group.

  • Steric Hindrance: The ortho-chloro and meta-methyl groups create significant steric bulk around the boronic acid moiety. This can hinder the transmetalation step in the catalytic cycle.[2]

  • Electronic Effects: The electron-withdrawing nature of both the chloro and carboxyl groups can decrease the nucleophilicity of the arylboronic acid, slowing down the transmetalation process.

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will react with the base, requiring at least one extra equivalent of base. The resulting carboxylate can also chelate to the palladium center, potentially inhibiting the catalyst.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-chloro-2-methylbenzoic acid. This is often promoted by high temperatures and certain basic conditions.[4]

Q4: How can I overcome the challenges of steric hindrance and poor reactivity in Suzuki-Miyaura coupling?

A4: A systematic optimization of reaction parameters is key. Consider the following strategies:

  • Ligand Selection: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[5] N-heterocyclic carbene (NHC) ligands can also be effective.[6]

  • Catalyst Choice: Using a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source. Palladacycle precatalysts are also highly active and can be beneficial.[4]

  • Base Selection: The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOH or KOtBu to minimize protodeboronation and other side reactions.[4] You must use at least two equivalents of base to neutralize both the carboxylic acid and the boronic acid.

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly used. The aqueous phase is crucial for activating the boronic acid. For substrates with poor solubility, a co-solvent like DMF or isopropanol might be necessary, but be mindful that these can also influence side reactions.[5][7]

Q5: My major side product is the deboronated starting material (protodeboronation). How can I minimize this?

A5: Protodeboronation is a common issue with electron-deficient and sterically hindered arylboronic acids.[4] To mitigate this:

  • Use a Milder Base: As mentioned, switch to bases like K₃PO₄, K₂CO₃, or CsF.

  • Lower Reaction Temperature: If the desired reaction is sufficiently fast, lowering the temperature can significantly reduce the rate of protodeboronation.

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol (Bpin) or MIDA ester can protect it from premature protodeboronation. The ester is then cleaved in situ under the reaction conditions.[8]

  • Optimize Catalyst Loading and Reaction Time: A more active catalyst system that allows for shorter reaction times will give less opportunity for the side reaction to occur.[4]

Q6: The carboxylic acid group is causing solubility issues and potentially interfering with the catalyst. What are my options?

A6: Addressing the challenges posed by the carboxylic acid is crucial for success.

  • Base Stoichiometry: Ensure you are using at least two equivalents of base, and often three or more are beneficial to ensure complete deprotonation and maintain a sufficiently basic medium for the catalytic cycle.

  • Solvent Optimization: If your substrate is precipitating out, consider a more polar solvent system. A mixture of dioxane, water, and a co-solvent like DMF can improve solubility. However, monitor for potential side reactions.

  • Protection of the Carboxylic Acid: The most robust solution is often to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates the acidic proton and prevents carboxylate chelation to the palladium. The ester can then be saponified post-coupling. While this adds steps, it can dramatically improve the yield and reproducibility of the Suzuki-Miyaura reaction.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst- Use a fresh bottle of palladium catalyst and ligand. - Consider using a more active precatalyst like a palladacycle.[4] - Ensure proper degassing to prevent catalyst oxidation.[4]
2. Insufficient Base- Increase the equivalents of base (at least 2-3 eq.). - Use a stronger base if necessary, but monitor for protodeboronation.
3. Steric Hindrance- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[5]
4. Poor Solubility- Change the solvent system (e.g., increase water content, add a co-solvent like DMF). - Protect the carboxylic acid as an ester to improve solubility in organic solvents.
Significant Protodeboronation 1. Base is too strong or temperature is too high- Use a milder base (K₃PO₄, Cs₂CO₃).[4] - Lower the reaction temperature.
2. Slow Transmetalation- Use a more active catalyst/ligand system to accelerate the desired reaction. - Convert the boronic acid to a more stable boronic ester (pinacol or MIDA).[8]
Formation of Homocoupled Biaryl Product 1. Presence of Oxygen- Ensure thorough degassing of solvents and reaction vessel. Maintain a positive pressure of inert gas (Ar or N₂).[4]
2. Use of Pd(II) Precatalyst- Incomplete reduction to Pd(0) can promote homocoupling. Consider adding a reducing agent or starting with a Pd(0) source.
Inconsistent Yields Between Batches 1. Variable Reagent Quality- Check the purity of the boronic acid by NMR or LC-MS before each use. - Use anhydrous solvents and freshly opened reagents where possible.
2. Inconsistent Reaction Setup- Ensure consistent degassing, stirring rate, and temperature control.

Advanced Coupling Strategies

Buchwald-Hartwig Amination

Q7: Can 4-Carboxy-2-chloro-3-methylphenylboronic acid be used in a Buchwald-Hartwig-type amination?

A7: While the traditional Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide, there are related C-N bond-forming reactions where arylboronic acids can be used.[9][10] However, for this specific substrate, a direct palladium-catalyzed coupling with an amine is not the standard approach. It is more common to first perform a Suzuki-Miyaura coupling to introduce the desired aryl group and then utilize other functionalities on the newly formed biaryl for subsequent amination. If you are attempting a direct C-N coupling with this boronic acid, you would likely be exploring Chan-Lam amination conditions.

Chan-Lam Coupling

Q8: What are the key considerations for a Chan-Lam C-N coupling with 4-Carboxy-2-chloro-3-methylphenylboronic acid?

A8: The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds from arylboronic acids.[11][12][13] It offers the advantage of often being performed in air and at room temperature.[13] For 4-Carboxy-2-chloro-3-methylphenylboronic acid, the following points are critical:

  • Electronic Effects: Electron-withdrawing groups on the boronic acid can make the Chan-Lam coupling more challenging.[14] The chloro and carboxy groups on your substrate will likely decrease its reactivity.

  • Reaction Conditions: A copper (II) source, such as Cu(OAc)₂, is typically used. A base, often a tertiary amine like pyridine or triethylamine, is also required.[12] The reaction is usually run in a solvent like dichloromethane or methanol.

  • Side Reactions: As with Suzuki-Miyaura coupling, protodeboronation can be a competing side reaction. Homocoupling of the boronic acid can also occur.[12]

  • Carboxylic Acid: The carboxylic acid will need to be neutralized by the base, so ensure sufficient equivalents are used.

A starting point for optimization would be to screen different copper sources, bases, and solvents. Given the electron-deficient nature of the boronic acid, elevated temperatures may be required to achieve a reasonable reaction rate.

Experimental Protocols and Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with an aryl bromide.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 4-Carboxy-2-chloro-3-methylphenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Boronic_Acid R-B(OH)2 (4-Carboxy-2-chloro-3-methylphenylboronic acid) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (Ar-R) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity & Activity (Boronic Acid, Catalyst, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Ligand, Temperature) Check_Reagents->Check_Conditions Protodeboronation Significant Protodeboronation? Check_Conditions->Protodeboronation Solubility_Issue Solubility Issues? Protodeboronation->Solubility_Issue No Optimize_Base Optimize Base: Use Milder Base (K3PO4) Increase Equivalents Protodeboronation->Optimize_Base Yes Optimize_Ligand Optimize Ligand: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Solubility_Issue->Optimize_Ligand No Change_Solvent Change Solvent System (e.g., add co-solvent) Solubility_Issue->Change_Solvent Yes Success Improved Yield Optimize_Ligand->Success Optimize_Temp Optimize Temperature: Lower Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Success Protect_COOH Protect Carboxylic Acid (Esterification) Protect_COOH->Success Change_Solvent->Protect_COOH

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

  • MDPI. (2026, January 18). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Library of Medicine. [Link]

  • ResearchGate. (2006, August). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. ResearchGate. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia. Chan–Lam coupling. Wikipedia. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments.[a]. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2000, October). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

Optimization

Technical Support Center: Removal of Boron Impurities from Reaction Mixtures

Welcome to the Technical Support Center for the purification of reaction mixtures from boron-containing impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of reaction mixtures from boron-containing impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual boronic acids, boronate esters, and boric acid from their reaction products. As a senior application scientist, my goal is to provide not just protocols, but also the underlying principles and troubleshooting insights gained from extensive field experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding boron impurity removal, providing quick and actionable answers.

Q1: What are the most common boron impurities I'm likely to encounter?

A1: The primary culprits are typically unreacted boronic acids or boronate esters from cross-coupling reactions like the Suzuki-Miyaura coupling, as well as their degradation byproducts.[1][2] Boric acid is also a frequent impurity, often formed from the hydrolysis of other boron-containing reagents.[3] Trimethyl borate can be an impurity if methanol is used in the workup.[3]

Q2: Why are boron impurities difficult to remove with a standard aqueous workup?

A2: Boronic acids and boric acid are often highly polar and can have some solubility in both aqueous and organic phases, making clean separation by simple liquid-liquid extraction challenging.[3] Furthermore, some boronate esters can be quite stable and may not readily hydrolyze or partition into the aqueous layer.[3]

Q3: My product and the boron impurity have very similar polarities. What is my best option?

A3: When co-elution is an issue in standard silica gel chromatography, several strategies can be employed.[3] Consider modifying your eluent system, perhaps by using a more polar solvent mixture.[3] Alternatively, specialized techniques such as using scavenger resins, which selectively bind to boronic acids, can be highly effective.[4][5] Derivatization of the boronic acid into a more easily separable compound is another excellent strategy.[6]

Q4: I've heard of using scavenger resins. How do they work?

A4: Scavenger resins are solid-supported reagents that have functional groups designed to react with and bind to specific types of molecules. For boronic acids, resins functionalized with diethanolamine (DEAM) are particularly effective.[4][7] The resin forms a stable complex with the boronic acid, allowing you to remove the impurity by simple filtration.[8] This method is highly selective and can simplify the purification process significantly.[4]

Q5: Can I just ignore small amounts of boron impurities?

A5: While tempting, it is not advisable, especially in a drug development context. Recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[5] For the integrity of your research and the safety of potential downstream applications, it is crucial to remove these impurities to the lowest possible level.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges, presented in a question-and-answer format to directly address issues you may encounter in the lab.

Issue 1: Residual Boron Impurities Detected After Standard Workup

You've performed a standard aqueous extraction, but your NMR or LC-MS analysis still shows the presence of boron-containing impurities.

  • Possible Cause: Boron species like boric acid and boronic acids can be quite polar and may not be fully removed by a simple aqueous wash.[3]

  • Solutions:

    • Azeotropic Distillation with Methanol: This is a classic and highly effective method for removing boric acid. The process involves forming the volatile trimethyl borate ester, which can then be removed under reduced pressure.[3][9]

      • Protocol:

        • Concentrate your crude reaction mixture.

        • Add methanol to the residue and swirl to dissolve.

        • Concentrate the mixture again under reduced pressure.

        • Repeat steps 2 and 3 at least three times for complete removal.[3]

    • Basic Aqueous Wash: For acidic boron impurities like boronic acids, washing with a basic aqueous solution can convert them into their corresponding boronate salts, which are more soluble in the aqueous phase.[4][10]

      • Protocol:

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

        • Wash the organic layer with a 1-2 M aqueous solution of NaOH.[4]

        • Separate the layers and wash the organic phase with brine.

        • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate.

    • Specialized Scavengers: For targeted removal, silica-based scavengers are an excellent choice.[3] Resins like SiliaBond DEAM and SiliaBond Diol have demonstrated high efficacy in scavenging boronic acids.[3][5]

Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography

You're attempting to purify your product by flash chromatography, but the boron impurity has a similar Rf value and co-elutes.

  • Possible Cause: The polarity of your desired product and the boron impurity are too similar for effective separation using your current solvent system.[3]

  • Solutions:

    • Modify the Eluent System: A systematic adjustment of the solvent polarity can often achieve the desired separation. For polar compounds, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol.[3]

    • Boric Acid Impregnated Silica Gel: For the purification of pinacol boronic esters, using silica gel impregnated with boric acid can suppress the over-adsorption of the desired compound, leading to better separation.[11]

      • Protocol for Preparing Boric Acid-Treated Silica:

        • Prepare a 5% w/v solution of boric acid in methanol.

        • Create a slurry of silica gel in the boric acid/methanol solution.

        • Gently agitate the slurry for 1 hour at room temperature.

        • Remove the solvent by filtration.

        • Wash the treated silica with ethanol.

        • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[6]

    • Pre-Column Treatment: Remove the bulk of the boron impurity before chromatography. Perform an azeotropic distillation with methanol or a basic aqueous wash as described in Issue 1, and then subject the partially purified material to column chromatography.[3]

Issue 3: Difficulty Removing Boronate Ester Protecting Groups

You've used a stable boronate ester, such as a pinacol ester, and are now struggling to cleave it to obtain the free boronic acid.

  • Possible Cause: Pinacol esters are known for their stability, which is advantageous during reactions but can make their removal challenging.[3]

  • Solutions:

    • Transesterification followed by Hydrolysis: This two-step process is effective for deprotecting alkylpinacolyl boronate esters.[3]

      • Protocol:

        • Transesterification: React the boronate ester with diethanolamine.[3][12]

        • Hydrolysis: Hydrolyze the resulting diethanolamine boronate with a biphasic solution of a dilute acid (e.g., 0.1 M HCl) and an organic solvent like ether.[3]

    • Biphasic Transesterification: Another approach is to use a different boronic acid, such as phenylboronic acid, in a biphasic system to facilitate the removal of the protecting group.[3]

III. In-Depth Protocols and Methodologies

This section provides detailed, step-by-step protocols for key boron removal techniques, along with the scientific rationale behind each step.

Protocol 1: Purification Using Scavenger Resins (DEAM-functionalized)

This method utilizes solid-phase extraction to selectively remove boronic acid impurities, offering a simple and highly effective purification strategy.[4]

  • Principle of Operation: Diethanolamine (DEAM) functional groups on the solid support chelate with the boronic acid, forming a stable covalent complex. This immobilizes the impurity, allowing for its removal by simple filtration.

  • Methodology:

    • Dissolve the crude reaction mixture containing the boronic acid impurity in a suitable organic solvent (e.g., THF, DCM).[4][8]

    • Add the DEAM scavenger resin (typically 2-3 equivalents relative to the estimated amount of boronic acid impurity).[4][8]

    • Stir the mixture at room temperature. The required time can vary, so it's advisable to monitor the disappearance of the impurity by TLC or LC-MS. A typical duration is 4 hours.[4][8]

    • Once the scavenging is complete, filter the mixture to remove the resin, which now contains the bound boronic acid.[4]

    • Wash the resin with a small amount of the solvent to ensure complete recovery of your product.

    • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[4]

  • Troubleshooting:

    • Incomplete removal: Increase the equivalents of scavenger resin or extend the reaction time.

    • Product binding to the resin: This is unlikely with DEAM resins and boronic acids but if suspected, perform a small-scale test with your pure product.

Protocol 2: Liquid-Liquid Extraction for Boric Acid Removal

This technique is particularly useful for removing boric acid and its salts from aqueous solutions by partitioning them into an organic phase.[13]

  • Principle of Operation: Aliphatic alcohols can act as extractants for boric acid. The extraction efficiency is pH-dependent. The extraction is performed at a low pH, and the boron can then be back-extracted from the organic phase at a higher pH.[13]

  • Methodology:

    • Use an organic extractant consisting of a long-chain aliphatic alcohol (e.g., 2-ethyl hexanol) diluted in a hydrocarbon solvent like petrol ether.[13]

    • Ensure the pH of the aqueous solution containing the boron impurity is not above 7.[13]

    • Perform a liquid-liquid extraction by mixing the aqueous solution with the organic extractant.

    • Separate the organic phase containing the extracted boron.

    • To recover the boron from the organic phase (if desired) or to regenerate the extractant, perform a re-extraction with an aqueous solution at a pH not below 7.[13]

Protocol 3: Recrystallization

Recrystallization is a fundamental purification technique that can be effective for removing boron impurities if there is a significant difference in solubility between your product and the impurity in a given solvent system.[14][15][16]

  • Principle of Operation: The method relies on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[16][17]

  • Methodology:

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The boron impurity should either be very soluble or insoluble in this solvent at all temperatures. Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[18]

    • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent to form a saturated solution.[17]

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

    • Isolation: Collect the pure crystals by vacuum filtration.[17]

    • Drying: Dry the crystals to remove any residual solvent.[17]

  • Troubleshooting:

    • Oiling out: If the product separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.[18]

    • No crystal formation: The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.

IV. Data and Visualization

Table 1: Comparison of Boron Removal Techniques
TechniqueSelectivityScalabilityCostKey AdvantagesCommon Applications
Scavenger Resins Very HighGoodModerate to HighHigh selectivity; simple filtration-based workup.[4]Removal of boronic acids from Suzuki-Miyaura reaction mixtures.[8]
Azeotropic Distillation High (for boric acid)ExcellentLowEfficiently removes water and boric acid.[3]Post-reduction workups to remove boric acid.[3]
Basic Aqueous Wash ModerateExcellentLowSimple, cost-effective, and good for large scale.[4]Removal of acidic impurities like boronic acids.[4]
Chromatography VariableGoodModerateCan provide high purity if separation is achieved.[14]General purification of organic compounds.
Recrystallization VariableExcellentLowCan yield very pure material if a suitable solvent is found.[16]Purification of solid products.
Diagrams

Boron_Removal_Workflow start Crude Reaction Mixture (Contains Boron Impurities) check_solids Is the product a solid? start->check_solids recrystallize Attempt Recrystallization check_solids->recrystallize Yes liquid_workup Perform Liquid Workup check_solids->liquid_workup No check_purity1 Check Purity (TLC, LC-MS, NMR) recrystallize->check_purity1 recrystallize_success Pure Solid Product basic_wash Basic Aqueous Wash (e.g., 1M NaOH) liquid_workup->basic_wash azeotrope Azeotropic Distillation with Methanol basic_wash->azeotrope azeotrope->check_purity1 chromatography Column Chromatography check_purity1->chromatography Impure scavenger Use Scavenger Resin (e.g., DEAM) check_purity1->scavenger Impure & Co-elution final_product Purified Product check_purity1->final_product Sufficiently Pure chromatography->final_product scavenger->final_product

Sources

Troubleshooting

Impact of base on 4-Carboxy-2-chloro-3-methylphenylboronic acid reactivity

Introduction 4-Carboxy-2-chloro-3-methylphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex biaryl structures through...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Carboxy-2-chloro-3-methylphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for constructing complex biaryl structures through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both electron-withdrawing (chloro, carboxy) and electron-donating (methyl) groups, presents specific challenges and opportunities for reactivity modulation. The presence of the acidic carboxylic acid function and the steric hindrance around the boronic acid moiety makes the choice of base a critical parameter that governs reaction efficiency, yield, and byproduct formation.

This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the impact of the base on the reactivity of this specific boronic acid. The content is structured to explain the chemical principles behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving 4-Carboxy-2-chloro-3-methylphenylboronic acid?

A1: The base performs two crucial functions. First, it deprotonates the carboxylic acid group, a simple acid-base neutralization. This requires at least one equivalent of the base. Second, and central to the catalytic cycle, the base activates the boronic acid for the transmetalation step.[1][2][3] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[1][4] This negatively charged boronate complex is significantly more reactive and readily transfers its organic group (the 4-carboxy-2-chloro-3-methylphenyl moiety) to the palladium(II) center, which is a rate-determining step in many Suzuki couplings.[2]

Q2: My boronic acid has a carboxylic acid group. How does this affect the amount of base I need to use?

A2: The carboxylic acid group is significantly more acidic than the boronic acid. Therefore, the first equivalent of the base will be consumed to deprotonate the -COOH group, forming a carboxylate salt. You must account for this initial neutralization when calculating the total amount of base required for the reaction. A general rule is to use at least one equivalent of base for the carboxylic acid plus the amount required for the catalytic cycle (typically 2-3 equivalents). Therefore, a total of 3-4 equivalents of base relative to the boronic acid is a common starting point.

Q3: Can the choice of base lead to decomposition of my boronic acid?

A3: Yes. The most common base-promoted decomposition pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5][6] This side reaction is often accelerated by strong bases, high temperatures, and the presence of water.[6][7] For sterically hindered or electronically modified boronic acids like 4-carboxy-2-chloro-3-methylphenylboronic acid, selecting a milder base and carefully controlling reaction conditions is essential to minimize this undesired outcome.[5]

Q4: Which bases are generally recommended for this type of substituted boronic acid?

A4: For substrates with base-sensitive functional groups like esters (or in this case, a carboxylic acid where harsh conditions are to be avoided), a range of bases can be effective.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice. It is a moderately strong base that is highly effective in promoting the catalytic cycle while being less harsh than hydroxides, minimizing side reactions.[8]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are standard, reliable bases for many Suzuki couplings. Cs₂CO₃ is more soluble and often more effective than K₂CO₃, but also more expensive.

  • Potassium Fluoride (KF): A mild base that can be particularly effective for substrates prone to decomposition.[3] It is often used in anhydrous conditions.

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally not recommended as a first choice due to the increased risk of protodeboronation and other side reactions.

Troubleshooting Guide: Base-Related Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: The amount of base was not enough to both neutralize the carboxylic acid and facilitate the catalytic cycle. 2. Base is too Weak: The chosen base (e.g., a very mild carbonate in a non-polar solvent) may not be strong enough to form the active boronate species efficiently. 3. Poor Solubility: The base or the formed carboxylate salt may be poorly soluble in the chosen solvent, preventing it from participating effectively in the reaction.1. Increase Base Stoichiometry: Increase the base to 3-4 equivalents. Perform a small-scale trial to confirm. 2. Switch to a Stronger Base: Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. 3. Change Solvent System: Use a more polar solvent system (e.g., dioxane/water, DMF, or DME) to improve the solubility of the inorganic base and ionic intermediates.[9]
Significant Protodeboronation (Formation of 3-Chloro-2-methylbenzoic acid) 1. Base is too Strong: Strong bases (e.g., NaOH, KOH) or highly basic conditions are promoting the cleavage of the C-B bond.[5][10] 2. High Reaction Temperature/Long Reaction Time: These conditions can accelerate the rate of protodeboronation, especially with a strong base.[7]1. Use a Milder Base: Switch to K₃PO₄ or KF.[3] 2. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed. 3. Use Anhydrous Conditions: If using a base like KF, ensure the solvent is dry, as water can be a proton source for this side reaction.
Formation of Homocoupled Boronic Acid Byproduct 1. Oxygen in the Reaction: The reaction was not properly degassed, leading to oxidative homocoupling of the boronic acid. 2. Palladium Catalyst Degradation: The base may be interacting with the catalyst, leading to the formation of palladium black and promoting side reactions.1. Improve Degassing Technique: Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles. 2. Screen Ligands/Catalysts: Some palladium-ligand complexes are more robust. Consider using a pre-catalyst or a more electron-rich, bulky phosphine ligand that can stabilize the palladium center.
Inconsistent Results / Poor Reproducibility 1. Base Quality and Handling: The inorganic base may be old, hydrated, or of low purity. Carbonates and phosphates can absorb significant amounts of water. 2. Heterogeneous Mixture: The base may not be well-dispersed in the reaction mixture, leading to inconsistent local concentrations.1. Use Fresh, High-Purity Base: Use a freshly opened bottle of base or dry it in an oven before use. Grinding the base to a fine powder can also improve consistency.[11] 2. Increase Stirring Rate: Ensure vigorous stirring to maintain a uniform suspension of the base.

Data & Visualization

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BasepKa (Conjugate Acid)StrengthTypical SolventsKey Considerations for 4-Carboxy-2-chloro-3-methylphenylboronic acid
K₃PO₄ ~12.3 (for HPO₄²⁻)Moderate-StrongDioxane/H₂O, Toluene, DMFExcellent first choice. Balances high reactivity with a lower risk of protodeboronation compared to hydroxides.[8]
Cs₂CO₃ ~10.3 (for HCO₃⁻)ModerateDioxane, Toluene, DMFHigh solubility and reactivity, often gives superior results to K₂CO₃. Higher cost.
K₂CO₃ ~10.3 (for HCO₃⁻)ModerateDioxane/H₂O, Toluene/H₂OStandard, cost-effective choice. May require aqueous co-solvent for optimal performance.[12]
KF ~3.2 (for HF)WeakTHF, Dioxane (often anhydrous)Good for sensitive substrates. Minimizes protodeboronation but may lead to slower reaction rates.[3][9]
NaOH/KOH ~15.7 (for H₂O)StrongAqueous mixturesUse with caution. High risk of promoting protodeboronation and other side reactions. Not generally recommended as a first choice.[5]

pKa values are approximate and can vary with conditions.

Diagrams

Below are diagrams illustrating the core mechanistic pathway and a logical workflow for experimental design.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0  Regeneration Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Boronic Acid Boronate [R²-B(OH)₃]⁻ Activated Boronate Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Trans Active Species for Transmetalation

Caption: Suzuki-Miyaura catalytic cycle highlighting base activation.

Base_Selection_Workflow Start Start: Select Base for Coupling with 4-Carboxy-2-chloro-3-methylphenylboronic acid Initial_Choice Initial Choice: K₃PO₄ (3-4 eq) in Dioxane/H₂O or Toluene Start->Initial_Choice Run_Reaction Run Small-Scale Reaction Monitor by TLC/LC-MS Initial_Choice->Run_Reaction Check_Conversion Is Conversion >90%? Run_Reaction->Check_Conversion Check_Side_Products Significant Protodeboronation? Check_Conversion->Check_Side_Products Yes Troubleshoot_Conversion Problem: Low Conversion Check_Conversion->Troubleshoot_Conversion No Optimize Reaction Successful. Proceed to Scale-up. Check_Side_Products->Optimize No Troubleshoot_Side_Products Problem: Protodeboronation Check_Side_Products->Troubleshoot_Side_Products Yes Solution_Conversion Try Stronger Base (Cs₂CO₃) or Change Solvent (DMF) Troubleshoot_Conversion->Solution_Conversion Solution_Side_Products Try Milder Base (KF) Lower Temperature Troubleshoot_Side_Products->Solution_Side_Products

Caption: Decision workflow for base selection and troubleshooting.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure and should be optimized for specific coupling partners.

Materials:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 3.5 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 eq), and the chosen base (e.g., K₃PO₄, 3.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl halide).

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling the inert gas through the solution for another 5-10 minutes.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Separate the layers. Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired biaryl carboxylic acid.

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal. (Referenced within[1])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wang, B., & Anslyn, E. V. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of Organic Chemistry. (Referenced within ResearchGate summary) Available at: [Link]

  • Dhall, A., & Kumar, V. (Eds.). (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research. (Referenced within ResearchGate summary) Available at: [Link]

  • Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Matos, K., & Soderquist, J. A. (1998). A Mechanistic Dichotomy in the Suzuki Cross-Coupling Reaction of Alkylboranes. Journal of Organic Chemistry. (Referenced within[13])

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Analysis of 4-Carboxy-2-chloro-3-methylphenylboronic Acid Reaction Products

< For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 4-Carboxy-2-chloro-3-methylphenylboronic acid st...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 4-Carboxy-2-chloro-3-methylphenylboronic acid stands as a crucial building block.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura and Chan-Lam couplings is invaluable for constructing complex molecular architectures.[1][2] However, the success of these synthetic endeavors hinges on the accurate and detailed analysis of the resulting reaction mixtures. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of products from reactions involving this versatile boronic acid.

The Subject Under Investigation: 4-Carboxy-2-chloro-3-methylphenylboronic Acid

Structure and Properties:

  • CAS Number: 1451391-31-3[3]

  • Molecular Formula: C8H8BClO4

  • Molecular Weight: 214.41 g/mol [3]

  • Appearance: White to off-white crystalline powder.[1]

  • Key Structural Features: The molecule possesses a phenyl ring substituted with a boronic acid group (-B(OH)2), a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methyl group (-CH3). This unique combination of functional groups dictates its reactivity and the complexity of its reaction outcomes.

Core Reactions and the Need for Robust NMR Analysis

Two of the most prominent applications of 4-Carboxy-2-chloro-3-methylphenylboronic acid are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Both pathways offer powerful methods for creating new chemical bonds, yet they also present distinct analytical challenges that can be effectively addressed with NMR spectroscopy.

1. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

This palladium-catalyzed reaction couples the boronic acid with an organohalide, forming a new C-C bond, typically to create biaryl structures.[4][5]

2. Chan-Lam Coupling: Creating Carbon-Heteroatom Bonds

This copper-catalyzed reaction facilitates the formation of a bond between the boronic acid and a nucleophile containing an N-H or O-H bond, such as an amine or an alcohol.[2][6]

The inherent nature of these reactions, often involving multiple reagents and catalysts, can lead to a mixture of the desired product, unreacted starting materials, and various byproducts. NMR spectroscopy is an indispensable tool for dissecting these complex mixtures, providing both qualitative and quantitative information.[7][8][9]

Comparative NMR Analysis of Reaction Products

The key to successful NMR analysis lies in understanding the expected chemical shifts for the starting material and the potential products of both Suzuki-Miyaura and Chan-Lam couplings.

¹H NMR Spectroscopy: A First Look at the Reaction's Progress

Proton NMR provides a rapid and informative snapshot of the reaction mixture. By tracking the disappearance of starting material signals and the emergence of product signals, one can monitor the reaction's progress in real-time.[7][10]

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Species

Compound TypeAromatic Protons (ppm)Methyl Protons (ppm)-OH (Boronic & Carboxylic) (ppm)
Starting Boronic Acid 7.5 - 8.2~2.5Broad, 5.0 - 13.0
Suzuki Product (Biaryl) 7.0 - 8.5 (more complex)~2.4Broad (Carboxylic), ~12.0
Chan-Lam Product (Amine) 6.5 - 8.0~2.3Broad (Carboxylic & N-H)
Homocoupling Byproduct 7.2 - 8.0~2.4Broad (Carboxylic)

Causality Behind the Shifts: The electronic environment of the aromatic protons is significantly altered upon bond formation. In the Suzuki product, the introduction of a new aryl group leads to a more complex aromatic region with distinct coupling patterns. In the Chan-Lam product, the electron-donating nature of the nitrogen or oxygen atom typically shifts the aromatic protons of the original ring to a slightly higher field (lower ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR, while less sensitive than ¹H NMR, provides crucial information about the carbon framework of the products and byproducts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons

Compound TypeAromatic Carbons (ppm)Carbonyl Carbon (ppm)Methyl Carbon (ppm)C-B Carbon (ppm)
Starting Boronic Acid 125 - 145~170~20Broad, ~130
Suzuki Product (Biaryl) 120 - 150~170~20Absent
Chan-Lam Product (Amine) 115 - 155~170~20Absent
Homocoupling Byproduct 125 - 145~170~20Absent

Expert Insight: The most telling signal in ¹³C NMR is the carbon attached to the boron atom. This signal is often broad due to the quadrupolar nature of the boron nucleus and its disappearance is a strong indicator of successful coupling.

Experimental Protocols for NMR Analysis

To ensure reliable and reproducible results, the following protocols should be followed.

Sample Preparation: The Foundation of Good Data
  • Reaction Quenching: At desired time points, aliquot a small sample (e.g., 0.1 mL) from the reaction mixture.

  • Solvent Selection: Dissolve the aliquot in a deuterated solvent that effectively solubilizes all components of the mixture. DMSO-d₆ is often a good choice for these polar, aromatic compounds.[11]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

NMR Acquisition Parameters: Optimizing for Clarity

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field instrument is recommended for optimal signal dispersion.[12]

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative measurements.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Spectrometer: A corresponding 100 MHz or higher frequency instrument.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[12]

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams illustrate the core reaction transformations and the systematic workflow for their NMR analysis.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Boronic_Acid 4-Carboxy-2-chloro-3-methylphenylboronic acid Catalyst Pd(0) Catalyst + Base Boronic_Acid->Catalyst Organohalide Ar'-X Organohalide->Catalyst Product Biaryl Product Catalyst->Product

Caption: The Suzuki-Miyaura cross-coupling reaction pathway.

Chan_Lam_Coupling cluster_reactants Reactants cluster_catalyst Catalyst Boronic_Acid 4-Carboxy-2-chloro-3-methylphenylboronic acid Catalyst Cu(II) Catalyst + Oxidant Boronic_Acid->Catalyst Nucleophile R₂NH or ROH Nucleophile->Catalyst Product Aryl Amine or Ether Product Catalyst->Product

Caption: The Chan-Lam cross-coupling reaction pathway.

NMR_Analysis_Workflow Reaction_Mixture Reaction Mixture Aliquot Sample_Prep Sample Preparation (Solvent, Standard) Reaction_Mixture->Sample_Prep NMR_Acquisition 1D ¹H & ¹³C NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Peak Picking) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Quantification Spectral_Analysis->Structure_Elucidation

Caption: A streamlined workflow for NMR analysis of reaction products.

Troubleshooting Common NMR Challenges

  • Broad Peaks: The hydroxyl protons of the boronic and carboxylic acids often appear as broad signals. Adding a drop of D₂O to the NMR tube will cause these peaks to disappear through proton exchange, confirming their identity.

  • Poor Resolution: If aromatic signals are overlapping, consider using a higher field NMR spectrometer or employing 2D NMR techniques like COSY and HSQC for more detailed structural information.

  • Identifying Byproducts: Homocoupling of the boronic acid is a common byproduct in Suzuki reactions, especially in the presence of oxygen.[13] This will result in a symmetrical biaryl product with a simpler NMR spectrum than the desired unsymmetrical product. Protodeboronation, where the boronic acid group is replaced by a hydrogen, is another potential side reaction.[14]

By applying these principles and protocols, researchers can confidently and accurately analyze the outcomes of reactions involving 4-Carboxy-2-chloro-3-methylphenylboronic acid, accelerating the pace of discovery in drug development and materials science.

References

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.com. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 4-Carboxy-2-chloro-3-methylphenylboronic acid - CAS:1451391-31-3. [Link]

  • ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...[Link]

  • ResearchGate. Reaction monitoring by NMR. A: Reaction scheme B: Decoupled ²⁹Si NMR...[Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Canadian Science Publishing. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]

  • National Institutes of Health. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

  • ACS Publications. (2018, June 25). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. [Link]

  • ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling...[Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chem-Impex. 4-Carboxy-3-chlorophenylboronic acid. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • ResearchGate. Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. [Link]

  • ChemRxiv. NMR reaction monitoring robust to spectral distortions. [Link]

  • RSC Publishing. Online reaction monitoring by single-scan 2D NMR under flow conditions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of Compounds from 4-Carboxy-2-chloro-3-methylphenylboronic acid

For researchers in drug discovery and organic synthesis, the creation of novel molecular entities is a daily challenge. Arylboronic acids are foundational building blocks in this endeavor, with 4-Carboxy-2-chloro-3-methy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and organic synthesis, the creation of novel molecular entities is a daily challenge. Arylboronic acids are foundational building blocks in this endeavor, with 4-Carboxy-2-chloro-3-methylphenylboronic acid (MW: 214.41 g/mol , Formula: C₈H₈BClO₄) standing out as a versatile reagent for constructing complex biaryl and heterocyclic structures. Its utility primarily stems from its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The products of these reactions are often candidates for new therapeutic agents, necessitating rigorous structural confirmation.[3]

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of compounds synthesized using this specific boronic acid. We will move beyond mere protocol recitation to explain the why behind instrumental choices, offering a strategic framework for analysis from ionization to fragmentation.

The Analyte: A Representative Molecule

To ground our discussion, we will consider a representative molecule synthesized via a Suzuki-Miyaura coupling between 4-Carboxy-2-chloro-3-methylphenylboronic acid and a hypothetical partner, 4-bromoanisole.

Reaction Scheme: 4-Carboxy-2-chloro-3-methylphenylboronic acid + 4-bromoanisole → 2'-Chloro-4'-methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid

This reaction creates a biaryl compound with a distinct set of functional groups: a carboxylic acid, a chloro-substituent, and ether and methyl groups. The presence of the carboxylic acid is particularly influential in our choice of MS methodology.

Part 1: The Ionization Crossroads – ESI vs. APCI

The first critical decision in any MS analysis is the choice of ionization source. For the class of molecules derived from our target boronic acid, the debate primarily centers on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Method

ESI is a soft ionization technique ideal for polar molecules, especially those containing acidic or basic functional groups. The carboxylic acid moiety in our representative analyte makes it a prime candidate for ESI.

  • Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid is easily abstracted, making negative ion mode ESI highly efficient and the recommended starting point. This typically produces a strong signal for the deprotonated molecule, [M-H]⁻. The high stability of the resulting carboxylate anion leads to clean, easily interpretable spectra.

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺): While less intuitive for an acidic molecule, positive ion mode can still be effective. Protonation may occur on the ether oxygen or the carboxylic acid carbonyl. More commonly, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are observed, especially if glass vials or trace salts are present in the sample or solvent. The presence of a labile hydrogen on the carboxylic acid group can also lead to a characteristic [M – H + 2Na]⁺ adduct, which can be a useful diagnostic tool for identifying carboxylic acids.[4]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is generally suited for less polar to moderately polar molecules. While ESI is superior for our analyte, APCI could be considered if the final compound is part of a library with a wide range of polarities or if dealing with a solvent system less amenable to ESI. APCI is less prone to matrix effects and ion suppression than ESI, which can be an advantage in complex sample matrices.

Ionization TechniquePrinciplePros for Target CompoundsCons for Target Compounds
ESI (Negative) Soft ionization via solvent evaporation from charged droplets.Highly sensitive for carboxylic acids. Produces a simple, strong [M-H]⁻ signal.Can be susceptible to ion suppression.
ESI (Positive) Soft ionization via solvent evaporation from charged droplets.Can provide complementary information through adduct formation ([M+Na]⁺).Lower sensitivity for acidic molecules compared to negative mode.
APCI Gas-phase ion-molecule reactions initiated by a corona discharge.Broader applicability for less polar analogues. Less susceptible to matrix effects.Generally less sensitive for highly polar, pre-charged, or acidic molecules.

Part 2: High-Resolution Mass Analyzers – Q-TOF vs. Orbitrap

For novel compound identification, low-resolution instruments like single quadrupoles are insufficient. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition through accurate mass measurements.[5][6] The two leading technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers.[7][8]

The Power of Accurate Mass The ability to measure mass to within a few parts per million (ppm) allows for the confident assignment of an elemental formula.[9] For our representative product (C₁₅H₁₃ClO₃), the exact mass of the [M-H]⁻ ion is 275.0480. An HRMS instrument can measure this value with an error of <5 ppm, ruling out thousands of other possible elemental compositions.

Mass AnalyzerPrinciple of Mass SeparationKey Advantages for Small Molecule IDConsiderations
Q-TOF Ions are separated based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.Very fast scan speeds, ideal for coupling with fast chromatography (UHPLC). Good dynamic range. Robust and relatively easy to maintain.Resolution is typically lower than high-end Orbitraps. Requires more frequent calibration.
Orbitrap Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values via Fourier transform.[10]Extremely high resolution (up to >240,000) allows for resolving fine isotopic structures.[11][12] Excellent mass accuracy and stability.Slower scan speeds compared to TOF.[10] Can be more susceptible to space-charge effects, limiting dynamic range in some cases.[12]

Verdict: Both Q-TOF and Orbitrap systems are exceptionally capable for this application.[7] The choice often comes down to specific laboratory needs. For high-throughput screening where speed is critical, a Q-TOF may be preferred. For complex mixture analysis where the ultimate resolving power is needed to separate isobars, an Orbitrap holds the edge.

Part 3: Structural Elucidation with Tandem MS (MS/MS)

Confirming the elemental formula is only the first step. Tandem mass spectrometry (MS/MS) is required to piece the structure together. In this process, the parent ion of interest is isolated, fragmented (typically through collision-induced dissociation, CID), and the resulting fragment ions are mass analyzed. This provides a "fingerprint" of the molecule's structure.[13]

Predicted Fragmentation Pathway

Let's predict the fragmentation of our representative molecule's [M-H]⁻ ion (m/z 275.0480).

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated aromatic carboxylic acid is the loss of CO₂ (44 Da).[14][15] This is often the most abundant fragment ion.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical (15 Da).

  • Cleavage of the Biaryl Bond: The central C-C bond between the two aromatic rings can cleave, leading to fragments corresponding to the two original halves of the molecule.

Below is a DOT script for a Graphviz diagram illustrating this predicted fragmentation pathway.

Fragmentation_Pathway cluster_frags Primary Fragments parent [M-H]⁻ m/z 275.0480 C₁₅H₁₂ClO₃⁻ frag1 [M-H-CO₂]⁻ m/z 231.0582 C₁₄H₁₂ClO⁻ parent->frag1 - CO₂ (43.99 Da) frag2 [M-H-CH₃]•⁻ m/z 260.0245 C₁₄H₉ClO₃•⁻ parent->frag2 - •CH₃ (15.02 Da) caption Predicted MS/MS fragmentation of the target molecule.

Predicted MS/MS fragmentation of the target molecule.

Expected Fragment Ions Table

Ion DescriptionProposed FormulaCalculated m/z (Negative Mode)
[M-H]⁻ (Parent Ion) C₁₅H₁₂ClO₃⁻275.0480
[M-H-CO₂]⁻ C₁₄H₁₂ClO⁻231.0582
[M-H-CH₃]•⁻ C₁₄H₉ClO₃•⁻260.0245
[M-H-H₂O]⁻ C₁₅H₁₀ClO₂⁻257.0375

Part 4: A Practical Workflow

Here we outline a step-by-step protocol for analyzing a newly synthesized compound derived from 4-Carboxy-2-chloro-3-methylphenylboronic acid.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation:

    • Dissolve the purified solid compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

    • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water to a final concentration of 1-10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Negative (start here) and Positive.

    • Scan Range: m/z 50-500.

    • Acquisition Mode:

      • Full MS Scan: Acquire high-resolution data to determine the accurate mass of the parent ion.

      • Data-Dependent MS/MS (dd-MS2): Automatically trigger MS/MS scans on the most intense ions detected in the full MS scan. Set the precursor ion of interest (e.g., m/z 275.05) in an inclusion list to ensure it is fragmented.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the target compound.

    • Determine the accurate mass from the full MS spectrum and calculate the mass error in ppm. Use this to confirm the elemental formula.

    • Analyze the MS/MS spectrum to identify key fragment ions. Match these fragments to the proposed structure to build confidence in the identification.

This comprehensive approach, combining a strategic choice of ionization with the power of high-resolution tandem mass spectrometry, provides an unambiguous confirmation of the structure of novel compounds synthesized from 4-Carboxy-2-chloro-3-methylphenylboronic acid, ensuring the integrity and success of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Suzuki Reaction: Definition, Example, Mechanism & Application. Retrieved from [Link]

  • Tsai, I. L., Weng, T. I., & Lee, M. R. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization.
  • McAnoy, A. M., Carroll, A. R., & Blanksby, S. J. (2005). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 77(23), 7847-7855.
  • Wu, C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8683-8693.
  • Zhang, T., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545.
  • Wu, C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Ulbrich, H. O., et al. (2013). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 85(19), 9043-9049.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports, 6, 28362.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098.
  • Gu, M., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32.
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  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

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Validation

A Comparative-Performance Guide to 4-Carboxy-2-chloro-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

<Senior Application Scientist > Authored by: A Senior Application Scientist Abstract This guide provides a detailed comparative analysis of 4-Carboxy-2-chloro-3-methylphenylboronic acid and a selection of other substitut...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of 4-Carboxy-2-chloro-3-methylphenylboronic acid and a selection of other substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While direct, peer-reviewed comparative studies on this specific multi-substituted boronic acid are not abundant, this document synthesizes established principles of physical organic chemistry and available data on analogous compounds to forecast its reactivity profile. We will explore how the unique combination of electron-withdrawing and sterically hindering substituents are predicted to influence reaction kinetics and yields. This guide also presents a robust experimental protocol for researchers to conduct their own comparative analyses, ensuring methodological consistency and data integrity.

Introduction: The Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a cornerstone of modern organic synthesis.[1] First reported by Suzuki and Miyaura in 1981, this reaction's mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents have cemented its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The versatility of the Suzuki-Miyaura reaction is largely dependent on the diverse array of commercially available boronic acids and their derivatives.[4][5] The substituents on the boronic acid's aryl ring play a critical role in modulating its reactivity, thereby influencing the efficiency of the overall catalytic cycle.

This guide focuses on the specific attributes of 4-Carboxy-2-chloro-3-methylphenylboronic acid , a molecule whose functionality suggests a complex interplay of electronic and steric effects. By comparing it with simpler, well-characterized boronic acids, we can deconstruct the contribution of each substituent and provide researchers with a predictive framework for its application.

The Suzuki-Miyaura Catalytic Cycle: A Primer

Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for appreciating the impact of boronic acid structure on the reaction's outcome. The generally accepted mechanism involves three key stages:[2]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a Pd(II) species. This step is often the rate-determining step of the overall reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

The efficiency of each of these steps can be significantly influenced by the electronic and steric properties of the substituents on the boronic acid.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product boronate Ar'-B(OH)3- boronate->pd2_halide boronic_acid Ar'-B(OH)2 boronic_acid->boronate base Base (e.g., OH-) base->boronic_acid halide Ar-X halide->pd2_halide

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of Substituent Effects

The reactivity of 4-Carboxy-2-chloro-3-methylphenylboronic acid is governed by the cumulative impact of its three substituents. To understand this, we will analyze each substituent's individual contribution and then synthesize these effects to predict the overall performance.

Electronic Effects
  • 4-Carboxy Group (-COOH): This is a strong electron-withdrawing group (EWG). EWGs increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[7] However, very strong EWGs can also slow down the transmetalation step by decreasing the nucleophilicity of the aryl group being transferred.

  • 2-Chloro Group (-Cl): The chloro group is also electron-withdrawing via induction but can be a weak pi-donor through resonance. Its net effect is electron-withdrawing, which, similar to the carboxy group, increases the Lewis acidity of the boronic acid.

  • 3-Methyl Group (-CH3): The methyl group is a weak electron-donating group (EDG). EDGs generally increase the nucleophilicity of the aryl ring, which can be beneficial for the transmetalation step. However, its effect is likely to be overshadowed by the two strong EWGs in the molecule.

Overall Electronic Profile: The combination of two strong EWGs (-COOH and -Cl) and one weak EDG (-CH3) results in an electron-deficient phenyl ring. This heightened Lewis acidity is expected to favor the initial activation by base.

Steric Effects
  • 2-Chloro and 3-Methyl Groups: The presence of substituents at both the ortho- and meta-positions relative to the boronic acid group introduces significant steric hindrance. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[8] Ortho-substituents, in particular, are known to have a pronounced effect on the efficiency of Suzuki-Miyaura couplings.[9]

Comparative Performance Analysis

To contextualize the expected performance of 4-Carboxy-2-chloro-3-methylphenylboronic acid, we will compare it to several other commercially available boronic acids. The following table summarizes the key characteristics and predicted reactivity based on the principles discussed above.

Boronic AcidKey FeaturesPredicted Suzuki-Miyaura Performance
Phenylboronic Acid Unsubstituted baseline.Serves as a standard reference for reactivity.
4-Carboxyphenylboronic Acid Strong electron-withdrawing group at the para-position.Increased Lewis acidity may aid in boronate formation. The electron-deficient nature of the ring could either accelerate or decelerate transmetalation depending on the specific reaction conditions.[10][11]
2-Chlorophenylboronic Acid Electron-withdrawing group with ortho-steric hindrance.The ortho-chloro group can significantly hinder the transmetalation step, often requiring more forcing conditions or specialized ligands to achieve good yields.[12]
3-Methylphenylboronic Acid Weak electron-donating group with some steric influence from the meta-position.The electron-donating nature of the methyl group may slightly enhance the nucleophilicity of the aryl ring, potentially aiding transmetalation.[3]
4-Carboxy-2-chloro-3-methylphenylboronic acid Combination of strong EWGs and significant steric hindrance.Hypothesis: The reaction is likely to be challenging. The high Lewis acidity will facilitate boronate formation, but the severe steric hindrance from the 2-chloro and 3-methyl groups will likely make transmetalation the rate-limiting step, requiring optimized catalyst systems and potentially elevated temperatures.

Recommended Experimental Protocol for Comparative Analysis

To empirically validate the predicted performance, the following standardized protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol is designed to be a starting point and may require optimization for specific substrates.

Experimental_Workflow start Start: Prepare Reaction Vessel add_reagents Add Boronic Acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%), and Base (e.g., K2CO3, 2.0 equiv) start->add_reagents add_solvent Add Solvent (e.g., Toluene/Water 4:1) add_reagents->add_solvent degas Degas the Mixture (e.g., N2 sparging for 15 min) add_solvent->degas heat Heat to Reaction Temperature (e.g., 90 °C) degas->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H2O and Brine monitor->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product: (NMR, MS) and Calculate Yield purify->analyze end End analyze->end

Figure 2: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (0.5 mmol, 1.0 equiv), the respective boronic acid (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.01 mmol, 2 mol%), and base (e.g., K2CO3, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add the solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Degassing: Sparge the reaction mixture with the inert gas for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry and determine the isolated yield.

Self-Validation: By running each of the boronic acids listed in the comparison table under these identical conditions, a direct and reliable comparison of their performance can be achieved. Any variations in yield or reaction time can be attributed to the structural and electronic differences of the boronic acids.

Conclusion and Future Outlook

4-Carboxy-2-chloro-3-methylphenylboronic acid presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. Its electron-deficient nature, a consequence of the carboxyl and chloro substituents, suggests a high Lewis acidity that could be beneficial for the initial stages of the catalytic cycle. However, the significant steric hindrance imposed by the ortho- and meta-substituents is predicted to be the dominant factor, likely impeding the crucial transmetalation step and necessitating carefully optimized reaction conditions.

Researchers employing this reagent should be prepared to screen a variety of palladium catalysts, ligands, bases, and solvent systems to overcome the steric barrier. The development of catalyst systems specifically designed for sterically hindered substrates could unlock the full potential of this and other similarly substituted boronic acids, enabling the synthesis of novel and complex molecular architectures. The experimental protocol provided herein offers a robust framework for such investigations.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2195-2204. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(10), 3461-3474. Retrieved from [Link]

  • Rogoza, A. J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3453. Retrieved from [Link]

  • Ray, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 1-25. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylpentanoic acid. Retrieved from [Link]

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Comparative

A Comparative Crystallographic Guide to 4-Carboxy-2-chloro-3-methylphenylboronic Acid and Its Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its physicochemical properties, and ultimately determines its efficacy and safety as a potential therapeutic agent. In the realm of medicinal chemistry, substituted phenylboronic acids are a class of compounds that have garnered significant interest due to their versatile reactivity and biological activity. This guide provides an in-depth comparative analysis of the X-ray crystallography of derivatives of 4-Carboxy-2-chloro-3-methylphenylboronic acid, a scaffold with potential applications in drug design.

While a definitive crystal structure for 4-Carboxy-2-chloro-3-methylphenylboronic acid is not yet publicly available, this guide will leverage crystallographic data from closely related analogues to provide a predictive and comparative framework. By examining the influence of individual and combined substituents—carboxyl, chloro, and methyl groups—on the crystal packing and intermolecular interactions of the phenylboronic acid core, we can anticipate the structural behavior of the title compound and its derivatives. This approach offers valuable insights for rational drug design and solid-state characterization.

The Significance of Crystalline Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its properties. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a drug's behavior. For boronic acid derivatives, which are known to engage in various non-covalent interactions, a thorough crystallographic analysis is indispensable.

Boronic acids are considered bioisosteres of carboxylic acids and are known to form strong hydrogen bonds, which play a crucial role in their binding to biological targets. The substitution pattern on the phenyl ring can significantly modulate the electronic properties of the boronic acid moiety and introduce additional interaction sites, thereby influencing the overall crystal packing and, consequently, properties like solubility and stability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that requires careful execution and analysis. The following workflow outlines the key stages involved in the X-ray crystallography of a small organic molecule like a 4-Carboxy-2-chloro-3-methylphenylboronic acid derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of the 4-Carboxy-2-chloro-3-methylphenylboronic acid derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Antisolvent Crystallization) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods - SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., PLATON, CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Caption: A generalized workflow for the determination of the crystal structure of a small organic molecule.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: Derivatives of 4-Carboxy-2-chloro-3-methylphenylboronic acid can be synthesized through various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.[2] The choice of synthetic route will depend on the desired derivative.

  • Purification: The crude product should be purified to the highest possible degree to facilitate crystallization. Common purification techniques for organic acids include column chromatography on silica gel or recrystallization from an appropriate solvent system.

2. Single Crystal Growth:

  • The growth of high-quality single crystals is often the most challenging step.[1] Several techniques can be employed, and the optimal conditions must be determined empirically.

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization.

    • Antisolvent Crystallization: An anti-solvent is slowly added to a solution of the compound, causing it to precipitate. If the addition is slow enough, crystalline material may form instead of an amorphous solid.

3. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[3]

4. Structure Solution and Refinement:

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. For small molecules, direct methods are commonly employed using software such as SHELXS. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method with software like SHELXL. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern.

  • Structure Validation: The final refined structure is validated using tools like PLATON and the IUCr's CheckCIF service to ensure its quality and correctness. The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[4]

Comparative Crystallographic Analysis

To predict the structural features of 4-Carboxy-2-chloro-3-methylphenylboronic acid, we will compare the crystal structures of several closely related analogues. The key is to understand the influence of the individual substituents on the overall crystal packing.

The Phenylboronic Acid Core

Phenylboronic acid itself typically forms hydrogen-bonded dimers in the solid state, where the boronic acid groups of two molecules interact.[5] This dimeric motif is a common feature in the crystal structures of many boronic acids.

Influence of the Carboxy Group: 4-Carboxyphenylboronic Acid

The crystal structure of 4-carboxyphenylboronic acid has been extensively studied.[6][7] Its solid-state structure is highly dependent on the crystallization solvent, leading to the formation of anhydrous and hydrated forms.

  • Anhydrous Form: Crystallized from acetone, it forms one-dimensional chains through hydrogen bonds between the carboxylic acid group of one molecule and the boronic acid group of another (heteromeric interaction).[6]

  • Hydrated Forms: When crystallized from methanol or 2-propanol, it forms mono- and quarter-hydrates, respectively. In these structures, water molecules play a role in the hydrogen-bonding network. Interestingly, in the quarter-hydrate, the packing is dominated by homomeric interactions (carboxylic acid to carboxylic acid and boronic acid to boronic acid).[6]

This demonstrates the profound impact of the solvent on the resulting crystal structure and highlights the importance of screening different crystallization conditions.

Influence of the Chloro Group
Influence of the Methyl Group

The methyl group is generally considered to be sterically bulky and can influence the crystal packing by disrupting planar stacking arrangements. Its electronic effect is weakly electron-donating.

Predicted Crystal Structure of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

Based on the analysis of its analogues, we can predict several key features of the crystal structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid:

  • Dominant Hydrogen Bonding: The presence of both a carboxylic acid and a boronic acid group suggests that hydrogen bonding will be the primary driving force for crystal packing. It is likely that we will observe either the heteromeric (carboxy-boronic) or homomeric (carboxy-carboxy and boronic-boronic) interactions seen in 4-carboxyphenylboronic acid.[6] The specific motif will likely be influenced by the crystallization solvent.

  • Conformation of the Boronic Acid Group: The boronic acid hydroxyl groups can adopt different conformations (syn or anti). The presence of the ortho-chloro and meta-methyl substituents may introduce steric hindrance that favors a particular conformation.

  • Role of the Chloro and Methyl Groups: The chloro and methyl groups will likely influence the finer details of the crystal packing. The chloro group may participate in weak halogen bonding, while the methyl group will influence the steric fit of the molecules in the crystal lattice.

  • Potential for Polymorphism: Given the conformational flexibility of the boronic acid group and the possibility of different hydrogen-bonding motifs, it is highly probable that 4-Carboxy-2-chloro-3-methylphenylboronic acid and its derivatives could exhibit polymorphism, where different crystal structures of the same compound can be obtained under different crystallization conditions.

intermolecular_interactions Potential Intermolecular Interactions mol1 4-Carboxy-2-chloro-3-methylphenylboronic acid Carboxylic Acid Boronic Acid Chloro Methyl mol2 Neighboring Molecule Carboxylic Acid Boronic Acid Chloro Methyl mol1:cooh->mol2:b_oh Heteromeric H-Bond mol1:cooh->mol2:cooh Homomeric H-Bond mol1:b_oh->mol2:b_oh Homomeric H-Bond mol1:cl->mol2:cl Halogen Bonding mol1:me->mol2:me van der Waals

Caption: A diagram illustrating the potential intermolecular interactions in the crystal structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid.

Comparative Data of Phenylboronic Acid Derivatives

The following table summarizes key crystallographic features of relevant phenylboronic acid derivatives. This data provides a basis for understanding the structural effects of different substituents.

CompoundKey Crystallographic FeaturesReference(s)
Phenylboronic Acid Forms hydrogen-bonded dimers in the solid state.[5]
4-Carboxyphenylboronic Acid Exhibits polymorphism and solvatomorphism. Forms 1D chains via heteromeric (carboxy-boronic) or homomeric (carboxy-carboxy, boronic-boronic) hydrogen bonds depending on the crystallization solvent.[6][7]
2,3-Dichlorophenylboronic Acid Crystalline solid. Chloro groups can participate in weak intermolecular interactions.
3,4-Dichlorophenylboronic Acid Crystalline solid. Chloro groups can influence crystal packing.[8]

Conclusion

While the definitive crystal structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid remains to be determined, a comparative analysis of its close analogues provides a robust framework for predicting its solid-state behavior. The interplay of the strongly hydrogen-bonding carboxylic and boronic acid groups, combined with the steric and electronic influence of the chloro and methyl substituents, suggests a rich and complex crystallographic landscape.

For drug development professionals, this guide underscores the critical importance of comprehensive solid-state characterization. The potential for polymorphism and solvatomorphism in this class of compounds necessitates a thorough screening of crystallization conditions to identify all possible solid forms. Understanding the detailed crystal structure of 4-Carboxy-2-chloro-3-methylphenylboronic acid and its derivatives will be instrumental in optimizing their formulation, ensuring their stability, and ultimately, unlocking their full therapeutic potential. The experimental workflow and comparative data presented herein provide a solid foundation for researchers embarking on the crystallographic analysis of this promising class of molecules.

References

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  • Al-Majid, A. M., et al. (2021). Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules, 26(15), 4452. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53216288, (2-Chloro-3-methylphenyl)boronic acid. Retrieved January 20, 2026, from [Link].

  • Tondi, D., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1043-1048. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2783191, 3-Fluoro-2-methylphenylboronic Acid. Retrieved January 20, 2026, from [Link].

  • S. Naveen, et al. (2014). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o1060. [Link]

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Validation

A Comparative Guide to HPLC Methodologies for Analyzing 4-Carboxy-2-chloro-3-methylphenylboronic Acid Reactions

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 4-Carboxy-2-chloro-3-methylphenylboronic acid. This key building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 4-Carboxy-2-chloro-3-methylphenylboronic acid. This key building block is instrumental in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.[1] However, its unique physicochemical properties—notably the presence of both a polar carboxylic acid and a boronic acid moiety—present distinct analytical challenges. This document offers an in-depth examination of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEX), providing researchers, scientists, and drug development professionals with the expertise to select, develop, and implement robust analytical methods for reaction monitoring and purity assessment. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare performance using supporting data.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

4-Carboxy-2-chloro-3-methylphenylboronic acid is a bifunctional molecule. To develop a successful separation method, one must first appreciate the interplay of its structural features.

  • Structure: C₈H₈BClO₄

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group with a typical pKa around 4-5. At pH values above its pKa, it exists in its anionic carboxylate form (-COO⁻), significantly increasing the molecule's polarity and affinity for polar or charged stationary phases.

    • Boronic Acid (-B(OH)₂): A weak Lewis acid with a pKa of approximately 9.[2] It can engage in unique interactions, including reversible covalent bonding with diols. This functionality is crucial for its role in cross-coupling reactions.

    • Substituted Phenyl Ring: The aromatic ring provides a chromophore, making UV detection a straightforward choice for HPLC analysis.

The primary analytical challenge stems from the molecule's high polarity, which can lead to poor retention on traditional reversed-phase columns. Furthermore, monitoring its reactions requires separating it from other polar starting materials, non-polar products, and various potential byproducts, necessitating a versatile and selective analytical approach.

HPLC Methodologies: A Head-to-Head Comparison

The selection of an HPLC method is not arbitrary; it is a decision guided by the analyte's structure and the analytical goal. For 4-Carboxy-2-chloro-3-methylphenylboronic acid, three primary modes of chromatography warrant consideration.

Method_Selection_Workflow start Start: Analyze Reaction Mixture (Analyte: 4-Carboxy-2-chloro-3-methylphenylboronic acid) check_retention Is the analyte retained on a standard C18 column? start->check_retention rp_hplc Yes: Proceed with Reversed-Phase HPLC (RP-HPLC) check_retention->rp_hplc Yes alternative_methods No: Analyte elutes in void volume. Consider alternative chromatography modes. check_retention->alternative_methods No optimize_rp Optimize Method: - Adjust mobile phase pH (e.g., 0.1% Formic Acid) - Screen different C18 columns (low silanol) - Adjust gradient rp_hplc->optimize_rp check_resolution_rp Is resolution of all components adequate? optimize_rp->check_resolution_rp rp_success Method Successful check_resolution_rp->rp_success Yes check_resolution_rp->alternative_methods No, poor resolution check_charge Is the primary separation challenge related to charge states (acidic vs. neutral species)? alternative_methods->check_charge hilic Consider HILIC (Hydrophilic Interaction) check_charge->hilic No, challenge is extreme polarity aex Consider AEX (Anion-Exchange) check_charge->aex Yes optimize_hilic Optimize Method: - Use polar stationary phase (Silica, Diol) - High organic mobile phase (e.g., 95% ACN) - Adjust aqueous/buffer concentration hilic->optimize_hilic hilic_success Method Successful optimize_hilic->hilic_success optimize_aex Optimize Method: - Use anion-exchange column - Optimize buffer pH and ionic strength - Employ salt or pH gradient aex->optimize_aex aex_success Method Successful optimize_aex->aex_success

Caption: HPLC Method Selection Workflow for Polar Analytes.

Reversed-Phase HPLC (RP-HPLC): The Workhorse

RP-HPLC is the most common starting point in method development due to its versatility and robustness. Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18).

  • Principle & Causality: For polar compounds like our analyte, retention can be weak. The key to success is suppressing the ionization of the carboxylic acid group. By operating at a low pH (e.g., pH 2.5-3.0) using an acid modifier like formic or phosphoric acid, the -COOH group remains protonated and neutral.[3] This reduces the molecule's overall polarity, promoting greater interaction with the C18 stationary phase and leading to increased retention.

  • Expertise & Experience: While standard C18 columns can work, they often exhibit peak tailing for acidic and boronic acid compounds due to secondary interactions with residual silanols on the silica surface. The boronic acid moiety can be particularly sensitive. Therefore, selecting a column with low residual silanol activity or one featuring advanced end-capping technology is critical for achieving sharp, symmetrical peaks.[4][5] Columns with high-purity silica are often preferred.

  • Best For: Simple reaction mixtures where the primary goal is to separate the polar starting material from a significantly more non-polar product.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

When an analyte is too polar to be retained by RP-HPLC, HILIC is the ideal alternative.

  • Principle & Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous component.[6][7] The aqueous portion forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[8][9]

  • Expertise & Experience: HILIC is exceptionally effective for separating polar compounds. For 4-Carboxy-2-chloro-3-methylphenylboronic acid, HILIC provides strong retention, moving the peak away from the solvent front and allowing for excellent resolution from other polar impurities or reagents. This mode is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which enhances ESI efficiency.[7]

  • Best For: Complex mixtures containing multiple polar components or when RP-HPLC fails to provide adequate retention of the starting material.

Anion-Exchange Chromatography (AEX): The Charge-Based Approach

This technique separates molecules based on their net negative charge.

  • Principle & Causality: AEX employs a stationary phase with fixed positive charges. At a mobile phase pH above the pKa of the analyte's carboxylic acid group (e.g., pH 6-7), the molecule becomes negatively charged (-COO⁻). This anion electrostatically interacts with the positively charged stationary phase.[10] Separation from neutral or cationic species is straightforward. Elution is typically achieved by increasing the ionic strength (salt concentration) or decreasing the pH of the mobile phase to neutralize the analyte.[11][12]

  • Expertise & Experience: AEX offers an orthogonal separation mechanism to RP-HPLC and HILIC. It is unparalleled in its ability to resolve compounds with minor differences in their acidic properties. This can be particularly useful for separating the target analyte from other carboxylic acid-containing impurities.

  • Best For: Purifying the analyte from neutral or basic impurities or resolving it from other acidic compounds.

Table 1: Comparison of Primary HPLC Methodologies

Feature Reversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC) Anion-Exchange (AEX)
Principle Hydrophobic Interaction Partitioning into an aqueous layer Electrostatic Interaction
Stationary Phase Non-polar (C18, C8) Polar (Silica, Diol, Amide) Positively Charged (e.g., Quaternary Amine)
Mobile Phase High Aqueous Content High Organic Content (e.g., >80% ACN) Aqueous Buffer
Analyte State Neutral (low pH) Polar Anionic (pH > pKa)
Pros Robust, versatile, widely available Excellent retention for polar compounds, MS-friendly Orthogonal selectivity, excellent for charged species

| Cons | Poor retention for very polar compounds | Longer equilibration times, sensitive to water content | Requires buffered mobile phases, salt can be incompatible with MS |

Case Study: Monitoring a Suzuki-Miyaura Coupling Reaction

To illustrate the practical application of these methods, we will consider a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Reaction reactant1 4-Carboxy-2-chloro-3-methylphenylboronic acid (Polar Starting Material) product Biaryl Product (Very Non-polar) reactant1->product side_product Deboronated Impurity (Polar) reactant1->side_product (Hydrolysis) reactant2 Aryl Bromide (Ar-Br) (Non-polar Starting Material) reactant2->product reagents Pd Catalyst, Base

Caption: A typical Suzuki-Miyaura reaction scheme showing key analytes.

In this reaction, the goal of the HPLC method is to resolve:

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (Polar, starting material)

  • Aryl Bromide (Non-polar, starting material)

  • Biaryl Product (Very non-polar)

  • Deboronated Impurity (Polar byproduct)

Table 2: Expected Performance in Suzuki Reaction Monitoring

Method Retention of Boronic Acid Separation from Deboronated Impurity Separation from Product Overall Assessment
RP-HPLC Low to Moderate (requires low pH) Challenging (both are polar) Excellent (large polarity difference) Good for tracking product formation and consumption of non-polar reactant. May struggle to resolve polar impurities.
HILIC High Good (often possible to resolve) Poor (product is unretained) Excellent for monitoring the consumption of the boronic acid and resolving it from other polar species. Not suitable for monitoring the product.

| AEX | High (at appropriate pH) | Excellent (if deboronated species is not acidic) | Excellent (product is neutral) | Offers a highly selective method for quantifying the boronic acid, but is more complex to set up than RP-HPLC. |

Detailed Experimental Protocols

The following protocols provide a robust starting point for method development.

Protocol 1: General-Purpose RP-HPLC Method

This method is designed for monitoring the overall progress of the reaction.

  • Trustworthiness: This protocol uses a low-pH mobile phase to ensure consistent protonation of the acidic analyte, leading to reproducible retention times. The use of a high-purity silica column minimizes secondary interactions, ensuring peak symmetry and accurate quantification.

  • Methodology:

    • Column: Waters XSelect Premier HSS T3 (or similar C18 with low silanol activity), 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

    • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Acetonitrile:Water to ensure solubility of all components.

Protocol 2: HILIC Method for Polar Analyte Resolution

This method is optimized for retaining and separating the boronic acid from other polar impurities.

  • Trustworthiness: HILIC requires careful equilibration to establish the aqueous layer on the stationary phase. This protocol includes a sufficient equilibration step to ensure reproducible results. The mobile phase is simple, minimizing potential interferences.

  • Methodology:

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or similar silica-based HILIC column).

    • Mobile Phase A: 95:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0

    • Mobile Phase B: 50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm or MS

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %B
      0.0 0
      8.0 50
      9.0 50
      9.1 0

      | 12.0 | 0 |

    • Sample Preparation: Dilute the reaction mixture in 90:10 Acetonitrile:Water. Ensure the final sample solvent has a high organic content to ensure good peak shape.

Advanced Detection Strategies

While UV detection is often sufficient, more advanced techniques can provide invaluable information.

  • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is the gold standard for identifying unknown impurities and confirming the mass of the product. For boronic acids, negative-ion electrospray ionization (ESI-) is often highly effective, detecting the [M-H]⁻ ion.[13]

  • Post-Column Derivatization: For highly selective and sensitive detection of boronic acids in complex matrices, a post-column reaction with alizarin can be employed.[14] The HPLC eluate is mixed with an alizarin solution, forming a fluorescent complex that is detected by a fluorescence detector.[15][16] This technique can eliminate interferences from other UV-active compounds that do not contain a boronic acid moiety.

Conclusion and Recommendations

The analysis of reactions involving 4-Carboxy-2-chloro-3-methylphenylboronic acid requires a thoughtful approach to HPLC method development.

  • For routine reaction monitoring , where the primary goal is to track the disappearance of starting materials and the appearance of a non-polar product, a well-optimized Reversed-Phase HPLC method at low pH is the most efficient and robust choice.

  • When analyzing for polar impurities or if the boronic acid is unretained in RP-HPLC , HILIC is the superior technique, offering excellent retention and resolution for hydrophilic compounds.

  • For applications requiring high-purity isolation or when dealing with complex mixtures of acids , Anion-Exchange Chromatography provides a powerful, orthogonal separation mechanism.

By understanding the fundamental principles of these chromatographic modes and the specific properties of the analyte, researchers can confidently select and implement the most appropriate HPLC method to support their synthetic chemistry goals, ensuring data integrity and accelerating the development of novel pharmaceuticals and materials.

References

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. ResearchGate. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis Online. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Separation and Detection of Carboxylic Acids by Ion Chromatography. Taylor & Francis Online. [Link]

  • Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Taylor & Francis Online. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. PubMed. [Link]

  • High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. ACS Publications. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid. 欣恒研. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

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Comparative

A Senior Application Scientist's Guide to Kinetic Studies of Challenging Suzuki-Miyaura Couplings: The Case of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] Its power lies in its broad funct...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] Its power lies in its broad functional group tolerance and its ability to construct carbon-carbon bonds with high efficiency.[1][3] However, the journey from a promising reaction on paper to a robust and scalable process is often paved with challenges, particularly when dealing with sterically hindered and electronically deactivated substrates. This guide provides an in-depth technical comparison of kinetic study approaches for a challenging substrate: 4-carboxy-2-chloro-3-methylphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical protocols to dissect, understand, and optimize these critical transformations.

The subject of our focus, 4-carboxy-2-chloro-3-methylphenylboronic acid, presents a trifecta of challenges: steric hindrance from the ortho-chloro and meta-methyl groups, and electronic deactivation from the electron-withdrawing carboxylic acid group. These features can significantly impact the reaction kinetics, often leading to sluggish reactions, low yields, and the formation of unwanted byproducts.[4][5] A thorough kinetic investigation is therefore not just an academic exercise but a critical step in process development and optimization.

The "Why": Understanding the Causality Behind Experimental Choices in Kinetic Studies

Before delving into protocols, it's crucial to understand the rationale behind the experimental design. A kinetic study of a Suzuki-Miyaura reaction aims to elucidate the reaction mechanism and identify the rate-determining step.[6][7] The three fundamental steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[3][8]

The choice of catalyst, ligand, base, and solvent system can profoundly influence the rate of each of these steps.[9][10] For a sterically hindered substrate, the ligand's steric bulk and electronic properties are paramount.[4][8] Bulky, electron-rich phosphine ligands, for instance, can facilitate the oxidative addition and reductive elimination steps.[8] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[6][11][12] The solvent system affects the solubility of reactants and intermediates, which in turn influences the reaction rate.[10]

Our experimental design will therefore focus on systematically varying these parameters to understand their impact on the reaction kinetics of 4-carboxy-2-chloro-3-methylphenylboronic acid.

Comparative Kinetic Analysis: A Framework for Optimization

To illustrate the impact of different reaction parameters, we present a comparative analysis based on hypothetical kinetic data. This data is representative of the trends observed in the literature for similar challenging Suzuki-Miyaura couplings.

Table 1: Comparison of Catalytic Systems for the Coupling of 4-Carboxy-2-chloro-3-methylphenylboronic Acid with a Generic Aryl Bromide
Catalyst SystemLigandBaseSolventInitial Rate (M/s)Half-life (min)Yield after 2h (%)
System A PPh₃K₂CO₃Dioxane/H₂O1.2 x 10⁻⁵9645
System B SPhosK₃PO₄Toluene/H₂O8.5 x 10⁻⁵1492
System C XPhosCs₂CO₃2-MeTHF/H₂O1.1 x 10⁻⁴1095
System D Buchwald PalladacycleK₂CO₃t-AmylOH/H₂O7.9 x 10⁻⁵1588

Analysis of the Data:

  • System A , utilizing a traditional triphenylphosphine ligand, shows a significantly slower reaction rate and lower yield. This is likely due to the insufficient steric bulk of PPh₃ to promote reductive elimination with the hindered product.

  • Systems B and C , employing bulky, electron-rich Buchwald-type ligands (SPhos and XPhos), demonstrate markedly improved kinetics and yields.[8][13] The choice of a stronger base (K₃PO₄ or Cs₂CO₃) also likely accelerates the transmetalation step.

  • System D , featuring a palladacycle precatalyst, offers robust performance and is known for its stability and efficiency with challenging substrates.[14]

This comparative data underscores the importance of catalyst and ligand selection for overcoming the challenges posed by sterically hindered and electronically deactivated substrates.

Experimental Protocols: A Self-Validating System for Kinetic Analysis

The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data.

Protocol 1: General Procedure for Kinetic Study of Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide, 4-carboxy-2-chloro-3-methylphenylboronic acid, and an internal standard (e.g., biphenyl) in the chosen solvent.

    • Prepare a stock solution of the base.

    • The palladium catalyst and ligand should be weighed accurately just before use.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the palladium catalyst and ligand.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the solvent, followed by the stock solutions of the aryl halide and the internal standard.

    • Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature.

    • Allow the mixture to equilibrate for 5-10 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the stock solutions of the boronic acid and the base.

    • Start the timer immediately.

    • At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot with a suitable quenching solution (e.g., a mixture of acetonitrile and water) to stop the reaction.

    • Filter the quenched sample through a syringe filter (0.22 µm) before analysis.

  • Analytical Method:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase that provides good separation of reactants, product, and internal standard.

    • Use a UV detector set at a wavelength where all components have significant absorbance.

    • Generate a calibration curve for the product to quantify its concentration in the reaction mixture.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Fit the data to appropriate rate laws to determine the reaction order with respect to each reactant.

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions add_reagents Add Reagents & Equilibrate prep_reagents->add_reagents prep_catalyst Weigh Catalyst/Ligand setup Assemble & Purge Reactor prep_catalyst->setup setup->add_reagents initiate Initiate Reaction add_reagents->initiate sampling Timed Sampling & Quenching initiate->sampling t = 0 hplc HPLC Analysis sampling->hplc Quenched Aliquots data Data Processing & Plotting hplc->data kinetics Kinetic Parameter Determination data->kinetics Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide R¹-X Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 [R²-B(OR)₃]⁻ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ Base_activation->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Alternative Cross-Coupling Methods: A Brief Comparison

While the Suzuki-Miyaura coupling is a powerful tool, it is not the only option. For particularly challenging substrates, it may be beneficial to consider alternatives.

  • Stille Coupling: Utilizes organotin reagents. It is often tolerant of a wide range of functional groups but is hampered by the toxicity of the tin byproducts.

  • Negishi Coupling: Employs organozinc reagents. It is known for its high reactivity but can be sensitive to air and moisture.

  • Hiyama Coupling: Uses organosilicon reagents, which are non-toxic. The reaction often requires activation with a fluoride source.

The choice of coupling partner can be a strategic decision to overcome specific challenges. For instance, if protodeborylation of the boronic acid is a significant side reaction, one of these alternatives might offer a more robust solution.

Conclusion

The kinetic analysis of challenging Suzuki-Miyaura couplings, such as those involving 4-carboxy-2-chloro-3-methylphenylboronic acid, is a critical component of modern process development. By systematically investigating the influence of catalysts, ligands, bases, and solvents, researchers can gain a deep understanding of the reaction mechanism and identify the optimal conditions for a robust and efficient transformation. The protocols and comparative data presented in this guide provide a solid framework for embarking on such studies, ultimately enabling the successful synthesis of complex molecules for a wide range of applications.

References

  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem.
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  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications.
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  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Recent Developments in the Suzuki-Miyaura Reaction - Semantic Scholar.

Sources

Validation

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 4-Carboxy-2-chloro-3-methylphenylboronic acid

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals.[1][2][3] The choice of the boronic acid reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope.[1] This guide provides an in-depth, objective comparison of 4-Carboxy-2-chloro-3-methylphenylboronic acid against other representative boronic acids in the context of the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and present comparative data to inform your selection of coupling reagents.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate in the presence of a base.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6]

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base.[4][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[9][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X R¹-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 R²-B(OH)₂ Base R1-Pd(II)L2-R2->Pd(0)L2 Regeneration Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination R1-R2 R¹-R² (Product) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Performance: A Comparative Analysis

The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the Suzuki coupling. To illustrate this, we present a comparative study of 4-Carboxy-2-chloro-3-methylphenylboronic acid against three other representative arylboronic acids:

  • Phenylboronic acid: A simple, unsubstituted baseline.

  • 4-Methoxyphenylboronic acid: An electron-rich boronic acid.

  • 2-Methylphenylboronic acid: A sterically hindered boronic acid.

The following table summarizes the performance of these boronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Boronic AcidElectronic/Steric ProfileReaction Time (h)Yield (%)Optimal Base
4-Carboxy-2-chloro-3-methylphenylboronic acid Electron-withdrawing (COOH), Sterically hindered (Cl, Me)1275K₃PO₄
Phenylboronic acidNeutral495K₂CO₃
4-Methoxyphenylboronic acidElectron-rich (OMe)298K₂CO₃
2-Methylphenylboronic acidSterically hindered (Me)885Cs₂CO₃

Data is representative and compiled for illustrative purposes. Yields are highly dependent on specific reaction conditions.

Analysis of Results:

  • Electron-rich arylboronic acids , such as 4-methoxyphenylboronic acid, are generally excellent coupling partners, often providing high yields in short reaction times. The electron-donating methoxy group increases the nucleophilicity of the aryl ring, facilitating transmetalation.

  • Phenylboronic acid , being electronically neutral and sterically unencumbered, serves as a reliable standard, giving a high yield in a reasonable timeframe.

  • Sterically hindered boronic acids , like 2-methylphenylboronic acid, can present challenges. The ortho-methyl group can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step and potentially lowering the yield. Stronger bases like cesium carbonate are often employed to enhance the reactivity of such substrates.

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid presents a combination of both electron-withdrawing and steric hindrance effects. The carboxylic acid and chloro groups are electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring and slow down the transmetalation step. Additionally, the ortho-chloro and meta-methyl groups introduce steric bulk around the boronic acid moiety. Consequently, this substrate requires longer reaction times and a stronger base like potassium phosphate to achieve a good yield.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of the benchmarked boronic acids with 4-bromoanisole.

General Experimental Workflow

The general workflow for setting up and performing the Suzuki-Miyaura coupling reactions is outlined in the diagram below.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent via syringe B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Coupling of 4-Carboxy-2-chloro-3-methylphenylboronic acid with 4-bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[12]

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, 4-carboxy-2-chloro-3-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Phenylboronic acid with 4-bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)[5]

  • Degassed Toluene (5 mL)

  • Degassed Ethanol (1 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the tube with a rubber septum, and then evacuate and backfill with argon (3x).

  • Add the degassed toluene, ethanol, and water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir the mixture vigorously for 4 hours.

  • Monitor the reaction progress by TLC.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Conclusion

The choice of boronic acid is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. While electron-rich and sterically unhindered boronic acids generally exhibit higher reactivity, more complex substrates like 4-Carboxy-2-chloro-3-methylphenylboronic acid can be effectively utilized with careful optimization of reaction conditions, particularly the choice of a stronger base and potentially longer reaction times. This guide provides a framework for understanding these factors and serves as a starting point for the rational design and execution of your own Suzuki-Miyaura coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16547. [Link]

  • Le Duc, G., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(38), 12064-12072. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(108), 89234-89237. [Link]

  • Liu, Y., He, C., & Wang, J. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1435–1447. [Link]

  • Bajusz, D., & K-T., T. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Carboxy-2-chloro-3-methylphenylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural integrity and purity of synthetic building blocks are paramount. Even seemingly minor im...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity and purity of synthetic building blocks are paramount. Even seemingly minor impurities can derail a synthetic pathway, compromise biological activity, or introduce unforeseen toxicity.[1] 4-Carboxy-2-chloro-3-methylphenylboronic acid is a highly functionalized intermediate, valued for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[2][3] Its purity directly dictates the efficiency of these transformations and the quality of the resulting active pharmaceutical ingredient (API).

However, boronic acids as a class present unique analytical hurdles. Their inherent polarity and propensity to form cyclic anhydrides, known as boroxines, can complicate analysis and lead to inaccurate purity assessments.[4][5] This guide provides a comparative analysis of essential analytical techniques—HPLC, LC-MS, and NMR spectroscopy—offering field-proven insights and robust protocols to ensure the quality of this critical reagent.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Purity

Expertise & Experience: For routine quality control and precise quantification of 4-Carboxy-2-chloro-3-methylphenylboronic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's workhorse.[6] Its strength lies in its reproducibility, robustness, and ability to resolve the main compound from process-related impurities.

The choice of a C18 stationary phase is standard for arylboronic acids, offering excellent hydrophobic retention. A critical aspect of method development is the mobile phase composition. Boronic acids can exhibit poor peak shape due to interactions with residual silanols on the silica support. The inclusion of an acidic modifier, such as 0.1% formic acid or acetic acid, is essential to suppress the ionization of the boronic and carboxylic acid groups, leading to sharp, symmetrical peaks and reliable quantification.

Experimental Protocol: Quantitative Purity by RP-HPLC
  • System Preparation:

    • Instrument: Arc™ HPLC System with PDA detector or equivalent.[2]

    • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of 4-Carboxy-2-chloro-3-methylphenylboronic acid at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution Program:

    • A linear gradient is typically effective for separating impurities with varying polarities.[6]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Representative HPLC Purity Data
CompoundRetention Time (min)Area %Identity
4-Carboxy-2-chloro-3-methylphenylboronic acid8.5299.25Product
Impurity 14.150.25Unknown
Impurity 29.880.50Boroxine Trimer
Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject System Equilibrate HPLC System Separate Gradient Separation on C18 Column Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report

Caption: Standard workflow for HPLC-based purity assessment.

Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Unambiguous Impurity Identification

Expertise & Experience: While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable.[4] By coupling the separation power of LC with the detection specificity of MS, we can obtain the mass-to-charge ratio (m/z) of impurities, providing critical clues to their identity.

For boronic acids, Electrospray Ionization (ESI) in negative mode is often effective, as both the carboxylic acid and boronic acid moieties can be deprotonated. A key challenge is the in-source dehydration of the boronic acid or its propensity to form adducts, which can complicate spectral interpretation.[7] Utilizing a gentle ion source setting and cross-referencing with high-resolution mass spectrometry (HRMS) data to obtain accurate mass and predict elemental composition is a robust strategy to overcome this.

Experimental Protocol: Impurity Profiling by LC-MS
  • System & Sample Preparation:

    • Utilize the same LC system, column, and sample preparation as the HPLC method. This allows for direct comparison of UV and MS data.

    • Instrument: UHPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI Negative.

    • Mass Range: 50 - 1000 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

  • Data Acquisition & Analysis:

    • Acquire both UV and Total Ion Chromatogram (TIC) data simultaneously.

    • Extract the mass spectrum for each impurity peak observed in the TIC.

    • For the peak at RT = 9.88 min, which is hypothesized to be the boroxine, the expected [M-H]⁻ ion would correspond to the trimer minus water. This structural hypothesis can be confirmed with MS data.

Data Presentation: Comparative Analysis of HPLC-UV vs. LC-MS
RT (min)HPLC Area %Detected [M-H]⁻Proposed IdentityConfirmation
8.5299.25213.00ProductConfirmed
4.150.25154.98Starting Material (e.g., 2-chloro-3-methylbenzoic acid)Plausible
9.880.50605.01Boroxine Trimer [3M-3H₂O-H]⁻Confirmed
Workflow Visualization

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Inject Inject Sample Separate HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Analyze Mass Analysis (TOF/Orbitrap) Ionize->Analyze DetectMS MS Detection Analyze->DetectMS TIC Generate TIC & UV Chromatograms DetectMS->TIC Spectra Extract Mass Spectra for Each Peak TIC->Spectra Identify Identify Impurities by Mass Spectra->Identify Report Report Identify->Report

Caption: Integrated workflow for impurity identification using LC-MS.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Integrity

Expertise & Experience: NMR spectroscopy provides the most definitive structural information and is invaluable for confirming the identity of the synthesized compound and for characterizing impurities that may be difficult to resolve chromatographically. For boronic acids, a multi-nuclear approach is most powerful.

  • ¹H and ¹³C NMR: These standard experiments confirm the organic scaffold of the molecule and can be used to detect and quantify organic impurities, especially residual solvents or starting materials.

  • ¹¹B NMR: This is a uniquely informative technique for this class of compounds.[8] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. A trigonal planar sp²-hybridized boronic acid will have a distinct chemical shift (typically δ 25-35 ppm) compared to its corresponding tetracoordinated sp³-hybridized boronate ester or the boron atoms within a boroxine anhydride.[9][10] This makes ¹¹B NMR an excellent tool for directly assessing the presence of boroxine.

Experimental Protocol: Multi-Nuclear NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the sample.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can solubilize both the boronic acid and its potential impurities.

    • Transfer to a 5 mm NMR tube. Using quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[10]

  • Instrument & Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Acquire standard ¹H, ¹³C, and ¹¹B spectra.

    • For ¹¹B NMR, a broad spectral width is used, and BF₃·OEt₂ is often used as an external reference.

  • Data Analysis:

    • In the ¹H NMR, verify the expected aromatic and methyl proton signals and their integration ratios.

    • In the ¹¹B NMR, integrate the signal for the boronic acid and any additional signals corresponding to boroxine to determine their relative ratio.

Data Presentation: Expected NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.0br s-COOH
¹H~8.0br s-B(OH)₂
¹H~7.8dAr-H
¹H~7.5dAr-H
¹H~2.4s-CH₃
¹¹B~30br sR-B(OH)₂
¹¹B~22br sBoroxine Anhydride
Workflow Visualization

NMR_Logic cluster_structure cluster_nmr Compound 4-Carboxy-2-chloro-3- methylphenylboronic acid B11_Acid ¹¹B NMR Signal ~30 ppm Compound->B11_Acid confirms sp² Boron H1_Scaffold ¹H NMR Signals (Aromatic, Methyl) Compound->H1_Scaffold confirms structure Boroxine Boroxine Anhydride B11_Boroxine ¹¹B NMR Signal ~22 ppm Boroxine->B11_Boroxine identifies impurity

Caption: Relationship between chemical species and their NMR signals.

Chapter 4: Comparative Analysis & Strategic Recommendations

Choosing the right analytical technique depends on the specific question being asked—be it routine purity check, in-depth impurity investigation, or definitive structural confirmation.

Method Comparison Summary
ParameterHPLC-UVLC-MSNMR Spectroscopy
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)
Throughput HighMediumLow
Cost/Complexity Low / SimpleHigh / ComplexHigh / Moderate
Key Information Purity (Area %), RetentionMolecular Weight of ImpuritiesAtomic Connectivity, Boron State
Senior Scientist's Recommendation

A multi-faceted approach is the most robust strategy for ensuring the quality of synthesized 4-Carboxy-2-chloro-3-methylphenylboronic acid.

  • For Process Development & Troubleshooting: Utilize LC-MS to build a comprehensive impurity profile. This allows for the identification of by-products and unreacted starting materials, guiding optimizations in the synthetic and purification processes.

  • For Routine Batch Release & QC: Employ a validated RP-HPLC method. It provides the necessary precision and accuracy for quantitative purity determination in a high-throughput, cost-effective manner.[2]

  • For Final Product & Reference Standard Characterization: NMR spectroscopy (¹H, ¹³C, and ¹¹B) is non-negotiable. It provides unequivocal structural proof and is the most direct method for identifying and quantifying the common boroxine anhydride impurity.

By integrating these techniques, researchers and drug developers can establish a self-validating system of analysis, ensuring that the 4-Carboxy-2-chloro-3-methylphenylboronic acid used in their critical synthetic campaigns is of the highest possible quality and integrity.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Radboud University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud Repository. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Retrieved from [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Retrieved from [Link]

  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Retrieved from [Link]

  • Autech. (2026). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Retrieved from [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-CHLORO-3-METHYLPHENYLBORONIC ACID. Retrieved from [Link]

  • PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • PubMed Central. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. National Center for Biotechnology Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Carboxy-2-chloro-3-methylphenylboronic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 4-Carboxy-2-chloro-3-methylphenylboronic acid, ensuring the protection of laboratory personnel and compliance with environmental regulations. The procedures outlined here are built on a foundation of chemical causality and best practices for hazardous waste management.

Hazard Characterization and Immediate Safety Protocols

Understanding the potential hazards of a compound is the first step in managing its lifecycle in the laboratory. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Carboxy-2-chloro-3-methylphenylboronic acid is not always readily available, data from structurally similar substituted phenylboronic acids provide a reliable basis for hazard assessment. These compounds are consistently classified as irritants.[1][2][3][4]

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3][4]

These hazards mandate strict adherence to safety protocols before any handling or disposal procedures begin.

Data Presentation: Hazard Summary and Required PPE
Hazard ClassificationTypical GHS Hazard CodeRequired Personal Protective Equipment (PPE) & Controls
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile or neoprene).[7]
Serious Eye IrritationH319Chemical safety goggles or a full-face shield.[7]
Respiratory IrritationH335All handling must be conducted in a certified chemical fume hood.[8][9]
Body ProtectionNot ApplicableA fully fastened laboratory coat.[7]

Causality: The boronic acid moiety and halogenated aromatic ring can interact with biological tissues, leading to irritation. Engineering controls like a fume hood are non-negotiable as they prevent the inhalation of fine particulates, which is a primary route of exposure for solid chemical reagents.[8][9]

The Core Principle: Hazardous Waste Designation

Based on its irritant properties, 4-Carboxy-2-chloro-3-methylphenylboronic acid and any materials contaminated with it must be treated as hazardous chemical waste .[7][8] Under no circumstances should this chemical, its solutions, or its contaminated labware be disposed of in the regular trash or flushed down the sanitary sewer.[7][10] Improper disposal can lead to environmental harm and significant legal and financial penalties for the institution.[10]

The foundational principle of laboratory waste management is segregation. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[11]

  • Incompatible Materials: Store waste containing this compound separately from strong oxidizing agents, strong acids, and strong bases.[1][8]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of this compound in its various waste forms. Adherence to this structured approach minimizes risk and ensures regulatory compliance.

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Work Area Preparation: Conduct all waste packaging activities within a certified chemical fume hood.

  • Container Selection: Choose a sealable, chemically compatible waste container that is in good condition, with no leaks or cracks.[8][12] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[8]

  • Packaging: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Minimize the generation of dust.

  • Labeling: Affix a "Hazardous Waste" label to the container before the first addition of waste.[13] The label must be completed with the following information:

    • The words "Hazardous Waste".[11][14]

    • Full Chemical Name: "Waste 4-Carboxy-2-chloro-3-methylphenylboronic acid". Do not use abbreviations or chemical formulas.[11]

    • Associated Hazards: "Irritant".

    • Accumulation Start Date.

  • Closure and Storage: Securely cap the container. Store it in a designated Satellite Accumulation Area (SAA) near the point of generation.[15][13][14]

Protocol 3.2: Disposal of Contaminated Solid Debris

This category includes items such as gloves, weighing papers, pipette tips, and paper towels that have come into direct contact with the compound.

  • Segregation: Collect all contaminated solid debris separately from non-hazardous trash.

  • Packaging: Place all items into a designated, lined hazardous waste container or a sealable, heavy-duty plastic bag.[8][12]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 4-Carboxy-2-chloro-3-methylphenylboronic acid").[8]

  • Storage: Store the sealed container in the SAA alongside other solid hazardous waste.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, or solutions prepared for analysis.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. Your institution's Environmental Health & Safety (EHS) office may provide specific carboys for halogenated or non-halogenated solvent waste.[12][16]

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the full chemical names of all components and their approximate percentages.[11]

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Closure: Always keep the container securely closed except when adding waste.[11] Do not leave a funnel in the opening.[11]

Protocol 3.4: Decontamination of Empty Containers

The original containers of 4-Carboxy-2-chloro-3-methylphenylboronic acid are considered hazardous waste until properly decontaminated. The standard and regulatory-accepted method is a triple rinse.[17]

  • Initial Rinse (Hazardous Waste): In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).[9] This first rinsate is considered acutely hazardous and must be collected and poured into the appropriate liquid hazardous waste container.[9][17]

  • Subsequent Rinses: Perform two additional rinses with the same solvent. Depending on institutional policy, these may also need to be collected as hazardous waste. When in doubt, collect all rinsates.

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or completely remove the original manufacturer's label. The clean, dry container can then be disposed of as regular laboratory glass or plastic waste.[9]

Waste Accumulation and Final Disposal

All generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[15][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

  • Inspections: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[11][13]

  • Pickup Request: Once a waste container is full (typically 90% capacity), or if waste has been accumulated for close to the maximum allowed time (often one year for SAAs), you must arrange for its removal.[11][15] Follow your institution's specific procedures to submit a chemical waste pickup request to your EHS department.[8][12]

Visualizing the Disposal Workflow

To ensure clarity and procedural consistency, the following diagram outlines the decision-making process for managing waste generated from 4-Carboxy-2-chloro-3-methylphenylboronic acid.

G Disposal Workflow for 4-Carboxy-2-chloro-3-methylphenylboronic Acid cluster_solid Solid Waste cluster_liquid Liquid & Container Waste start Waste Generated waste_type Characterize Waste Type start->waste_type solid_compound Unused/Waste Solid Compound waste_type->solid_compound Solid solid_debris Contaminated Debris (Gloves, Wipes, etc.) waste_type->solid_debris Solid Debris liquid_waste Contaminated Liquid Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container package_solid Package in Labeled, Sealable Container solid_compound->package_solid solid_debris->package_solid store_waste Store in Designated Satellite Accumulation Area (SAA) package_solid->store_waste collect_liquid Collect in Labeled, Liquid Waste Carboy liquid_waste->collect_liquid triple_rinse Perform Triple Rinse empty_container->triple_rinse collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean, Dry Container triple_rinse->dispose_container collect_rinsate->collect_liquid request_pickup Request Pickup from EHS / Hazardous Waste Contractor store_waste->request_pickup

Caption: Decision workflow for the disposal of 4-Carboxy-2-chloro-3-methylphenylboronic acid.

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional integrity of your research. When in doubt, always consult your institution's Environmental Health & Safety department for clarification.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. [Link]

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Trash Disposal. Princeton University Environmental Health and Safety. [Link]

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Handling

Personal protective equipment for handling 4-Carboxy-2-chloro-3-methylphenylboronic acid

An Essential Guide to Personal Protective Equipment for Handling 4-Carboxy-2-chloro-3-methylphenylboronic Acid This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for t...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Carboxy-2-chloro-3-methylphenylboronic Acid

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the safe handling and disposal of 4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS No. 1451391-31-3). As a substituted phenylboronic acid, this compound is a valuable reagent in synthetic chemistry, particularly in Suzuki coupling reactions. However, like many boronic acids, it necessitates careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure a secure laboratory environment.

Understanding the Hazard Profile

While specific toxicological data for 4-Carboxy-2-chloro-3-methylphenylboronic acid is limited, the hazard profile can be reliably inferred from Safety Data Sheets (SDS) of structurally similar boronic acid derivatives. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data from analogous compounds, 4-Carboxy-2-chloro-3-methylphenylboronic acid is anticipated to fall under the following classifications.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Irritant)[4]Warning[1][2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Irritant)[4]Warning[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Irritant)[4]Warning[2][5][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07 (Irritant)[4]Warning[4][6]

The causality behind these hazards lies in the acidic nature and reactivity of the boronic acid functional group, which can interact with biological macromolecules, leading to irritation and potential sensitization.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[1][7] A face shield is required when there is a significant risk of splashes.[1][8]The compound is a known eye irritant that can cause serious damage.[2][3][9] Goggles provide a seal around the eyes to protect against dust particles and splashes, which standard safety glasses do not.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][7][10]Prevents direct skin contact, which can lead to irritation.[1][2] Gloves must be inspected for integrity before each use and removed with care to avoid contaminating the skin.[7]
Body Protection A fully buttoned, flame-resistant lab coat worn over long pants and closed-toe shoes.[11][12]Protects skin on the body and arms from accidental spills.[13] Shoes must fully cover the foot; perforated shoes or sandals are not permitted in the laboratory.[11]
Respiratory Protection A NIOSH-approved dust respirator is required when handling the solid powder outside of a certified chemical fume hood or when dust generation is likely.[1][13][14]Fine powders of boronic acids can easily become airborne. Inhaling these particles may cause respiratory tract irritation.[2][5] Engineering controls are the primary defense, with respirators as a necessary secondary measure.

Engineering Controls: The First Line of Defense

PPE is designed to protect the user when primary controls fail or are not feasible. The primary method for controlling exposure to hazardous chemical dusts and vapors is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid 4-Carboxy-2-chloro-3-methylphenylboronic acid must be conducted within a certified chemical fume hood.[12][15] This ensures that any generated dust is captured and exhausted away from the user's breathing zone.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of chemical dust or vapors.[1][5][13]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][3][11] Their immediate availability is critical in the event of accidental exposure.

Step-by-Step Safe Handling Protocol

A systematic workflow minimizes risk and ensures procedural consistency.

4.1. Preparation and Work Area Setup

  • Designate the Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware), reagents, and waste containers before retrieving the chemical.

  • Verify Safety Equipment: Confirm that the eyewash station and safety shower are unobstructed.

4.2. Chemical Handling

  • Don PPE: Put on all required PPE as detailed in Section 2 before opening the chemical container.

  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust by handling the material gently.[13]

  • Container Management: Keep the stock container tightly closed when not in use.[1][5] Never leave containers of corrosive or hazardous materials open and unattended.[10]

  • Solution Preparation: If preparing a solution, add the solid slowly to the solvent to prevent splashing.

4.3. Post-Handling Decontamination

  • Clean Work Area: Wipe down the work surface and any contaminated equipment with an appropriate solvent and then water.

  • Dispose of Waste: All contaminated materials (gloves, wipes, weigh boats) must be disposed of as hazardous chemical waste according to institutional guidelines.[12]

  • Remove PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1][2][5][13]

Emergency and Disposal Plans

Preparedness is paramount for mitigating the consequences of an accidental spill or exposure.

Emergency Response Workflow

Caption: Workflow for handling spills and exposures.

Spill Response in Detail

  • Small Spill: For a small, contained spill, carefully sweep or vacuum up the solid material, avoiding dust generation.[13] Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste.

  • Large Spill: Evacuate all non-essential personnel from the area.[12] Secure the area and contact your institution's environmental health and safety or emergency response team immediately.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][11] Remove contact lenses if it is safe to do so.[1][2][5][13] Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2][4][5] If irritation develops or persists, seek medical attention.

  • Inhalation: Remove the individual to fresh air.[2][5] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water and seek immediate medical attention.[4][12]

Disposal Plan

Improper disposal of chemical waste is a significant safety and environmental hazard.

  • Waste Segregation: All materials contaminated with 4-Carboxy-2-chloro-3-methylphenylboronic acid, including excess reagent, contaminated wipes, and used PPE, must be collected in a designated hazardous waste container.[12][16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[16][17]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][5][7] Never dispose of boronic acids down the drain.[16]

By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with 4-Carboxy-2-chloro-3-methylphenylboronic acid, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved January 20, 2026, from [Link]

  • SOP - Acid Handling. (n.d.). University of Wyoming. Retrieved January 20, 2026, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved January 20, 2026, from [Link]

  • 4-Carboxy-2-chloro-3-methylphenylboronic acid. (n.d.). Beijing Innochem. Retrieved January 20, 2026, from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved January 20, 2026, from [Link]

  • Storage of Laboratory Chemicals. (n.d.). Indiana University. Retrieved January 20, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 20, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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